molecular formula C19H22FN3O4 B15562190 Gatifloxacin CAS No. 112811-59-3; 180200-66-2

Gatifloxacin

カタログ番号: B15562190
CAS番号: 112811-59-3; 180200-66-2
分子量: 375.4 g/mol
InChIキー: XUBOMFCQGDBHNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. This compound is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.
This compound is an antibiotic agent and a member of the fourth-generation fluoroquinolone family. It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. It was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections. This compound is available as tablets and in various aqueous solutions for intravenous therapy. It is also available as eye drops under the brand name Zymar® marketed by Allergan. The FDA withdrew its approval for the use of non-ophthalmic drug products containing this compound due to the high prevalence of this compound-associated dysglycemia adverse event reports and the high incidence of hyperglycemic and hypoglycemic episodes in patients taking this compound compared to those on macrolide antibiotics.
This compound anhydrous is a Quinolone Antimicrobial.
This compound is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. This compound exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 4 approved and 3 investigational indications. It was withdrawn in at least one region.
This compound is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial enzymes DNA gyrase and topoisomerase IV. Bristol-Myers Squibb introduced this compound in 1999 under the proprietary name Tequin™  for the treatment of respiratory tract infections, having licensed the medication from Kyorin Pharmaceutical Company of Japan. Allergan produces an eye-drop formulation called Zymar™ . This compound is available as tablets and in various aqueous solutions for intravenous therapy. [Wikipedia]
A fluoroquinolone antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used as an ophthalmic solution for the treatment of BACTERIAL CONJUNCTIVITIS.
See also: Ciprofloxacin (related);  Ofloxacin (related);  Norfloxacin (related) ... View More ...

特性

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOMFCQGDBHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045704
Record name Gatifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.31e-01 g/L
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

112811-59-3
Record name Gatifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112811-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gatifloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gatifloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gatifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GATIFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81485Y3A9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182-185 °C, 182 - 185 °C
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Gatifloxacin: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and characterization of gatifloxacin (B573), a fourth-generation fluoroquinolone antibiotic. This document details established synthetic routes, purification methods, and analytical techniques for the robust characterization of this important active pharmaceutical ingredient (API).

Synthesis of this compound

This compound, chemically known as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, is synthesized through several key routes. The most common industrial methods involve the condensation of a substituted quinolone carboxylic acid with 2-methylpiperazine (B152721). To enhance the reactivity of the C-7 position for nucleophilic substitution, which is deactivated by the C-8 methoxy (B1213986) group, a boron chelate intermediate is often employed.

Common Synthetic Routes

Two primary strategies are prevalent in the synthesis of this compound:

  • Direct Condensation: This method involves the direct reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 2-methylpiperazine in a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2][3] While straightforward, this approach may require forcing conditions and can lead to the formation of impurities.[4]

  • Boron Chelate Intermediate Route: This is a widely adopted method that improves reaction conditions and yields.[2][4] The quinolone carboxylic acid is first treated with a boron-containing reagent, such as boron trifluoride etherate or a mixture of boric acid and acetic anhydride, to form a more reactive borondifluoride chelate.[4][5] This chelate then readily reacts with 2-methylpiperazine. The final step involves the hydrolysis of the resulting this compound borondifluoride chelate to yield this compound.[5]

Experimental Protocol: Synthesis via Boron Chelate Intermediate

This protocol is a representative example of the boron chelate intermediate route.

Step 1: Formation of the Borondifluoride Chelate of the Quinolone Carboxylic Acid Ethyl Ester

  • To a solution of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in a suitable solvent like methyl isobutyl ketone (MIBK), add boron trifluoride diethyl etherate.[5]

  • Stir the reaction mixture at a specified temperature for a sufficient duration to ensure complete chelation.

  • The resulting borondifluoride chelate can be isolated or used directly in the next step.

Step 2: Condensation with 2-Methylpiperazine

  • Dissolve the borondifluoride chelate from Step 1 in an appropriate solvent, such as acetonitrile (B52724).[5]

  • Add 2-methylpiperazine to the solution.

  • The reaction is typically carried out at an elevated temperature to drive the condensation reaction to completion.

Step 3: Hydrolysis to this compound

  • The resulting 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid borondifluoride chelate is subjected to hydrolysis.

  • This is commonly achieved by treating the chelate with a base, such as triethylamine, in a solvent like methanol.[5]

  • Upon completion of the hydrolysis, this compound is isolated.

Purification

Crude this compound can be purified by various methods to remove process-related impurities and achieve the desired pharmaceutical-grade purity. Common purification techniques include:

  • Recrystallization: this compound can be recrystallized from solvents such as methanol, ethanol, or mixtures of alcohol and water.[6][7][8][9]

  • pH Adjustment: Purification can be achieved by dissolving crude this compound in an acidic or basic aqueous solution to remove insoluble impurities, followed by adjusting the pH to the isoelectric point to precipitate the purified this compound.[10]

  • Slurrying: Slurrying the isolated this compound in water or a mixture of water and acetonitrile can also be an effective purification step.[2]

Quantitative Data for Synthesis
ParameterDirect CondensationBoron Chelate RouteReference(s)
Key Starting Materials 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid, 2-methylpiperazine1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, Boron trifluoride diethyl etherate, 2-methylpiperazine[1][2][5]
Solvent(s) DMSO, N,N-dimethylformamide, N-methylpyrrolidoneMethyl isobutyl ketone, Acetonitrile, Methanol[2][3][5]
Reaction Temperature 40°C to 70°CChelation: Ambient to elevated; Condensation: Elevated; Hydrolysis: Ambient[1][3]
Overall Yield ~70-76%~71-91%[3][4]

Synthetic Pathway Diagram

Gatifloxacin_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Quinolone_Ester 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester Boron_Chelate_Ester Borondifluoride Chelate Intermediate Quinolone_Ester->Boron_Chelate_Ester Chelation (MIBK) BF3_Etherate Boron Trifluoride Etherate 2_Methylpiperazine 2-Methylpiperazine Gatifloxacin_Chelate This compound Borondifluoride Chelate Boron_Chelate_Ester->Gatifloxacin_Chelate Condensation (Acetonitrile) This compound This compound Gatifloxacin_Chelate->this compound Hydrolysis (TEA, Methanol)

Caption: Synthetic pathway of this compound via the boron chelate intermediate route.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the carboxylic acid O-H and C=O stretching, the quinolone C=O stretching, and C-F stretching.[9][11][12][13]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound shows characteristic UV absorbance maxima, which are utilized for its quantification in various formulations. The absorbance maxima can vary slightly depending on the solvent and pH.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its impurities. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation and impurity identification. Electrospray ionization (ESI) is a common technique used for the analysis of this compound.[9][16]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of purity and the quantification of this compound in bulk drug and pharmaceutical dosage forms. Reversed-phase HPLC with UV detection is the standard method.

Experimental Protocol: HPLC Analysis

The following is a typical HPLC method for the analysis of this compound:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5][10][17]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the aqueous phase is typically acidic. A common mobile phase composition is a mixture of phosphate buffer (pH 3.3) and acetonitrile (75:25, v/v).[5]

  • Flow Rate: A flow rate of 1.0 mL/min is typical.[5][10][17]

  • Detection: UV detection is performed at the wavelength of maximum absorbance for this compound, which is around 287-293 nm.[5][10][17]

  • Sample Preparation: A standard solution of this compound is prepared in a suitable diluent. The sample to be analyzed is also dissolved in the same diluent to a known concentration.

  • Injection Volume: A 20 µL injection volume is commonly used.[5]

  • Analysis: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. The retention time of the this compound peak in the sample chromatogram should match that of the standard. Purity is determined by the area percentage of the main peak.

Quantitative Data for Characterization
TechniqueParameterTypical ValueReference(s)
Physicochemical Properties Molecular FormulaC₁₉H₂₂FN₃O₄[4][8]
Molecular Weight375.4 g/mol [4][8]
Melting Point~183 °C[8]
pKaBasic pKa: ~8.74[7]
UV-Vis Spectroscopy λmax in HCl~292 nm[15][18]
λmax in NaOH~289 nm[15]
IR Spectroscopy C=O (carboxylic acid)~1720-1740 cm⁻¹[9][11]
C=O (quinolone)~1620-1640 cm⁻¹[9][11]
Mass Spectrometry [M+H]⁺m/z 376.1[9]
HPLC ColumnC18 (250 x 4.6 mm, 5 µm)[5][10][17]
Mobile PhasePhosphate buffer (pH 3.3) : Acetonitrile (75:25)[5]
Flow Rate1.0 mL/min[5][10][17]
Detection Wavelength293 nm[5]
Retention Time~2.7-3.7 min (variable with specific method)[5][6]

Analytical Workflow Diagram

Gatifloxacin_Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Bulk Drug or Formulation Dissolution Dissolution in Suitable Solvent Sample->Dissolution HPLC HPLC-UV Analysis (Purity & Assay) Dissolution->HPLC Spectroscopy Spectroscopic Analysis (IR, UV, NMR) Dissolution->Spectroscopy MS Mass Spectrometry (Molecular Weight & Structure) Dissolution->MS Data_Analysis Data Analysis and Comparison with Reference Standard HPLC->Data_Analysis Spectroscopy->Data_Analysis MS->Data_Analysis Report Certificate of Analysis Generation Data_Analysis->Report

Caption: General workflow for the analytical characterization of this compound.

References

Gatifloxacin: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and structural elucidation of gatifloxacin (B573), a fourth-generation fluoroquinolone antibiotic. The information is curated for researchers, scientists, and drug development professionals, with a focus on delivering precise data and detailed methodologies.

Chemical Properties of this compound

This compound is a synthetic broad-spectrum antibacterial agent.[1] Its chemical and physical properties are summarized in the table below, providing a foundational understanding of the molecule for research and development purposes.

PropertyValueReference(s)
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1]
Chemical Formula C₁₉H₂₂FN₃O₄[1]
Molecular Weight 375.4 g/mol [1]
Appearance White to pale yellow crystalline powder[2]
Melting Point 182-185 °C[2]
pKa Not explicitly found
Solubility pH-dependent. Freely soluble in acidic conditions.[2]

Structure Elucidation of this compound

The definitive structure of this compound has been elucidated and confirmed through a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. These methods provide detailed insights into the molecular connectivity, atomic arrangement, and three-dimensional structure of the compound.

Experimental Protocols for Structure Elucidation

The following sections detail the generalized experimental protocols for the key analytical techniques used in the structural elucidation of this compound.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are crucial for assigning the positions of protons and carbons within the molecular structure.

Sample Preparation:

A small amount of this compound is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-10 mg/mL.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Data Interpretation:

The chemical shifts (δ) and coupling constants (J) from the ¹H and ¹³C NMR spectra are analyzed to assign each signal to a specific proton and carbon atom in the this compound molecule. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignments.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its elemental composition and structural features. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique used for this purpose.

Sample Preparation:

A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid to promote protonation.

Instrumentation and Parameters:

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • MS Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • MS/MS Scan: The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information.

Fragmentation Pattern of this compound:

The fragmentation of this compound in ESI-MS/MS typically involves the loss of small neutral molecules from the protonated molecule. Common fragmentation pathways for fluoroquinolones include the cleavage of the piperazine (B1678402) ring and the loss of CO₂ from the carboxylic acid group.[3]

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the this compound molecule. This compound is known to exist in multiple crystalline forms, including hydrates and solvates.[4]

Crystal Growth:

Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent or by controlled cooling. Various solvents and conditions can lead to different crystalline forms.[5]

Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected using a detector.

  • The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. The inhibition of these enzymes leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death.[6]

Gatifloxacin_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Inhibition_Gyrase Inhibition This compound->Inhibition_Gyrase Inhibition_TopoIV Inhibition This compound->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (Subunits GyrA and GyrB) BacterialCell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Subunits ParC and ParE) BacterialCell->Topoisomerase_IV DNA_Supercoiling Negative Supercoiling of DNA DNA_Gyrase->DNA_Supercoiling Catalyzes Chromosome_Segregation Decatenation of Daughter Chromosomes Topoisomerase_IV->Chromosome_Segregation Catalyzes DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Supercoiling->DNA_Replication Chromosome_Segregation->DNA_Replication Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topoisomerase_IV

Caption: Mechanism of action of this compound.

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical workflow, integrating various analytical techniques to build a complete picture of the molecule.

Structure_Elucidation_Workflow Start Synthesis and Purification of this compound MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Xray X-ray Crystallography Start->Xray MolWeight Determine Molecular Weight and Elemental Formula MS->MolWeight Connectivity Establish Connectivity and Carbon-Hydrogen Framework NMR->Connectivity Stereochem Determine 3D Structure and Stereochemistry Xray->Stereochem Structure Final Structure Elucidation MolWeight->Structure Connectivity->Structure Stereochem->Structure

Caption: Workflow for the structure elucidation of this compound.

References

In Vitro Activity of Gatifloxacin Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of gatifloxacin (B573), a fourth-generation fluoroquinolone, against a broad spectrum of anaerobic bacteria. This document summarizes key quantitative data from various studies, details the experimental protocols used for susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows.

Overview of this compound's Anti-Anaerobic Activity

This compound has demonstrated significant in vitro activity against a wide range of both Gram-positive and Gram-negative anaerobic bacteria.[1][2] It is a broad-spectrum antimicrobial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4] This dual-targeting mechanism contributes to its potent bactericidal activity.[4]

Studies have compared the efficacy of this compound to other quinolones and antimicrobial agents, revealing its potent activity against various anaerobic isolates, including those resistant to other classes of antibiotics.[1][2] For all strains tested in one study, the this compound Minimum Inhibitory Concentrations (MICs) at which 50% and 90% of isolates were inhibited were 0.5 and 2 mg/liter, respectively. These values were noted to be 3 to 4 dilution steps lower than that of ciprofloxacin.[1]

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of this compound and comparator antimicrobial agents against various anaerobic bacteria, as determined by the agar (B569324) dilution method. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested strains, as well as the overall MIC range.

Table 1: In Vitro Activity of this compound and Comparator Agents Against 351 Anaerobic Bacteria Isolates [2]

Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound 0.5 4 ≤0.015 - 16
Trovafloxacin14≤0.015 - 16
Sparfloxacin28≤0.03 - 32
Ciprofloxacin232≤0.03 - >128
Ampicillin-sulbactam0.54≤0.03 - 32
Clindamycin0.1258≤0.015 - >128
Metronidazole1>16≤0.015 - >256
Ampicillin164≤0.015 - >256

Table 2: In Vitro Activity of this compound and Comparator Agents Against 294 Obligately Anaerobic Bacteria [1]

Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound 0.5 2 ≤0.015 - 8
Trovafloxacin0.52≤0.015 - 8
Ciprofloxacin4160.06 - >32
Imipenem0.1250.5≤0.015 - 8
Amoxicillin-clavulanate0.252≤0.03 - 16
Clindamycin0.1254≤0.015 - >32
Metronidazole12≤0.125 - >32
Erythromycin0.25>32≤0.015 - >32

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents requires specific and standardized methodologies. The most common methods cited in the literature are the agar dilution and broth microdilution techniques.[5][6]

Agar Dilution Method

The agar dilution method is considered a reference standard for susceptibility testing of anaerobes.[5][6] The general procedure is as follows:

  • Preparation of Antimicrobial Stock Solutions: The antimicrobial agents are dissolved in a suitable solvent to create high-concentration stock solutions.

  • Preparation of Agar Plates with Antimicrobial Agents: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding appropriate volumes of the stock solutions to molten agar before it solidifies.[6] A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: A standardized suspension of the anaerobic bacteria to be tested is prepared. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: The surface of each agar plate is inoculated with the bacterial suspension. A multipoint inoculator is often used to apply a standardized volume of the inoculum to each plate.[7]

  • Incubation: The inoculated plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar plate.[6]

Broth Microdilution Method

The broth microdilution method is another widely used technique for determining MICs and is particularly suitable for testing a large number of isolates.[8][9]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a suitable broth medium within the wells of a 96-well microtiter plate.[9]

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method. This suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.[10]

  • Incubation: The microtiter plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.[9]

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the molecular mechanism by which this compound exerts its bactericidal effect.

Gatifloxacin_Mechanism cluster_bacterium Anaerobic Bacterium cluster_dna_replication DNA Replication Machinery This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Topoisomerase_IV->DNA Decatenation Replication_Blocked DNA Replication Blocked DNA->Replication_Blocked Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: this compound's mechanism of action against anaerobic bacteria.

Experimental Workflow for Agar Dilution MIC Testing

This diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against anaerobic bacteria using the agar dilution method.

Agar_Dilution_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase prep_antibiotic Prepare Antibiotic Stock Solutions prep_agar Prepare Serial Dilutions of Antibiotic in Molten Agar prep_antibiotic->prep_agar pour_plates Pour Agar Plates prep_agar->pour_plates inoculate Inoculate Plates with Bacterial Suspension pour_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Anaerobically (37°C, 48h) inoculate->incubate read_results Examine Plates for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for Agar Dilution Susceptibility Testing.

Experimental Workflow for Broth Microdilution MIC Testing

This diagram illustrates the sequential process for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep_broth Preparation Phase cluster_testing_broth Testing Phase cluster_analysis_broth Analysis Phase prep_antibiotic_broth Prepare Serial Dilutions of Antibiotic in Broth (96-well plate) inoculate_wells Inoculate Wells of Microtiter Plate prep_antibiotic_broth->inoculate_wells prep_inoculum_broth Prepare Standardized Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to Final Concentration in Broth prep_inoculum_broth->dilute_inoculum dilute_inoculum->inoculate_wells incubate_broth Incubate Anaerobically (37°C, 48h) inoculate_wells->incubate_broth read_wells Examine Wells for Turbidity (Growth) incubate_broth->read_wells determine_mic_broth Determine MIC (Lowest concentration with no turbidity) read_wells->determine_mic_broth

Caption: Workflow for Broth Microdilution Susceptibility Testing.

References

Gatifloxacin's Dual Targeting Mechanism: A Technical Analysis of DNA Gyrase and Topoisomerase IV Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the molecular mechanism of gatifloxacin (B573), a fourth-generation fluoroquinolone antibiotic. This whitepaper details the drug's potent inhibitory action on two essential bacterial enzymes: DNA gyrase and topoisomerase IV, providing critical insights for researchers, scientists, and drug development professionals in the field of antibacterial therapeutics.

This compound exerts its bactericidal effects by disrupting the critical processes of DNA replication, transcription, repair, and recombination.[1][2][3] This is achieved through the inhibition of DNA gyrase and topoisomerase IV, two type II topoisomerase enzymes vital for maintaining DNA topology in bacterial cells.[1][4][5][6][7]

Core Mechanism of Action

This compound's primary mode of action involves the formation of a stable ternary complex with the bacterial topoisomerase and DNA.[8] This complex traps the enzyme in a state where it has cleaved the DNA strands but is unable to religate them, leading to the accumulation of double-stranded DNA breaks.[9] These breaks are ultimately lethal to the bacterium as they halt DNA replication and trigger cellular apoptosis.

The dual-targeting mechanism of this compound is a key attribute, contributing to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][9] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in many Gram-positive bacteria.[10] However, this compound often exhibits potent activity against both enzymes, which can help to reduce the likelihood of the development of bacterial resistance.[11]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound against DNA gyrase and topoisomerase IV has been quantified in various bacterial species. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized below.

Bacterial SpeciesEnzymeThis compound IC50 (µg/mL)Reference
Escherichia coliDNA Gyrase0.109[6][12]
Staphylococcus aureusTopoisomerase IV13.8[6][12]
Enterococcus faecalisDNA Gyrase5.60[13]
Enterococcus faecalisTopoisomerase IV4.24[13]
Streptococcus pneumoniaeDNA Gyrase19.4 - 25.9[14]
Streptococcus pneumoniaeTopoisomerase IV4.05 - 7.27[14]

The Role of the C-8 Methoxy (B1213986) Group

A key structural feature of this compound is the methoxy group at the C-8 position of the quinolone ring.[14][15] This modification has been shown to enhance the drug's activity, particularly against DNA gyrase, and contributes to its potent antibacterial effects, including against some quinolone-resistant strains.[14][15][16] The C-8-methoxy group helps to lower the resistance conferred by certain mutations in the gyrA gene, which encodes a subunit of DNA gyrase.[15]

Mechanisms of Resistance

Bacterial resistance to fluoroquinolones, including this compound, can emerge through several mechanisms. The most common are mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[17][18][19][20] These mutations can reduce the binding affinity of the drug to its target enzymes. Additionally, bacteria can develop resistance through altered drug accumulation, either by reducing uptake or by increasing efflux of the drug via efflux pumps.[17][18][19]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA gyrase and topoisomerase IV.

DNA Supercoiling Assay (for DNA Gyrase Inhibition)

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. The inhibition of this activity by this compound is then quantified.

  • Reaction Mixture Preparation: A typical reaction mixture contains a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), relaxed pBR322 plasmid DNA, and purified DNA gyrase enzyme.

  • Drug Incubation: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the drug is also prepared.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis. The gel is stained with ethidium (B1194527) bromide and visualized under UV light.

  • Quantification: The intensity of the bands corresponding to supercoiled DNA is quantified using densitometry. The IC50 value is calculated as the concentration of this compound that reduces the supercoiling activity by 50% compared to the control.[21]

Decatenation Assay (for Topoisomerase IV Inhibition)

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA).

  • Reaction Mixture Preparation: The reaction mixture includes a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.5 mg/mL BSA), kDNA, and purified topoisomerase IV.

  • Drug Incubation: Different concentrations of this compound are added to the reaction mixtures, along with a no-drug control.

  • Initiation and Incubation: The reaction is started by the addition of ATP and incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is terminated by adding a stop solution containing SDS and EDTA.

  • Analysis: The reaction products (decatenated DNA monomers) are separated from the kDNA substrate by agarose gel electrophoresis.

  • Quantification: The amount of decatenated DNA is quantified by densitometry after ethidium bromide staining. The IC50 value is determined as the this compound concentration that inhibits 50% of the decatenation activity.[13]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Gatifloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Cleavage_Complex_Gyrase Gyrase-DNA-Gatifloxacin Ternary Complex This compound->Cleavage_Complex_Gyrase Forms Cleavage_Complex_TopoIV Topo IV-DNA-Gatifloxacin Ternary Complex This compound->Cleavage_Complex_TopoIV Forms DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Cleavage_Complex_Gyrase Forms Topo_IV->DNA Acts on Topo_IV->Cleavage_Complex_TopoIV Forms DNA->Cleavage_Complex_Gyrase Forms DNA->Cleavage_Complex_TopoIV Forms DS_Breaks Double-Strand DNA Breaks Cleavage_Complex_Gyrase->DS_Breaks Cleavage_Complex_TopoIV->DS_Breaks Replication_Block DNA Replication Blocked DS_Breaks->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of action of this compound.

DNA_Supercoiling_Assay cluster_workflow DNA Supercoiling Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Relaxed Plasmid, DNA Gyrase) Start->Prepare_Mixture Add_this compound Add this compound (Varying Concentrations) Prepare_Mixture->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize Bands (Ethidium Bromide, UV) Electrophoresis->Visualize Quantify Quantify Supercoiled DNA (Densitometry) Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Experimental workflow for DNA supercoiling assay.

Decatenation_Assay cluster_workflow Decatenation Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (kDNA, Topoisomerase IV) Start->Prepare_Mixture Add_this compound Add this compound (Varying Concentrations) Prepare_Mixture->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Reaction Stop Reaction (SDS, EDTA) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize Bands (Ethidium Bromide, UV) Electrophoresis->Visualize Quantify Quantify Decatenated DNA (Densitometry) Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Experimental workflow for decatenation assay.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin (B573), a fourth-generation 8-methoxyfluoroquinolone, exhibits a broad spectrum of antibacterial activity against a wide range of Gram-positive, Gram-negative, and atypical pathogens. Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. This guide provides a comprehensive overview of the antibacterial spectrum of this compound, supported by quantitative in-vitro susceptibility data. Detailed experimental protocols for determining antibacterial susceptibility are outlined, and key pathways and workflows are visualized to facilitate a deeper understanding of this potent antimicrobial agent.

Introduction

This compound is a synthetic fluoroquinolone antibiotic characterized by a methoxy (B1213986) group at the C-8 position, which enhances its activity against Gram-positive and atypical bacteria while maintaining potent activity against Gram-negative organisms.[1][2] It is effective against many pathogens that have developed resistance to other classes of antibiotics.[3] This document serves as a technical resource for professionals in the fields of microbiology, pharmacology, and drug development, offering detailed insights into the antibacterial profile of this compound.

Mechanism of Action

The bactericidal action of this compound is a result of its ability to inhibit two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5]

  • DNA Gyrase: This enzyme is primarily responsible for introducing negative supercoils into bacterial DNA, a process crucial for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the principal target of this compound.

  • Topoisomerase IV: This enzyme plays a key role in the decatenation of interlinked daughter chromosomes following DNA replication, enabling their segregation into daughter cells. In Gram-positive bacteria, topoisomerase IV is the primary target.

By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes, leading to double-stranded DNA breaks, inhibition of DNA synthesis, and ultimately, bacterial cell death.[4]

Gatifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Primary Targets cluster_processes Inhibited Processes This compound This compound DNAGyrase DNA Gyrase (Topoisomerase II) This compound->DNAGyrase TopoIV Topoisomerase IV This compound->TopoIV DNAReplication DNA Replication DNAGyrase->DNAReplication Inhibits CellDivision Cell Division TopoIV->CellDivision Inhibits BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath CellDivision->BacterialDeath

Figure 1: Mechanism of Action of this compound.

Antibacterial Spectrum: Quantitative Data

The in-vitro activity of this compound has been extensively evaluated against a diverse panel of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes

This compound demonstrates enhanced potency against Gram-positive cocci compared to older fluoroquinolones.[1]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus≤0.33≤0.33
Staphylococcus epidermidis0.25N/A
Streptococcus pneumoniae≤0.330.5
Streptococcus pyogenes0.080.57
Streptococcus viridans group≤1.00.22
Enterococcus faecalis≤1.01.0
Bacillus cereus0.080.57

Data compiled from multiple sources.[1][2][3]

Gram-Negative Aerobes

This compound retains broad-spectrum activity against a variety of Gram-negative bacteria.[1]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae0.03≤0.03
Moraxella catarrhalisN/AN/A
Escherichia coli≤0.38≤0.38
Klebsiella pneumoniae≤0.38≤0.38
Enterobacter aerogenes≤0.38≤0.38
Citrobacter freundii0.7-0.80.7-0.8
Pseudomonas aeruginosa~8.01.28
Neisseria gonorrhoeaeN/AN/A
Acinetobacter spp.N/AN/A

Data compiled from multiple sources.[1][2][3][6]

Atypical Bacteria

A key advantage of this compound is its potent activity against atypical respiratory pathogens.[2]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycoplasma pneumoniaeN/AN/A
Chlamydophila pneumoniaeN/AN/A
Legionella pneumophilaN/AN/A
Nocardia asteroidesN/AN/A
Mycobacterium chelonaeN/AN/A

While specific MIC₅₀/MIC₉₀ values for all atypical bacteria are not consistently reported in the provided search results, this compound is recognized for its excellent coverage against these organisms.[2][7][8]

Experimental Protocols for Susceptibility Testing

The determination of the antibacterial spectrum of this compound relies on standardized in-vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.[9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in-vitro system.

This method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilution: The this compound stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

In this method, varying concentrations of this compound are incorporated into an agar (B569324) medium.

  • Preparation of this compound-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each this compound-containing agar plate and a growth control plate (no antibiotic).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours).

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method determines the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of this compound Disk: A paper disk impregnated with a standardized concentration of this compound (e.g., 5 µg) is placed on the inoculated agar surface.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.

  • Measurement and Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then interpreted as "Susceptible," "Intermediate," or "Resistant" based on established CLSI breakpoints.[10]

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_disk Disk Diffusion cluster_analysis Data Analysis & Interpretation Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum BrothDilution Broth Microdilution Inoculum->BrothDilution AgarDilution Agar Dilution Inoculum->AgarDilution DiskDiffusion Kirby-Bauer Test Inoculum->DiskDiffusion MIC_Value Determine MIC Value (µg/mL) BrothDilution->MIC_Value AgarDilution->MIC_Value ZoneDiameter Measure Zone Diameter (mm) DiskDiffusion->ZoneDiameter Interpretation Interpret as S, I, or R (CLSI Breakpoints) MIC_Value->Interpretation ZoneDiameter->Interpretation

Figure 2: Workflow for Antibacterial Susceptibility Testing.

Key Aspects of this compound's Antibacterial Spectrum

The antibacterial profile of this compound is characterized by several key features that are of significant interest to researchers and clinicians.

Gatifloxacin_Spectrum_Relationships cluster_gram_pos Gram-Positive Activity cluster_gram_neg Gram-Negative Activity cluster_atypical Atypical Pathogen Activity This compound This compound Staph Staphylococcus spp. This compound->Staph Strep Streptococcus spp. (incl. S. pneumoniae) This compound->Strep Entero Enterococcus spp. This compound->Entero H_influenzae H. influenzae This compound->H_influenzae Enterobacteriaceae Enterobacteriaceae This compound->Enterobacteriaceae P_aeruginosa P. aeruginosa (moderate activity) This compound->P_aeruginosa Mycoplasma Mycoplasma pneumoniae This compound->Mycoplasma Chlamydophila Chlamydophila pneumoniae This compound->Chlamydophila Legionella Legionella pneumophila This compound->Legionella

Figure 3: this compound's Antibacterial Spectrum Highlights.

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of this compound to its targets.[4]

  • Efflux Pumps: The overexpression of efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.

  • Plasmid-Mediated Resistance: The acquisition of resistance genes via plasmids can also contribute to reduced susceptibility.

It is noteworthy that the dual-targeting mechanism of this compound may necessitate mutations in both target enzymes for high-level resistance to develop, potentially slowing the emergence of resistant strains.

Conclusion

This compound possesses a well-documented and broad antibacterial spectrum, with notable potency against Gram-positive cocci and atypical respiratory pathogens, alongside reliable activity against many Gram-negative organisms. Its dual mechanism of action targeting both DNA gyrase and topoisomerase IV provides a robust bactericidal effect. A thorough understanding of its in-vitro activity, supported by standardized susceptibility testing methodologies as outlined in this guide, is crucial for its appropriate application in research and potential therapeutic development. Continuous surveillance of susceptibility patterns is essential to monitor for the emergence of resistance and to ensure the continued efficacy of this important antimicrobial agent.

References

An In-depth Technical Guide to the Identification and Characterization of Gatifloxacin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the identification and characterization of gatifloxacin (B573) metabolites. This compound, a fourth-generation fluoroquinolone antibiotic, is known for its broad spectrum of activity. Understanding its metabolic fate is crucial for a complete pharmacological and toxicological profile.

Overview of this compound Metabolism

This compound undergoes very limited biotransformation in humans. The majority of the administered dose, typically over 80%, is excreted unchanged in the urine.[1][2] This limited metabolism suggests a lower potential for drug-drug interactions mediated by metabolic enzymes.[1] Less than 1% of a this compound dose is recovered in the urine as metabolites.[3] The primary metabolic alterations of fluoroquinolones that possess a piperazinyl moiety typically occur on this ring system.[4][5]

Based on available literature, three potential metabolites of this compound have been mentioned:

Detailed characterization and quantitative data for all metabolites are scarce, with the most information available for Despropylene this compound.

Identified Metabolites and Their Characterization

Structure and Formation: Despropylene this compound is a known metabolite of this compound.[1] Its formation can occur through the degradation of the parent drug.[1]

Characterization Data:

  • Mass Spectrometry: The mass spectrum of the synthesized Despropylene this compound shows a molecular ion peak at m/z 336.1362 [M+H]⁺.[1]

A proposed structure for Despropylene this compound is presented below: Chemical Structure of Despropylene this compound

G cluster_metabolite Despropylene this compound Metabolite Metabolite

Caption: Proposed structure of Despropylene this compound.

Hypothesized Metabolic Pathway: The formation of these metabolites likely involves the opening or modification of the piperazine (B1678402) ring.

metabolic_pathway This compound This compound Metabolite1 Ethylenediamine Metabolite This compound->Metabolite1 <1% Metabolite2 Methylethylenediamine Metabolite This compound->Metabolite2 <1% Metabolite3 Despropylene this compound This compound->Metabolite3 <1% Excretion Unchanged this compound (>80% in Urine) This compound->Excretion Major Pathway

Caption: Hypothesized metabolic pathways of this compound.

Quantitative Data

As this compound metabolism is minimal, the concentrations of its metabolites in biological fluids are expected to be very low. To date, no specific quantitative data for the ethylenediamine and methylethylenediamine metabolites in human plasma or urine have been published. The urinary excretion of total metabolites is reported to be less than 1% of the administered dose.[3]

Table 1: Summary of this compound and Metabolite Excretion

CompoundPercentage of Dose Excreted in Urine
Unchanged this compound> 80%
Total Metabolites< 1%

Experimental Protocols

Detailed experimental protocols for the specific identification and characterization of this compound metabolites from biological samples are not extensively described in the literature. However, based on standard practices for metabolite identification, a general workflow can be proposed.

Workflow for this compound Metabolite Identification:

experimental_workflow SampleCollection Sample Collection (Urine, Plasma) SamplePreparation Sample Preparation (e.g., SPE, LLE) SampleCollection->SamplePreparation Chromatography Chromatographic Separation (LC-MS/MS) SamplePreparation->Chromatography MS_Analysis Mass Spectrometric Analysis (Full Scan, MS/MS) Chromatography->MS_Analysis DataAnalysis Data Analysis (Metabolite Identification) MS_Analysis->DataAnalysis StructureElucidation Structure Elucidation (High-Resolution MS, NMR) DataAnalysis->StructureElucidation

References

An In-Depth Technical Guide to the Solubility and Stability of Gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of gatifloxacin (B573), a fourth-generation fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing critical data on the physicochemical properties of this active pharmaceutical ingredient (API).

Solubility Profile of this compound

The solubility of this compound is a critical parameter influencing its dissolution, absorption, and formulation development. Its solubility is highly dependent on the solvent system and the pH of the medium.

Aqueous Solubility and pH-Dependence

Table 1: Aqueous Solubility of this compound at Different pH Values

pHSolubility (mg/mL)Reference
4.060[4]
7.2~0.5 (in 1:1 DMF:PBS)[2]
7.64.2 (minimum)[1]
Solubility in Organic Solvents

This compound exhibits varying degrees of solubility in different organic solvents. This information is crucial for developing non-aqueous formulations, purification processes, and analytical methods.

Table 2: Solubility of this compound in Various Organic Solvents

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)10[2]
Dimethyl sulfoxide (B87167) (DMSO)1[2]
Acetic AcidFreely soluble[3]
EthanolSlightly soluble[3]
Solubility in Co-solvent Mixtures

The solubility of this compound can be significantly enhanced through the use of co-solvent systems. Studies have explored the solubility in binary mixtures, which is particularly relevant for liquid formulation development.

For instance, the solubility of this compound has been investigated in binary mixtures of ethyl acetate, propylene (B89431) glycol, and water, with the solubility parameter of this compound determined to be 12.4 H.[5]

Stability Profile of this compound

Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life, appropriate storage conditions, and for the development of stable formulations. Forced degradation studies are instrumental in identifying potential degradation products and pathways.

Degradation under Stress Conditions

Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.

Table 3: Summary of Forced Degradation Studies of this compound

Stress Condition% DegradationDegradation Products DetectedReference
Acidic Hydrolysis (1N HCl, reflux, 3 hours)42.68%DP1 (8.11%), DP2 (34.57%)[6]
Alkaline Hydrolysis (1N NaOH, reflux, 3 hours)21.79%DP1 (21.79%)[6]
Oxidative Degradation (30% H₂O₂, reflux, 3 hours)3.85%DP1 (3.85%)[6]
Photolytic Degradation (UV light at 254 nm, 8 hours)2.94%DP1 (2.94%)[6]
Thermal Degradation (Dry Heat at 80°C, 3 hours)Not DetectedNot Detected[6]

DP refers to Degradation Product. The specific structures of these degradation products require further characterization.

Degradation Kinetics

The rate of degradation of this compound is dependent on factors such as pH and temperature. Understanding the degradation kinetics is crucial for predicting the long-term stability of the drug.

One study on the photodegradation of this compound in aqueous solution determined the quantum yield to be (5.94 ± 0.95) × 10⁻³. The photodegradation was found to follow pseudo-first-order kinetics and was influenced by pH, with the fastest degradation occurring around the isoelectric point.[7]

Another study investigating the degradation of this compound by ozonation found that the degradation efficiency was over 99% after 20 minutes across different pH values, with faster kinetics at alkaline pH. The degradation rate constant (k) was 0.148 min⁻¹ at pH 3 and highest at pH 10.[8]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of solubility and stability studies. The following sections outline the key experimental protocols.

Determination of Aqueous Solubility (pH-Profile)

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound at various pH values.

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 10) using appropriate buffer systems (e.g., HCl for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in sealed containers.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each container and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of this compound under various stress conditions as per ICH guidelines.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).[6]

  • Acidic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 1N HCl and reflux the mixture for a specified time (e.g., 3 hours). Neutralize the solution before analysis.[6]

  • Alkaline Hydrolysis: Mix a known volume of the stock solution with an equal volume of 1N NaOH and reflux for a specified time (e.g., 3 hours). Neutralize the solution before analysis.[6]

  • Oxidative Degradation: Mix a known volume of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 30% H₂O₂) and reflux for a specified time (e.g., 3 hours).[6]

  • Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 hours).[6]

  • Photolytic Degradation: Expose the solid drug powder or a solution of the drug to a UV light source (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 8 hours).[6]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to identify and quantify any degradation products.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.

Gatifloxacin_Mechanism_of_Action This compound This compound DNAGyrase Bacterial DNA Gyrase This compound->DNAGyrase Inhibits TopoIV Bacterial Topoisomerase IV This compound->TopoIV Inhibits DNAReplication DNA Replication & Transcription DNAGyrase->DNAReplication Enables TopoIV->DNAReplication Enables CellDeath Bacterial Cell Death DNAReplication->CellDeath

Caption: Mechanism of action of this compound.

This compound-Induced Dysglycemia Signaling Pathway

One of the significant adverse effects of this compound is dysglycemia (both hypoglycemia and hyperglycemia). The hypoglycemic effect is primarily attributed to the stimulation of insulin (B600854) secretion from pancreatic β-cells through the inhibition of ATP-sensitive potassium (K-ATP) channels.[6][9] Chronic exposure, however, may lead to hyperglycemia by suppressing insulin biosynthesis.[6]

Gatifloxacin_Dysglycemia_Pathway This compound This compound KATP_Channel Pancreatic β-cell K-ATP Channel This compound->KATP_Channel Inhibits InsulinBiosynthesis Insulin Biosynthesis This compound->InsulinBiosynthesis Inhibits (Chronic) MembraneDepolarization Membrane Depolarization KATP_Channel->MembraneDepolarization Maintains polarization Ca_Influx Ca²⁺ Influx MembraneDepolarization->Ca_Influx Opens voltage-gated Ca²⁺ channels InsulinSecretion Insulin Secretion Ca_Influx->InsulinSecretion Triggers Hypoglycemia Hypoglycemia (Acute) InsulinSecretion->Hypoglycemia Leads to Hyperglycemia Hyperglycemia (Chronic) InsulinBiosynthesis->Hyperglycemia Prevents

Caption: this compound's dual effect on blood glucose.

Experimental Workflow for Stability-Indicating HPLC Method

The development and validation of a stability-indicating HPLC method is a critical workflow in assessing the stability of this compound.

HPLC_Workflow start Start method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) method_dev->forced_deg specificity Specificity Assessment (Resolution of drug from degradants) forced_deg->specificity validation Method Validation (Linearity, Accuracy, Precision, etc.) specificity->validation stability_study Long-term & Accelerated Stability Studies validation->stability_study end End stability_study->end

Caption: Stability-Indicating HPLC Method Workflow.

This technical guide provides a foundational understanding of the solubility and stability of this compound. For specific formulation development or advanced research, it is recommended to conduct dedicated experimental studies to generate data relevant to the intended application.

References

Gatifloxacin: A Preclinical Pharmacokinetic and Pharmacodynamic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of gatifloxacin (B573), a fourth-generation 8-methoxy fluoroquinolone antibiotic. The data herein is compiled from a range of preclinical studies in various animal models, offering a comprehensive resource for researchers in drug development and infectious disease.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][5]

  • DNA Gyrase (Subunit A): this compound targets the A subunit of DNA gyrase, an enzyme responsible for introducing negative supercoils into bacterial DNA, which facilitates the unwinding of the DNA helix for replication.[1][5] By inhibiting the re-ligation step of the DNA cleavage-reunion reaction, this compound stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and subsequent cell death.[1][5]

  • Topoisomerase IV (Subunit B): The drug also interferes with topoisomerase IV, which is crucial for the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[1][5] Inhibition of this process prevents the proper segregation of chromosomal DNA into daughter cells, halting cell division and contributing to the bactericidal action.[1][5]

This dual-targeting mechanism confers potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative pathogens.[5]

Gatifloxacin_Mechanism cluster_Bacterium Bacterial Cell cluster_Replication DNA Replication & Segregation Gati This compound DNA_Gyrase DNA Gyrase (Relaxation/Supercoiling) Gati->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Decatenation) Gati->Topo_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Segregation Chromosome Segregation Topo_IV->Segregation Topo_IV->DS_Breaks Replication->Topo_IV Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species. Significant interspecies differences exist, particularly in bioavailability and elimination half-life.

Data Summary Tables

Table 1: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg) Route Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½ (h) Reference
18.75 SC ~4.4* ~0.25 ~8.8* 0.59 [6]
75 SC ~24* ~0.5 ~46.5* 1.1 [6]

Note: Cmax and AUC values were estimated from Peak/Dose (0.23-0.32) and AUC/Dose (0.47-0.62) ratios provided in the source.

Table 2: Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg) Route Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½ (h) CL (L/h/kg) Vd (L/kg) Bioavailability (%) Reference
6 IV - - 6.6 ± 1.3 3.3 ± 0.8 0.9 ± 0.2 2.8 ± 0.4 - [7]
12 PO - - 4.1 ± 1.6 3.7 ± 0.3 1.0 ± 0.3* 3.1 ± 1.0* 31 [7]
15 PO - ~1.0 - 2.11 1.42* 4.71* 60.5 - 78.9 [8]

Note: Values represent apparent clearance (CL/F) and apparent volume of distribution (Vd/F).

Table 3: Pharmacokinetic Parameters of this compound in Dogs

Dose (mg/kg) Route Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½ (h) CL (L/h/kg) Vd (L/kg) Bioavailability (%) Reference
5 IV 4.94 ± 3.35 0.31 ± 0.1 55.73 ± 7.98 12.63 ± 2.56 0.092 ± 0.018 1.65 ± 0.24 - [8]
5 PO 3.10 ± 0.47 1.73 ± 1.3 53.64 ± 8.16 12.53 ± 1.13 0.095 ± 0.015* 1.71 ± 0.28* 98.5 ± 19.4 [8]

Note: Values represent apparent clearance (CL/F) and apparent volume of distribution (Vd/F).

Table 4: Ocular Pharmacokinetics of this compound in Rabbits (Single Topical 0.3% Gel Instillation)

Ocular Tissue Cmax (ng/g or ng/mL) Reference
Tears 94880 [9]
Cornea 7340 [9]
Conjunctiva 3652 [9]
Aqueous Humor 1310 [9]
Iris 1806 [9]
Sclera 1745.8 [9]

| Plasma | 23.5 (ng/mL) |[9] |

Preclinical Pharmacodynamics

The primary pharmacodynamic index predictive of this compound's efficacy is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC/MIC).[6][10]

PD Data Summary Table

Table 5: this compound 24-h AUC/MIC Targets for Efficacy in Murine Infection Models

Pathogen Infection Model Host Status Efficacy Endpoint Mean AUC/MIC Target Reference
S. pneumoniae Thigh Neutropenic Bacteriostatic 52 [6]
S. pneumoniae Thigh Neutropenic 1-log₁₀ Kill 72.2 [11]
S. pneumoniae Thigh Neutropenic 2-log₁₀ Kill 126 [11]
S. pneumoniae Thigh Neutropenic Optimal bactericidal activity & survival 30 - 40 [10][12]
S. aureus Thigh Neutropenic Bacteriostatic 36 [6]

| Enterobacteriaceae | Thigh | Neutropenic | Bacteriostatic | 41 |[6] |

Studies have shown that the immunocompetency of the host influences efficacy, with enhanced bacterial killing observed in immunocompetent mice compared to neutropenic mice at the same AUC/MIC ratios.[10]

Key Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is a standardized in vivo system for evaluating antimicrobial efficacy, mimicking a deep-seated soft tissue infection.[13]

  • Animal Model:

    • Species: ICR or Swiss albino mice.[12][14]

    • Sex: Female.[14]

    • Weight: 23-27 g.[14]

  • Induction of Neutropenia:

    • Mice are rendered transiently neutropenic to ensure susceptibility to infection and to isolate the effect of the antimicrobial agent from the host's immune response.[13]

    • Cyclophosphamide is administered intraperitoneally (IP) at doses of 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to infection).[14][15] This regimen typically reduces neutrophil counts to <100 cells/mm³.[14]

  • Infection Procedure:

    • Bacterial strains (S. pneumoniae, S. aureus, etc.) are grown in appropriate broth to the logarithmic phase.[15]

    • The bacterial suspension is diluted in fresh broth or saline to achieve the desired inoculum concentration (typically 10⁶ to 10⁷ CFU/mL).[6][15]

    • Mice are anesthetized, and 0.1 mL of the bacterial inoculum is injected directly into the thigh muscle.[12][14]

  • Treatment and Sampling:

    • This compound treatment is initiated at a specified time post-infection (e.g., 2 hours).[6][15]

    • The drug is administered via a relevant route, commonly subcutaneously (SC) in murine models, in various dosing regimens (e.g., total daily dose fractionated every 3, 6, 12, or 24 hours).[6]

    • At the end of the treatment period (typically 24 hours), mice are euthanized. The thighs are aseptically removed, homogenized in saline, serially diluted, and plated on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).[6][15]

PKPD_Workflow cluster_prep Phase 1: Animal Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Dosing & Sampling cluster_analysis Phase 4: Analysis & Modeling A1 Select Animal Model (e.g., ICR Mice) A2 Induce Neutropenia (Cyclophosphamide IP) A1->A2 B2 Induce Thigh Infection (Intramuscular Injection) A2->B2 B1 Prepare Bacterial Inoculum (e.g., S. pneumoniae) B1->B2 C1 Initiate this compound Treatment (e.g., 2h post-infection) B2->C1 C2 Administer Doses (Subcutaneous Route) C1->C2 C3 Collect Samples (Plasma for PK, Thighs for PD) C2->C3 D1 Quantify this compound (HPLC / LC-MS) C3->D1 D2 Determine Bacterial Load (CFU Counting) C3->D2 D3 Pharmacokinetic Modeling (Calculate AUC, Cmax, t½) D1->D3 D4 PK/PD Analysis (Correlate AUC/MIC with Efficacy) D2->D4 D3->D4

Caption: Workflow for a preclinical PK/PD study using the murine thigh model.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

Quantification of this compound in biological matrices like plasma is commonly performed using reversed-phase HPLC.

  • Sample Preparation:

    • Plasma samples are typically deproteinized to remove interfering substances. This can be achieved through ultrafiltration (e.g., using Amicon Centrifree system) or protein precipitation with a solvent like acetonitrile (B52724).[16][17]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., X Terra MS C18, 50 mm x 3 mm, 5 µm).[16][17]

    • Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer and an organic modifier is typical. For example, a mixture of 0.025 M disodium (B8443419) hydrogen phosphate (B84403) (pH adjusted to 3.0) and acetonitrile (80:20 v/v).[16][17]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[16][17]

  • Detection:

    • This compound is monitored using a UV detector set at its maximum absorbance wavelength, approximately 293 nm.[16][18] Fluorescence detection (Excitation ~280-293 nm, Emission ~450 nm) can also be used for enhanced sensitivity.[19]

  • Quantification:

    • An internal standard (e.g., ciprofloxacin) is used to ensure accuracy and precision.[16]

    • A calibration curve is constructed by plotting the peak area (or height) ratio of this compound to the internal standard against a series of known concentrations. The concentration in unknown samples is then determined from this curve.[16][19]

This guide provides a foundational understanding of this compound's preclinical profile. Researchers should consult the primary literature cited for more granular details specific to their experimental design and objectives.

References

Navigating Gatifloxacin Resistance: A Technical Guide to Initial Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the core mechanisms of bacterial resistance to gatifloxacin (B573), a fourth-generation fluoroquinolone. Understanding these initial resistance pathways is crucial for the development of novel antimicrobial strategies and the preservation of the efficacy of existing antibiotics. This document summarizes key quantitative data, details experimental protocols from foundational studies, and provides visual representations of the molecular interactions and experimental workflows involved.

Core Mechanisms of this compound Resistance

Initial studies have identified three primary mechanisms through which bacteria develop resistance to this compound:

  • Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a major cause of resistance.[1][2][3][4] In Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is often the primary target, whereas in Gram-negative bacteria like Escherichia coli, DNA gyrase is the principal target.[1][2] High-level resistance often necessitates mutations in both enzymes.[5][6]

  • Efflux Pump Overexpression: Bacteria can actively transport this compound out of the cell, thereby reducing its intracellular concentration below effective levels. This is mediated by various efflux pumps, including NorA in S. aureus and AcrAB in E. coli.[1][3][6][7] Some research also indicates that this compound may be a substrate for eukaryotic efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which is a potential mechanism for acquired resistance.[8][9][10]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements, such as plasmids, provides another avenue for decreased susceptibility. Key plasmid-mediated quinolone resistance (PMQR) determinants include qnr genes, which protect the target topoisomerases from quinolone action, and the aac(6')-Ib-cr gene, which encodes an enzyme that modifies and inactivates certain fluoroquinolones.[3][11][12][13] These mechanisms typically confer low-level resistance that can facilitate the selection of higher-level resistance mutations.[12][13]

Quantitative Data on this compound Resistance

The following tables summarize the impact of various resistance mechanisms on the Minimum Inhibitory Concentration (MIC) of this compound and other fluoroquinolones against Staphylococcus aureus.

Table 1: Impact of Target Site Mutations on Fluoroquinolone MICs in S. aureus

Strain/GenotypeThis compound MIC (μg/mL)Ciprofloxacin (B1669076) MIC (μg/mL)AM-1121 MIC (μg/mL)
Wild-Type (ISP794)0.060.250.25
Single grlA or grlB mutation0.12 - 0.251.0 - 2.01.0 - 2.0
Single gyrA mutation0.06 - 0.120.25 - 0.50.25 - 0.5
Double gyrA and grlA/grlB mutation4.032.032.0

Data sourced from studies on S. aureus. AM-1121 is a desmethoxy derivative of this compound.[1][5]

Table 2: Effect of NorA Efflux Pump Overexpression on Fluoroquinolone MICs in S. aureus

Strain BackgroundThis compound MIC (μg/mL)Ciprofloxacin MIC (μg/mL)AM-1121 MIC (μg/mL)
Wild-Type0.060.250.25
NorA Overexpression (flqB mutant)0.12 - 0.251.0 - 2.01.0 - 2.0
grlA, gyrA mutations + NorA Overexpression4.032.0Not Reported

Data indicates that while NorA overexpression contributes to resistance, its effect on this compound is less pronounced compared to ciprofloxacin.[1][6]

Experimental Protocols

This section details the methodologies employed in foundational studies to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Method:

    • Broth Microdilution:

      • Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

      • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

      • Incubate the plate at 35-37°C for 16-20 hours.

      • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

    • Agar (B569324) Dilution:

      • Prepare agar plates containing serial two-fold dilutions of this compound.

      • Spot a standardized bacterial suspension onto the agar surface.

      • Incubate the plates at 35-37°C for 16-20 hours.

      • The MIC is the lowest concentration of the antibiotic that inhibits visible colony formation.[14][15]

Identification of Target Site Mutations
  • Objective: To identify genetic alterations in the QRDRs of gyrA and parC.

  • Method:

    • DNA Extraction: Isolate genomic DNA from both susceptible (wild-type) and resistant bacterial isolates.

    • PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers.

    • DNA Sequencing: Sequence the PCR products using the Sanger sequencing method.

    • Sequence Analysis: Align the nucleotide sequences from the resistant isolates with the corresponding sequences from the susceptible reference strain to identify mutations.[14][15]

Allelic Exchange to Confirm Mutation-Mediated Resistance
  • Objective: To definitively demonstrate that a specific mutation is responsible for the resistance phenotype.

  • Method:

    • Construct a Suicide Plasmid: Clone the mutated gene (e.g., grlA with a specific mutation) into a temperature-sensitive shuttle vector that cannot replicate in the target bacterium at a non-permissive temperature.

    • Transformation: Introduce the plasmid into the susceptible wild-type bacterial strain.

    • First Crossover (Integration): Grow the transformed cells at the non-permissive temperature in the presence of an antibiotic to select for cells where the plasmid has integrated into the chromosome.

    • Second Crossover (Excision): Culture the integrants in the absence of antibiotic selection to allow for the excision of the plasmid. This can result in either the original wild-type allele being retained or the mutated allele being left in the chromosome.

    • Screening: Screen the resulting colonies for the desired antibiotic resistance phenotype and confirm the presence of the specific mutation by DNA sequencing.[1]

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes in the study of this compound resistance.

Gatifloxacin_Action_and_Resistance cluster_Cell Bacterial Cell cluster_Targets Intracellular Targets cluster_Resistance Resistance Mechanisms Gatifloxacin_ext Extracellular This compound Gatifloxacin_int Intracellular This compound Gatifloxacin_ext->Gatifloxacin_int Entry DNA_Gyrase DNA Gyrase (gyrA/gyrB) DNA Replication DNA Replication DNA_Gyrase->DNA Replication Topo_IV Topoisomerase IV (parC/parE) Chromosome Segregation Chromosome Segregation Topo_IV->Chromosome Segregation Gatifloxacin_int->DNA_Gyrase Inhibition Gatifloxacin_int->Topo_IV Inhibition Efflux_Pump Efflux Pump (e.g., NorA) Gatifloxacin_int->Efflux_Pump Efflux_Pump->Gatifloxacin_ext Expulsion Target_Mutation Target Site Mutation (gyrA/parC) Target_Mutation->DNA_Gyrase Alters Binding Site Target_Mutation->Topo_IV Alters Binding Site Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Pump Quantity

Caption: this compound's mechanism of action and key resistance pathways.

Experimental_Workflow cluster_Confirmation Functional Confirmation start Start: Isolate Resistant and Susceptible Bacteria mic Determine MICs (Broth/Agar Dilution) start->mic dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of QRDRs (gyrA, parC) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis (Identify Mutations) sequencing->analysis allelic_exchange Allelic Exchange (Introduce mutation into susceptible strain) analysis->allelic_exchange mic_confirmation Confirm MIC Increase in Engineered Strain allelic_exchange->mic_confirmation

Caption: Workflow for identifying and confirming target-site mutations.

Plasmid_Mediated_Resistance cluster_Donor Donor Bacterium cluster_Recipient Recipient Bacterium cluster_Transconjugant Transconjugant Bacterium Donor_Cell Resistant Bacterium Resistance_Plasmid Resistance Plasmid (e.g., carrying qnr) Conjugation Horizontal Gene Transfer (e.g., Conjugation) Donor_Cell->Conjugation Recipient_Cell Susceptible Bacterium Recipient_Chromosome Chromosome New_Resistant_Cell Newly Resistant Bacterium Recipient_Cell->New_Resistant_Cell Acquires Plasmid Conjugation->Recipient_Cell Acquired_Plasmid Acquired Plasmid

Caption: Logical flow of plasmid-mediated this compound resistance transfer.

References

A Technical Guide to the Core Principles of Gatifloxacin for Ophthalmic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin (B573) is a fourth-generation 8-methoxyfluoroquinolone antibiotic designed for broad-spectrum antimicrobial activity.[1][2] In ophthalmology, it is formulated as a topical solution for the treatment of ocular infections. Its primary indication is for bacterial conjunctivitis, though it is also utilized for other conditions such as bacterial keratitis and as a prophylactic agent in ocular surgery.[3][4][5] Developed to overcome some of the resistance limitations of earlier-generation fluoroquinolones, this compound exhibits enhanced activity against a wide range of Gram-positive and Gram-negative pathogens.[1][6] This document provides a comprehensive technical overview of the fundamental research concerning this compound for ophthalmic use, covering its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Mechanism of Action

This compound's bactericidal effect is achieved through the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][7] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2][3] By inhibiting their function, this compound disrupts these vital cellular processes, leading to rapid cell death.[3][8] This mechanism is distinct from that of aminoglycoside, macrolide, and tetracycline (B611298) antibiotics, which allows this compound to be effective against pathogens that may be resistant to these other classes of drugs.[2][7]

cluster_drug This compound Action cluster_targets Bacterial Enzymes cluster_processes Cellular Processes cluster_outcome Result This compound This compound DNA_Gyrase DNA Gyrase (Primary in Gram-negative) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary in Gram-positive) This compound->Topo_IV Inhibits DNA_Supercoiling DNA Relaxation & Supercoiling DNA_Gyrase->DNA_Supercoiling Controls Chromosome_Seg Chromosome Segregation Topo_IV->Chromosome_Seg Controls DNA_Functions DNA Replication, Transcription, Repair DNA_Supercoiling->DNA_Functions Chromosome_Seg->DNA_Functions Cell_Death Bactericidal Effect (Cell Death) DNA_Functions->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound. (Within 100 characters)

Pharmacokinetics

3.1 Ocular Distribution and Systemic Absorption Following topical administration, this compound effectively penetrates ocular tissues, reaching peak concentrations approximately one hour post-instillation.[3] A key advantage for ophthalmic use is its minimal systemic absorption. In human studies involving escalated dosing regimens (up to 2 drops, 8 times daily), serum this compound levels consistently remained below the lower limit of quantification (5 ng/mL).[2][7] This localized activity significantly reduces the risk of systemic side effects, a crucial factor given that the oral formulation of this compound was withdrawn from the market due to concerns about systemic toxicity (dysglycemia).[1][8]

3.2 Comparative Penetration and Formulations Studies comparing different fluoroquinolones have shown that moxifloxacin (B1663623) 0.5% achieves greater penetration into the cornea and aqueous humor than this compound 0.3%.[9] Formulation also plays a significant role in bioavailability. A study in rabbits demonstrated that a 0.3% this compound gel formulation resulted in significantly higher drug concentrations in ocular tissues compared to the standard ophthalmic solution, suggesting that advanced formulations can enhance drug delivery and retention.[10]

Table 1: Summary of Pharmacokinetic Parameters for this compound and Comparators

Parameter This compound 0.3% Moxifloxacin 0.5% This compound 0.3% Gel This compound 0.3% Solution Source
Study Model Human (Post-Keratoplasty) Human (Post-Keratoplasty) Rabbit Rabbit [9][10]
Stromal Cmax (µg/g) 15.7 48.5 - - [9]
Stromal AUC₀₋₂ (µg·h/g) 13.6 30.9 - - [9]
Aqueous Cmax (µg/mL) 0.3 0.9 - - [9]
Aqueous AUC₀₋₂ (µg·h/mL) 0.4 1.2 - - [9]
Cornea Cmax (µg/g) - - ~25 ~6 [10]

| Aqueous Humor Cmax (µg/g) | - | - | ~1.5 | ~0.4 |[10] |

Note: Data from different studies may not be directly comparable due to variations in models and methodologies.

In Vitro Activity and Pharmacodynamics

4.1 Antimicrobial Spectrum this compound has demonstrated in vitro activity against a wide array of Gram-positive and Gram-negative aerobic and anaerobic microorganisms, as well as atypical pathogens.[1][11] It is particularly effective against common causative agents of bacterial conjunctivitis, including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.[3][12]

4.2 Potency and Susceptibility Multiple in vitro surveillance studies have confirmed this compound's high potency against ocular isolates. Compared to older fluoroquinolones like ciprofloxacin (B1669076), this compound often shows superior activity against Gram-positive bacteria.[13][14]

Table 2: In Vitro Susceptibility Rates of Ocular Isolates to this compound vs. Comparators

Organism Type This compound Ciprofloxacin Ofloxacin Levofloxacin Source
Gram-positive isolates 99% - 100% 60.4% - 92.4% - 97.1% [14][15][16]
Gram-negative isolates 92% - 100% - - 100% [14][15]
All Corneal Isolates 100% 90.2% 88.2% - [17]

| All Conjunctival Isolates | 98.1% | 86.4% | 93.2% | - |[17] |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound for Key Ocular Pathogens

Pathogen MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Source
Staphylococcus epidermidis - 2.0 [14]
Streptococcus pneumoniae - 0.25 [14]

| Combined Gram-positive & Gram-negative | - | 2.0 |[18] |

MIC₅₀/MIC₉₀: Concentration required to inhibit 50%/90% of isolates, respectively.

Clinical Efficacy

5.1 Bacterial Conjunctivitis this compound ophthalmic solution (0.3% and 0.5%) is approved for the treatment of bacterial conjunctivitis.[3][7] Large-scale clinical trials have established its superiority over vehicle (placebo).

Table 4: Summary of Clinical and Microbiological Outcomes in Bacterial Conjunctivitis Trials

Study Endpoint This compound 0.5% Vehicle P-value Source
Clinical Success (Day 6) 58.0% 45.5% P=0.001 [18]
Clinical Success (Day 6) 58% (193/333) 45% (148/325) - [7]

| Microbiological Eradication (Day 6) | 90% (301/333) | 70% (228/325) | <0.001 |[7][18] |

5.2 Bacterial Keratitis Although an "off-label" use, this compound is widely employed for bacterial keratitis due to its broad-spectrum activity and effective penetration.[4] Comparative studies have shown its clinical advantages, particularly against Gram-positive organisms.

Table 5: Comparative Efficacy in Bacterial Keratitis (this compound 0.3% vs. Ciprofloxacin 0.3%)

Outcome Measure This compound Group Ciprofloxacin Group P-value Source
Complete Ulcer Healing 95.1% (39/41 eyes) 80.9% (38/47 eyes) P=0.042 [16]
In Vitro Action vs. Gram-positive Cocci Significantly Better - P<0.001 [16]

| Healing of Gram-positive Ulcers | Significantly Better | - | P=0.009 |[16] |

5.3 Surgical Prophylaxis Topical this compound is used perioperatively to reduce the ocular surface bioburden and decrease the risk of postoperative infections like endophthalmitis.[1][5] Studies confirm its ability to lower bacterial colony counts on the conjunctiva and eyelids prior to surgery.[19] One clinical trial found that a 3-day course of this compound 0.3% was more effective at reducing positive conjunctival cultures than a 1-hour preoperative administration (20% vs. 32% positive cultures, respectively).[20]

Safety and Tolerability Profile

Ophthalmic this compound is generally well-tolerated. The most frequently reported adverse reactions are localized to the eye and typically mild.

Table 6: Incidence of Common Adverse Reactions from Clinical Trials (N=717)

Adverse Reaction Incidence Source
Worsening of Conjunctivitis ≥ 1% [2][7]
Eye Irritation ≥ 1% [2][7]
Dysgeusia (altered taste) ≥ 1% [2][7]

| Eye Pain | ≥ 1% |[2][7] |

Less common reactions include chemosis, conjunctival hemorrhage, dry eye, eyelid edema, headache, and reduced visual acuity.[2][7] While rare, serious acute hypersensitivity (anaphylactic) reactions have been reported even after a single dose, and the drug is contraindicated in patients with a known hypersensitivity to this compound or other quinolones.[2][21] Prolonged use may lead to the overgrowth of non-susceptible organisms, including fungi.[2][7]

Bacterial Resistance

Like all antibiotics, the efficacy of this compound is threatened by the development of bacterial resistance. Resistance to fluoroquinolones in vitro typically develops through multiple-step mutations in the target enzyme genes (gyrA and parC).[2] Cross-resistance between this compound and other fluoroquinolones has been observed.[2][7]

Surveillance data indicates that resistance is a growing concern. A longitudinal study in India from 2005-2020 reported significant resistance rates among ocular isolates.[22] Another study noted a substantial increase in resistance among coagulase-negative staphylococci endophthalmitis isolates when comparing historical (1990-1994) and more recent (2000-2004) samples.[13] Despite these trends, this compound often retains activity against strains resistant to older second-generation fluoroquinolones.[14][23]

Table 7: this compound Resistance Rates in Ocular Pathogens (2005-2020)

Organism Type This compound Resistance Rate (95% CI) Source
Gram-positive Bacteria (n=725) 47.6% (43.9 – 51.3) [22]
Gram-negative Bacteria (n=266) 59.9% (53.8 – 66.0) [22]

| Total Bacteria (n=991) | 50.9% (47.6 – 54.1) |[22] |

WT Wild-Type Bacterium Exposure Selective Pressure (this compound Exposure) WT->Exposure Mutation Target Site Mutations (e.g., gyrA, parC) Exposure->Mutation Induces/Selects for Efflux Efflux Pump Upregulation Exposure->Efflux Induces/Selects for Resistance Resistant Phenotype Mutation->Resistance Leads to Efflux->Resistance Leads to

Caption: Logical pathways to bacterial resistance. (Within 100 characters)

Key Experimental Protocols

8.1 Protocol for In Vitro Susceptibility Testing (MIC Determination) The E-test method is a common protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacterial isolates.[24]

  • Isolate Preparation: A pure culture of the ocular bacterial isolate is grown on an appropriate medium (e.g., blood agar) for 18-24 hours.

  • Inoculum Standardization: A suspension of the bacteria is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed. The swab is used to streak the entire surface of a Mueller-Hinton agar (B569324) plate to create a uniform lawn of bacteria.

  • E-test Strip Application: An E-test strip, which is impregnated with a predefined gradient of this compound concentrations, is applied to the surface of the agar.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Reading Results: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

8.2 Protocol for a Clinical Trial in Bacterial Conjunctivitis This protocol is based on the design of several key multicenter trials for this compound.[7][18]

  • Study Design: A randomized, double-masked, multicenter, parallel-group study comparing this compound 0.5% ophthalmic solution to a vehicle control.

  • Patient Population: Patients aged 1 year or older with a clinical diagnosis of bacterial conjunctivitis, including conjunctival hyperemia and purulent discharge.

  • Exclusion Criteria: Recent use of ophthalmic antibiotics, signs of viral conjunctivitis, or hypersensitivity to fluoroquinolones.

  • Randomization and Masking: Eligible patients are randomized to receive either this compound or vehicle solution in identical packaging to ensure masking of patients and investigators.

  • Treatment Regimen: Patients are instructed to instill one drop into the affected eye(s). A typical regimen is every two hours on Day 1, followed by four times daily on Days 2 through 5.

  • Assessments:

    • Baseline (Day 1): Clinical signs (conjunctival hyperemia, discharge) are scored. Conjunctival cultures are obtained.

    • Follow-up (e.g., Day 4, Day 6): Clinical signs are rescored. Repeat cultures may be taken.

  • Primary Endpoints:

    • Clinical Success: Defined as the complete resolution (score of 0) of both conjunctival hyperemia and purulent discharge at the final visit (e.g., Day 6).

    • Microbiological Eradication: Defined as the absence of the baseline pathogen in the conjunctival culture at the final visit.

cluster_arms Start Patient Screening (Bacterial Conjunctivitis Diagnosis) Random Randomization Start->Random Gati Treatment Arm: This compound 0.5% Random->Gati Vehi Control Arm: Vehicle Solution Random->Vehi Dosing 5-Day Dosing Regimen Gati->Dosing Vehi->Dosing Assess Endpoint Assessment (Day 6) Dosing->Assess End Analysis: Clinical Cure & Microbiological Eradication Assess->End

Caption: Workflow for a typical bacterial conjunctivitis clinical trial. (Within 100 characters)

8.3 Protocol for Ocular Pharmacokinetic Study (Rabbit Model) This protocol outlines a method to determine ocular tissue concentrations following topical administration, based on published studies.[25]

  • Animal Model: Healthy New Zealand White or pigmented rabbits are used, as their eye size is suitable for tissue dissection.

  • Drug Administration: A single drop of this compound ophthalmic solution is instilled into one eye of each rabbit.

  • Time Points: Animals are divided into groups, with each group corresponding to a specific time point for sample collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Collection: At the designated time, animals are euthanized. The treated eye is enucleated and dissected to collect specific tissues (e.g., cornea, conjunctiva, aqueous humor, iris-ciliary body). Blood samples are also collected to assess plasma levels.

  • Sample Processing: Tissues are weighed and homogenized. All samples are stored at -80°C until analysis.

  • Analytical Method: this compound concentrations in the tissue homogenates, aqueous humor, and plasma are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) method.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for Gatifloxacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin (B573) is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices during drug development and quality control processes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy. This document provides a detailed protocol for the analysis of this compound using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.

Principle

The described method separates this compound from its degradation products and other potential impurities using a reversed-phase C18 column. The separation is achieved by optimizing the mobile phase composition, which consists of a mixture of an aqueous buffer and an organic solvent. The analyte is detected and quantified by a UV detector at a specific wavelength. The method has been validated according to ICH guidelines to ensure its suitability for its intended purpose.

Data Presentation

Chromatographic Conditions
ParameterCondition 1Condition 2Condition 3
Stationary Phase SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm)[2]Zorbax Eclipse C18 (50 x 4.6 mm, 5µm)[1]BDS Hypersil C8 (250 X 4.6 mm, 5 µm)[3]
Mobile Phase Disodium hydrogen phosphate (B84403) buffer:acetonitrile (75:25, v/v), pH 3.3 with orthophosphoric acid[2]A: 0.1% Trifluoroacetic acid buffer, B: Acetonitrile[1]20 mM phosphate buffer (pH 3.0):methanol (30:70 v/v)[3]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[1]Not Specified
Detection Wavelength 293 nm[2]220 nm[1]254 nm[3]
Column Temperature 25 ± 2 °C[2]35°C[1]Not Specified
Injection Volume 20 µL[2]10 µL[1]Not Specified
Retention Time 2.767 min[2]5.344 min[1]Not Specified
Method Validation Parameters
ParameterResult (Condition 1)Result (Condition 2)Result (Condition 3)
Linearity Range 4.0–40 µg/mL[2]Not Specified15-105 µg/mL[3]
Correlation Coefficient (r²) 0.9998[2]Not Specified> 0.998[3]
Limit of Detection (LOD) Not SpecifiedSignal to noise ratio > 3[1]Not Specified
Limit of Quantification (LOQ) Not SpecifiedSignal to noise ratio > 10[1]Not Specified
Accuracy (% Recovery) > 99.91%[2]Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations within the linear range (e.g., 4, 8, 12, 16, 20, 40 µg/mL).

Preparation of Sample Solutions
  • Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter.

  • Eye Drops: Transfer a volume of the eye drops equivalent to 10 mg of this compound to a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter.

  • Plasma Samples: Plasma samples require deproteinization before analysis. This can be achieved using an Amicon Centrifree system.[4]

HPLC Method Protocol
  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is obtained.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (100 µg/mL) Standard->Stock Working Prepare Working Standard Solutions Stock->Working Filter_Std Filter Standard Solutions Working->Filter_Std Sample Prepare Sample Solution (e.g., Tablets, Eye Drops) Filter_Sample Filter Sample Solutions Sample->Filter_Sample Equilibrate Equilibrate HPLC System Filter_Std->Equilibrate Filter_Sample->Equilibrate Inject Inject Blank, Standards, and Samples Equilibrate->Inject Chromatogram Record Chromatograms Inject->Chromatogram Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve Quantify Quantify this compound in Samples Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting a this compound solution to stress conditions such as acid, base, oxidation, and heat.

Protocol for Forced Degradation
  • Acid Degradation: To 15 mL of a this compound stock solution (100 µg/mL), add 15 mL of 1 N HCl.[2]

  • Base Degradation: To 15 mL of the stock solution, add 15 mL of 1 N NaOH.[2]

  • Oxidative Degradation: To 15 mL of the stock solution, add 15 mL of 30% hydrogen peroxide and heat in a boiling water bath for 10 minutes.[2]

  • Thermal Degradation: Expose the stock solution to heat.

After the specified time, neutralize the acid and base degraded solutions. Dilute all the degraded solutions with the mobile phase to a final concentration of approximately 12 µg/mL and inject them into the HPLC system.[2] The method is considered stability-indicating if the this compound peak is well-resolved from any degradation product peaks.

Signaling Pathway (Logical Relationship)

G cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Method Application Optimization Optimize Chromatographic Conditions Specificity Evaluate Specificity & Selectivity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Stability Stability-Indicating Specificity->Stability QC Quality Control of Formulations Linearity->QC Accuracy->QC Precision->QC LOD_LOQ->QC Robustness->QC Stability->QC Bioanalysis Analysis in Biological Matrices QC->Bioanalysis Stability_Studies Stability Studies of Drug Product QC->Stability_Studies

Caption: Logical flow from method development to application.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gatifloxacin (B573) is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated stability-indicating analytical method is crucial. This application note details a robust, reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in the presence of its degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the stability-indicating HPLC method for this compound is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Isocratic HPLC system with UV-Vis Detector
Column SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Disodium (B8443419) hydrogen phosphate (B84403) buffer:Acetonitrile (B52724) (75:25, v/v), pH adjusted to 3.3 with orthophosphoric acid[1][2][3]
Flow Rate 1.0 mL/min[1][2][3]
Detection Wavelength 293 nm[1][2][3]
Injection Volume 20 µL
Column Temperature Ambient (25 ± 2 °C)[1][2]
Run Time Approximately 10 minutes

Method Validation Summary

The developed HPLC method was validated as per ICH Q2(R1) guidelines. The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 4.0 - 40.0 µg/mL[1][2][3]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 99.91%[1][2]
Precision (% RSD) < 2%
Limit of Detection (LOD) Calculated as 3.3 × (σ/S)[4][5]
Limit of Quantitation (LOQ) Calculated as 10 × (σ/S)[4][5]
Specificity No interference from excipients or degradation products
Robustness The method was found to be robust for small, deliberate changes in flow rate and mobile phase pH.

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions to induce degradation. The results are summarized in Table 3.

Table 3: Summary of Forced Degradation Studies

Stress ConditionTreatmentObservation
Acid Hydrolysis 1 N HCl, refluxed[1]Significant degradation with the appearance of degradation peaks well-resolved from the parent peak.
Base Hydrolysis 1 N NaOH, refluxed[1]Significant degradation with well-resolved degradation product peaks.
Oxidative Degradation 30% H₂O₂, heated[1]This compound showed degradation with distinct degradation peaks.
Thermal Degradation Dry heatDegradation was observed, and the degradation products did not interfere with the main peak.
Photolytic Degradation Exposure to UV light at 254 nm[1]The drug showed some degradation with non-interfering degradation peaks.

Protocols

Protocol 1: Preparation of Solutions
  • Preparation of Mobile Phase:

    • Prepare a 0.02 M solution of disodium hydrogen phosphate in HPLC grade water.

    • Mix the buffer solution and acetonitrile in the ratio of 75:25 (v/v).

    • Adjust the pH of the mixture to 3.3 using orthophosphoric acid.[1][3]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions in the concentration range of 4.0 - 40.0 µg/mL by diluting the standard stock solution with the mobile phase.[1][2][3]

Protocol 2: Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the this compound peak.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 3: Forced Degradation Study
  • Acid Degradation: To 15 mL of a this compound stock solution (1 mg/mL), add 15 mL of 1 N HCl. Reflux the solution for a specified period.[1] After cooling, neutralize the solution and dilute it with the mobile phase to a suitable concentration.

  • Base Degradation: To 15 mL of a this compound stock solution (1 mg/mL), add 15 mL of 1 N NaOH. Reflux the solution for a specified period.[1] After cooling, neutralize the solution and dilute it with the mobile phase.

  • Oxidative Degradation: To 15 mL of a this compound stock solution (1 mg/mL), add 15 mL of 30% H₂O₂. Heat the solution in a boiling water bath for 10 minutes.[1] Cool and dilute with the mobile phase.

  • Thermal Degradation: Expose the solid drug to dry heat in an oven at a specified temperature for a defined period. Dissolve the stressed sample in the mobile phase.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for a specified duration.[1] Dilute the sample with the mobile phase if necessary.

  • Analyze all the stressed samples using the developed HPLC method.

Visualizations

HPLC_Workflow A Method Development & Optimization B Preparation of Mobile Phase & Standards A->B C System Suitability Testing B->C D Method Validation (ICH Q2(R1)) C->D E Forced Degradation Studies C->E F Sample Analysis & Stability Testing D->F E->F

Caption: Experimental workflow for HPLC method development and validation.

Stability_Indicating_Assay cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Outcome Acid Acid Hydrolysis This compound This compound (Active Pharmaceutical Ingredient) Acid->this compound Base Base Hydrolysis Base->this compound Oxidation Oxidation Oxidation->this compound Heat Thermal Heat->this compound Light Photolytic Light->this compound DegradationProducts Degradation Products This compound->DegradationProducts degrades to Resolution Resolution of Peaks (Specificity) This compound->Resolution DegradationProducts->Resolution

Caption: Logical relationship of the stability-indicating HPLC assay.

References

Application Notes and Protocols for Gatifloxacin Ophthalmid Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of sustained ophthalmic drug delivery systems for Gatifloxacin (B573). The aim is to enhance ocular bioavailability, prolong drug release, and improve patient compliance for the treatment of bacterial conjunctivitis and other ocular infections.[1][2][3] Various advanced formulations such as in-situ gels, nanoparticles, and liposomal systems are discussed.

Formulation Strategies for Sustained this compound Delivery

Conventional this compound eye drops are often associated with poor bioavailability due to rapid precorneal elimination.[4][5][6] To overcome this, advanced drug delivery systems are designed to increase the residence time of the drug in the eye.[7][8]

Commonly explored strategies include:

  • In-situ Gelling Systems: These are liquid formulations that undergo a phase transition to a gel upon instillation into the eye's cul-de-sac.[1][4][6] This transition can be triggered by changes in temperature, pH, or the presence of ions in the tear fluid.[1]

    • Ion-activated systems often utilize polymers like gellan gum or sodium alginate.[1][4][9]

    • pH-triggered systems may employ polymers like Carbopol®.[5]

    • Temperature-sensitive systems can be formulated with polymers such as poloxamers.[10][11]

  • Nanoparticulate Systems: Colloidal carriers, typically ranging from 10 to 1000 nm, are well-suited for ocular delivery as they cause minimal irritation.[12] These systems can improve bioavailability and sustain drug release.[12]

    • Polymeric nanoparticles can be formulated using biodegradable polymers like PLGA (Poly(lactic-co-glycolic acid)) and cationic polymers such as Eudragit®.[7][8][12] Chitosan-coated nanoparticles can offer mucoadhesive properties, further prolonging contact time.[8]

    • Lipid-based nanoparticles , including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are biocompatible and can enhance corneal permeation.[2][3]

  • Liposomal Formulations: These are vesicular systems composed of lipid bilayers that can encapsulate hydrophilic and lipophilic drugs. Liposomal hydrogels have been shown to prolong the in-vitro release of this compound.[13][14]

  • Mucoadhesive Systems: These formulations incorporate bioadhesive polymers that interact with the mucin layer of the tear film, increasing the precorneal residence time of the drug.[9][15] Polymers like sodium hyaluronate, sodium carboxymethylcellulose (NaCMC), and chitosan (B1678972) are often used.[9][16]

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from various studies on sustained-release this compound formulations.

Table 1: In-Situ Gelling Systems for this compound

Formulation TypeGelling Agent(s)Viscosity Enhancer/ Mucoadhesive AgentKey FindingsReference
Ion-activated in-situ gelGellan gum (0.6% w/v)HPMC K100M (0.4% w/v)Sustained drug release over 8 hours; Viscosity increased from 55 cps (sol) to 325 cps (gel).[1]
Ion-activated in-situ gelSodium AlginateHPMC E50LvAlginate/HPMC combination showed better drug retention than either polymer alone.[4]
pH-triggered in-situ gelCarbopol 940PHypermelloseProvided sustained release over an 8-hour period.[5]
Thermo- and ion-sensitive in-situ gelPoloxamer 407 (17%), Gellan gum (0.5%)Methylcellulose (0.3%)Gelation time of 5 seconds at 31°C; sustained release over 10 hours.[10]
Mucoadhesive in-situ gelGellan gumSodium Carboxymethylcellulose (NaCMC) or Sodium AlginateIncreased concentration of mucoadhesive agent enhanced mucoadhesive force.[17]
Mucoadhesive systemSodium AlginateSodium Carboxymethylcellulose (NaCMC)Provided sustained release over a 12-hour period.[9][9]

Table 2: Nanoparticulate and Liposomal Systems for this compound

Formulation TypePolymer(s)/Lipid(s)Particle Size (nm)Encapsulation Efficiency (%)Key FindingsReference
Cationic Polymeric NanoparticlesEudragit® RL and RS (50:50)410 (double emulsion) / 68 (nanoprecipitation)46% (double emulsion)Prolonged release rate and antimicrobial effect.[7][12][7][12]
Cationically Modified PLGA NanoparticlesPLGA, Chitosan, PVA318 - 55673.24 - 93.31Prolonged release with a t50% of 13.20 hours, sustained for up to 48 hours.[8]
Mucoadhesive NanoparticlesEudragit RS 100 and RL 100, Hyaluronic acid315.2 - 973.65-Showed better bioavailability and sustained action in aqueous humor and corneal tissue compared to commercial eye drops.[15][15]
Nanostructured Lipid Carriers (NLCs)---6-fold increase in permeability compared to the commercial formulation; extended release over 12 hours.[2][18][2][18]
Liposomal HydrogelPhosphatidylcholine (PC), Cholesterol (CH), Stearylamine (SA)-Optimal at 5:3 PC:CH molar ratioPositively charged liposomes showed superior entrapment. The hydrogel ensured steady, prolonged transcorneal permeation.[13][14][13][14]

Experimental Protocols

Protocol 1: Preparation of an Ion-Activated In-Situ Gelling System

This protocol is based on the formulation of a this compound in-situ gel using gellan gum and HPMC.[1]

Materials:

  • This compound Sesquihydrate

  • Gellan Gum

  • Hydroxypropyl Methylcellulose (HPMC K100M)

  • Phenyl Mercuric Nitrate (or other suitable preservative)

  • Boric Acid

  • EDTA Sodium

  • Deionized Distilled Water

Procedure:

  • Preparation of Gellan Gum Solution:

    • Accurately weigh the required amount of gellan gum (e.g., 0.6% w/v).

    • Heat a portion of deionized distilled water to approximately 70°C.

    • Disperse the gellan gum in the heated water with continuous stirring until a clear solution is formed.

    • Cool the solution to room temperature.

  • Incorporation of HPMC:

    • Separately, disperse the required amount of HPMC K100M (e.g., 0.4% w/v) in a small amount of hot water and then add cold water to make up the volume while stirring to form a uniform solution.

    • Add the HPMC solution to the gellan gum solution and stir until mixed.

  • Addition of this compound and Excipients:

    • Dissolve this compound sesquihydrate (e.g., 0.3% w/v), EDTA sodium, and boric acid in a separate portion of deionized distilled water.

    • Add this drug solution to the polymer mixture.

    • Add the preservative (e.g., phenyl mercuric nitrate).

    • Make up the final volume with deionized distilled water.

  • Sterilization:

    • Sterilize the final formulation by autoclaving at 121°C for 20 minutes.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles via Double Emulsion Technique

This protocol is adapted from the preparation of Eudragit®-based cationic nanoparticles.[7][12]

Materials:

  • This compound

  • Eudragit® RL and RS

  • Dichloromethane (DCM)

  • Acetic Acid

  • Polyvinyl Alcohol (PVA) or Tween 80

  • Deionized Water

Procedure:

  • Preparation of the Internal Aqueous Phase (w1):

    • Dissolve this compound in a 0.6% acetic acid solution (e.g., 5 mL).

  • Preparation of the Organic Phase (o):

    • Dissolve the Eudragit® polymers (e.g., 125 mg of each RL and RS) in DCM (e.g., 10 mL).

  • Formation of the Primary Emulsion (w1/o):

    • Add the internal aqueous phase to the organic phase.

    • Emulsify using a probe sonicator to form a primary water-in-oil emulsion.

  • Formation of the Double Emulsion (w1/o/w2):

    • Prepare an external aqueous phase (w2) containing a surfactant (e.g., PVA or Tween 80).

    • Add the primary emulsion to the external aqueous phase.

    • Homogenize or sonicate to form the double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate.

  • Nanoparticle Recovery:

    • Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the aqueous medium.

    • Wash the nanoparticles with deionized water to remove any unentrapped drug and excess surfactant.

    • Lyophilize the nanoparticles for long-term storage.

Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cell

Apparatus:

  • Franz Diffusion Cell

  • Synthetic membrane (e.g., cellulose (B213188) acetate) or excised animal cornea

  • Simulated Tear Fluid (STF, pH 7.4)

  • Magnetic Stirrer

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Membrane Preparation:

    • Hydrate the synthetic membrane in STF for at least 30 minutes before use.

  • Cell Assembly:

    • Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

    • Fill the receptor compartment with a known volume of STF.

    • Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer set to a constant speed.

    • Maintain the temperature at 37 ± 0.5°C.

  • Sample Application:

    • Accurately place a known amount of the this compound formulation (e.g., in-situ gel, nanoparticle suspension) onto the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain sink conditions.

  • Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Calculation:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative percentage of drug released versus time.

Visualization of Experimental Workflows

G

G

References

Gatifloxacin Susceptibility Testing: Application Notes and Protocols for Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the susceptibility of clinical bacterial isolates to gatifloxacin (B573), a fourth-generation fluoroquinolone antibiotic. The following sections detail standardized methods, quality control procedures, and interpretive criteria essential for accurate and reproducible results in a research and development setting.

Introduction

This compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for clinical diagnostics, epidemiological surveillance, and the development of new therapeutic agents. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). It is important to note that this compound is an older antibiotic and may not be included in the most recent guidelines from organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quantitative Data Summary

The following tables summarize the interpretive criteria for this compound susceptibility testing based on Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameters, as well as the quality control ranges for recommended reference strains.

Table 1: Interpretive Criteria for this compound Susceptibility Testing

MethodDisk ContentInterpretationMIC (µg/mL)[1]Zone Diameter (mm)[1]
Broth Dilution-Susceptible (S)≤ 2-
Intermediate (I)4-
Resistant (R)≥ 8-
Disk Diffusion5 µgSusceptible (S)-≥ 18
Intermediate (I)-15-17
Resistant (R)-≤ 14

Table 2: Quality Control Ranges for this compound Susceptibility Testing

Quality Control StrainATCC NumberMethodMIC (µg/mL)[1]Zone Diameter (mm)[1][2][3]
Escherichia coli25922Broth Microdilution0.008-0.03-
Disk Diffusion-31-37
Staphylococcus aureus29213Broth Microdilution0.03-0.12-
Staphylococcus aureus25923Disk Diffusion-27-33
Pseudomonas aeruginosa27853Broth Microdilution0.5-2-
Disk Diffusion-21-27
Enterococcus faecalis29212Broth Microdilution0.12-1-
Streptococcus pneumoniae49619Broth Microdilution0.12-0.5-
Disk Diffusion-24-31

Experimental Protocols

Detailed methodologies for the three primary methods of this compound susceptibility testing are provided below. Adherence to these protocols is critical for obtaining reliable and consistent results.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound analytical standard

  • Clinical bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

Protocol:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer as specified by the manufacturer) at a concentration of 1000 µg/mL.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL) in the microtiter plate wells. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Microtiter Plate: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as observed by the unaided eye.

Agar (B569324) Dilution Method

This method also determines the MIC but involves incorporating this compound into an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm or 150 mm)

  • This compound analytical standard

  • Clinical bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculum replicating device (optional)

  • Water bath (48-50°C)

Protocol:

  • Prepare this compound-Agar Plates:

    • Prepare serial dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

    • Melt MHA and allow it to cool to 48-50°C in a water bath.

    • Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a series of agar plates with the desired final concentrations.[5] Mix well and pour into sterile petri dishes.

    • Allow the agar to solidify completely.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each this compound-containing agar plate and a growth control plate (no antibiotic). This should result in a final inoculum of approximately 10⁴ CFU per spot.[6]

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[6]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial isolate.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to determine the susceptibility of a bacterial isolate to this compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]

  • 5 µg this compound disks

  • Clinical bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.[7] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Apply this compound Disk: Aseptically place a 5 µg this compound disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on the zone diameter interpretive criteria in Table 1.

Visualizations

The following diagrams illustrate the experimental workflows for the described susceptibility testing methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare this compound Stock Solution p2 Perform Serial Dilutions in Microtiter Plate p1->p2 e1 Inoculate Plate with Bacterial Suspension p2->e1 p3 Prepare Bacterial Inoculum (0.5 McFarland) p4 Dilute Inoculum p3->p4 p4->e1 e2 Incubate at 35°C for 16-20 hours e1->e2 a1 Read MIC: Lowest Concentration with No Visible Growth e2->a1

Broth Microdilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare this compound-Containing Agar Plates e1 Spot-Inoculate Plates p1->e1 p2 Prepare Bacterial Inoculum (0.5 McFarland) p2->e1 e2 Incubate at 35°C for 16-20 hours e1->e2 a1 Read MIC: Lowest Concentration Inhibiting Growth e2->a1

Agar Dilution Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare Bacterial Inoculum (0.5 McFarland) p2 Inoculate MHA Plate p1->p2 e1 Apply 5 µg This compound Disk p2->e1 e2 Incubate at 35°C for 16-18 hours e1->e2 a1 Measure Zone of Inhibition (mm) e2->a1 a2 Interpret as S, I, or R a1->a2

Disk Diffusion Workflow

References

Application Notes and Protocols: Gatifloxacin in a Rabbit Model of Bacterial Keratitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial keratitis is a serious corneal infection that can lead to significant vision loss. The rabbit model is a well-established in vivo system for studying the pathogenesis of this disease and for evaluating the efficacy of new antimicrobial agents. Gatifloxacin (B573), a fourth-generation fluoroquinolone, has demonstrated broad-spectrum activity against common ocular pathogens.[1][2][3] Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[4] This dual-targeting mechanism is thought to reduce the likelihood of bacterial resistance development.[3][4]

These application notes provide detailed protocols for inducing bacterial keratitis in rabbits and for evaluating the therapeutic efficacy of this compound. The accompanying data summarizes the expected outcomes based on previously published studies.

Data Presentation

Table 1: Efficacy of this compound Prophylaxis in a Rabbit LASIK Model with Staphylococcus epidermidis
Treatment GroupDescriptionInfectious Dose (ID50)
Group 1No postoperative antibiotic therapy10² organisms
Group 2Postoperative this compound 0.3%10⁴ organisms
Group 3Postoperative this compound 0.3% (repeat experiment)10⁵ organisms
Group 4Preoperative and postoperative this compound 0.3%10⁷ organisms

Data from a study on the prophylactic use of this compound in a rabbit laser in situ keratomileusis (LASIK) model of Staphylococcus epidermidis infection.[5]

Table 2: Comparative Efficacy of this compound in Rabbit Keratitis Models
Bacterial StrainTreatment GroupsOutcome MeasureResults
Streptococcus pneumoniaeGroup A: this compound 0.3%Group B: Ciprofloxacin (B1669076) 0.3%Group C: ControlMean Infiltrate Size & Mean Culture ScoresThis compound was statistically superior to ciprofloxacin and control.[6]
Positive Cultures (Day 3)Group A: 1/8 corneasGroup B: 6/8 corneasGroup C: 8/8 corneas
Methicillin-resistant Staphylococcus aureus (MRSA)This compound 0.3%this compound 0.5%Ofloxacin (B1677185) 0.3%SalineMean Infection ScoresThis compound 0.3% and 0.5% significantly decreased scores compared to saline.[7]
Viable MRSA in CorneaThis compound 0.3% and 0.5% reduced MRSA to <1% of that found after ofloxacin treatment.[7]
GAT-resistant MRSAThis compound 0.3% + 0.005% BAKthis compound 0.3% without BAKBAK aloneSaline controlCorneal Colony CountsThis compound with BAK significantly reduced colony counts compared to this compound without BAK.[8]
GAT-resistant Staphylococcus epidermidisThis compound 0.3% + 0.005% BAKthis compound 0.3% without BAKBAK aloneSaline controlCorneal Colony CountsBoth this compound formulations significantly reduced colony counts compared to controls, with no significant difference between them.[8]

BAK: Benzalkonium chloride

Experimental Protocols

Induction of Bacterial Keratitis in Rabbits

This protocol describes the intrastromal injection method to induce a reproducible bacterial keratitis infection.[9]

Materials:

  • New Zealand White rabbits (2.5-3.0 kg)

  • Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pneumoniae) grown to a specific concentration (e.g., 1 x 10⁸ CFU/mL)[10]

  • Anesthetic agents (e.g., intramuscular ketamine and xylazine)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)

  • 30-gauge needle and tuberculin syringe

  • Slit-lamp biomicroscope

Procedure:

  • Anesthetize the rabbit using an appropriate protocol.

  • Apply a topical anesthetic to the eye that will be injected.

  • Under a slit-lamp biomicroscope, create a small intrastromal injection into the center of the cornea using a 30-gauge needle.

  • Inject a small volume (e.g., 10-50 µL) of the bacterial suspension directly into the corneal stroma.[9][10]

  • Observe the eye for the development of a corneal infiltrate and other signs of infection over the next 24 hours.[11]

Clinical Scoring of Bacterial Keratitis

A standardized scoring system is crucial for objectively assessing disease severity.

Procedure:

  • Examine the rabbit eyes at predetermined time points (e.g., 24, 48, 72 hours post-infection) using a slit-lamp biomicroscope.

  • Grade the following clinical parameters on a scale of 0 to 4 (0 = normal, 4 = maximally severe).[10][12] A score of 5 may be given for corneal perforation.[10][12]

    • Discharge: Amount and nature of ocular discharge.

    • Conjunctival Hyperemia/Edema: Redness and swelling of the conjunctiva.

    • Hypopyon: Presence and size of pus in the anterior chamber.

    • Corneal Infiltration/Edema: Density and area of corneal opacity and swelling.

  • The total clinical score is the sum of the individual parameter scores.

This compound Treatment Protocol

Materials:

  • This compound ophthalmic solution (e.g., 0.3% or 0.5%)

  • Sterile saline solution (for control group)

Procedure:

  • Randomly assign infected rabbits to treatment and control groups.

  • Initiate treatment at a specified time point post-infection (e.g., 4 or 24 hours).[8][10]

  • Administer one drop of the assigned treatment to the infected eye at the desired frequency. Dosing can be intensive (e.g., every 15 minutes for the first few hours) or less frequent (e.g., four times a day).[6][8][13]

  • Continue the treatment for the specified duration of the study (e.g., 3 to 7 days).[6]

Evaluation of Treatment Efficacy

Bacterial Load Quantification:

  • At the end of the study, humanely euthanize the rabbits.

  • Aseptically dissect the corneas.

  • Homogenize the corneal tissue in a sterile buffer.

  • Perform serial dilutions of the corneal homogenate and plate on appropriate agar (B569324) plates.

  • Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per cornea.

Histopathological Examination:

  • Fix the enucleated eyes in an appropriate fixative (e.g., 10% formalin).

  • Process the tissue for paraffin (B1166041) embedding and sectioning.

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, tissue damage, and inflammatory cell infiltration.

Mandatory Visualizations

Gatifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes Replication_Block DNA Replication Inhibited Topoisomerase_IV->DNA Decatenates Experimental_Workflow_Bacterial_Keratitis cluster_setup Experiment Setup cluster_procedure Procedure cluster_evaluation Evaluation Animal_Model Rabbit Model (New Zealand White) Induction Induction of Keratitis (Intrastromal Injection) Animal_Model->Induction Bacterial_Culture Bacterial Inoculum (e.g., S. aureus) Bacterial_Culture->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment This compound Administration Grouping->Treatment Control Saline Administration Grouping->Control Clinical_Scoring Slit-lamp Examination & Clinical Scoring Treatment->Clinical_Scoring Bacterial_Load Corneal Homogenization & CFU Counting Treatment->Bacterial_Load Histopathology Histopathological Analysis Treatment->Histopathology Control->Clinical_Scoring Control->Bacterial_Load Control->Histopathology

References

Application Notes and Protocols for the Quantitative Analysis of Gatifloxacin in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of gatifloxacin (B573), a fourth-generation fluoroquinolone antibiotic, in various biological fluids. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The methods covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, offering a range of options in terms of sensitivity, selectivity, and accessibility.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the determination of this compound in biological matrices due to its robustness and reliability.

Data Summary: HPLC Methods for this compound Quantification
Biological MatrixSample PreparationChromatographic ColumnMobile PhaseDetectionLinearity Range (µg/mL)LOD/LOQ (µg/mL)Reference
Human PlasmaDeproteinization (Amicon Centrifree system)X Terra MS C18 (3 mm x 50 mm, 5 µm)0.025 M Disodium hydrogen phosphate (B84403) (pH 3.0) and Acetonitrile (B52724) (80:20 v/v)UV at 293 nm0.10 - 6.0-
Human SerumDirect Injection (after filtration)Mediterranea C18 (25 x 0.46 cm, 5 µm)Acetonitrile, Methanol (B129727), and Water (40:40:20 v/v), pH 2.7 with phosphoric acidUV at 286 nm0.1 - 25LOD: 0.00173, LOQ: 0.00577[1]
Human PlasmaDichloromethane extractionLiChrospher RP-18e (250 x 4 mm, 5 µm)-Fluorescence (Ex: 280 nm, Em: 450 nm)0.1 - 8.0-[2]
Eye DropsDirect Injection (after dilution)Phenomenex luna ODS C18 (250mm X 4.6 mm i.d., 5 µm particle size)Acetonitrile: Buffer (pH 3.5) (55:45 v/v)UV at 268 nm2 - 12-[3]
Eye DropsDirect Injection (after dilution)Shimadzu ODS-C183% Sodium benzoate (B1203000) (pH 6.5)UV at 293 nm0.5 - 30LOD: 0.1, LOQ: 0.5[4]
Experimental Protocol: RP-HPLC-UV for this compound in Human Serum

This protocol is based on the method described by Sultana et al.[1].

1.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Water (deionized)

  • Human serum (drug-free)

1.2.2. Instrumentation

  • HPLC system with a UV detector

  • Mediterranea C18 column (25 x 0.46 cm, 5 µm)

  • Data acquisition and processing software

1.2.3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (40:40:20 v/v), with the pH adjusted to 2.7 using phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 286 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

1.2.4. Sample Preparation

  • Allow serum samples to thaw to room temperature.

  • Filter the serum sample through a 0.45 µm syringe filter.

  • Directly inject the filtered serum into the HPLC system.

1.2.5. Calibration and Quantification

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the linear range (0.1 - 25 µg/mL).

  • Inject each standard solution and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared serum samples and determine the this compound concentration from the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis serum_sample Human Serum Sample filtration Filtration (0.45 µm) serum_sample->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (286 nm) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for RP-HPLC-UV analysis of this compound in human serum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, making it the method of choice for studies requiring low detection limits.

Data Summary: LC-MS/MS Method for this compound Quantification
Biological MatrixSample PreparationChromatographic ColumnMobile PhaseIonizationMonitored Transitions (m/z)Linearity Range (ng/mL)LOD (ng/mL)Reference
Human PlasmaSolid Phase Extraction (Oasis HLB)--ESI (+)Precursor -> Product ions10 - 10000.5[5]
Human PlasmaProtein Precipitation (Acetonitrile)ACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm)A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile (gradient)ESI (+)---[6]
Experimental Protocol: LC-MS/MS for this compound in Human Plasma

This protocol is based on the method described by Xia et al.[5].

2.2.1. Materials and Reagents

  • This compound reference standard

  • Ciprofloxacin (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Oasis HLB solid-phase extraction (SPE) cartridges

  • Human plasma (drug-free)

2.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Electrospray ionization (ESI) source

2.2.3. LC-MS/MS Conditions

  • Chromatographic separation: To be optimized based on the specific column and system.

  • Ionization: Positive ion electrospray (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the internal standard need to be determined.

2.2.4. Sample Preparation (Solid-Phase Extraction)

  • Condition the Oasis HLB SPE cartridge with methanol followed by water.

  • Spike plasma samples with the internal standard (ciprofloxacin).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute this compound and the internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2.2.5. Calibration and Quantification

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound (10 - 1000 ng/mL) and a fixed concentration of the internal standard.

  • Process the calibration standards and unknown samples as described in the sample preparation section.

  • Inject the processed samples into the LC-MS/MS system.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

LCMSMS_Workflow cluster_spe Solid-Phase Extraction cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_quant Data Quantification plasma_sample Plasma Sample + IS loading Load Sample plasma_sample->loading conditioning Condition SPE Cartridge conditioning->loading washing Wash Cartridge loading->washing elution Elute Analytes washing->elution reconstitution Evaporate & Reconstitute elution->reconstitution lcmsms_injection Inject into LC-MS/MS reconstitution->lcmsms_injection separation_ms LC Separation & MS/MS Detection lcmsms_injection->separation_ms peak_ratio Peak Area Ratio (Analyte/IS) separation_ms->peak_ratio cal_curve_ms Calibration Curve peak_ratio->cal_curve_ms concentration Determine Concentration cal_curve_ms->concentration

Caption: Workflow for LC-MS/MS analysis of this compound in human plasma.

UV-Visible Spectrophotometric Methods

Spectrophotometric methods are simple, cost-effective, and rapid for the determination of this compound, particularly in pharmaceutical formulations. These methods are often based on the formation of colored complexes.

Data Summary: Spectrophotometric Methods for this compound Quantification
MethodReagent(s)Wavelength (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
Ion-pair complexBromocresol green (BCG)4152.0 - 20-[7][8]
Ion-pair complexBromocresol purple (BCP)4122.0 - 14-[7][8]
Ion-pair complexBromophenol blue (BPB)4172.0 - 16-[7][8]
Ion-pair complexBromothymol blue (BTB)4142.0 - 16-[7][8]
Redox reactionFerric nitrate47020 - 2001.991 x 10³[9][10]
Complex formationFerric chloride and Potassium dichromate3525 - 301.23 x 10⁴[11]
Direct UV0.1 M Sodium Hydroxide2895 - 301.23 x 10⁴[11][12]
Direct UV0.1 M Hydrochloric Acid2925 - 301.71 x 10⁴[11][12]
Experimental Protocol: Spectrophotometric Determination using Ion-Pair Complexation

This protocol is based on the method described by Amin et al.[8].

3.2.1. Materials and Reagents

3.2.2. Instrumentation

  • UV-Visible Spectrophotometer

3.2.3. Procedure

  • In a series of separating funnels, add aliquots of standard this compound solution to cover the range of 2.0 - 20 µg/mL.

  • Add a fixed volume of phthalate buffer (pH 3.0) and the BCG reagent solution to each funnel.

  • Extract the formed yellow ion-pair complex with chloroform.

  • Collect the chloroform layer and measure its absorbance at 415 nm against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • For the analysis of biological fluids, a prior extraction step to isolate this compound would be necessary to avoid matrix interference.

Spectrophotometry_Workflow cluster_complex_formation Complex Formation & Extraction cluster_measurement Spectrophotometric Measurement gati_solution This compound Solution reagent_addition Add Buffer & BCG Reagent gati_solution->reagent_addition extraction Extract with Chloroform reagent_addition->extraction absorbance Measure Absorbance at 415 nm extraction->absorbance calibration Construct Calibration Curve absorbance->calibration quantify Quantify Sample calibration->quantify

Caption: Workflow for spectrophotometric analysis of this compound.

Method Validation

All analytical methods for the quantification of this compound in biological fluids must be validated according to international guidelines (e.g., ICH). Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][5]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][5]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

These application notes and protocols provide a comprehensive guide for the quantitative analysis of this compound in biological fluids. The choice of method will depend on the specific requirements of the study, including the required sensitivity, the available instrumentation, and the nature of the biological matrix.

References

Application Notes and Protocols for Microbiological Assay of Gatifloxacin Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin (B573) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase, thereby preventing DNA replication and transcription.[2] Accurate determination of this compound potency in pharmaceutical formulations is crucial for ensuring its therapeutic efficacy and safety. Microbiological assays provide a reliable method for quantifying the potency of antibiotics by measuring their inhibitory effect on susceptible microorganisms.[3] This document provides detailed application notes and protocols for determining the potency of this compound using the agar (B569324) diffusion method.

Principle of the Assay

The microbiological assay for this compound is based on the principle of agar diffusion. A known concentration of the test microorganism is uniformly seeded into an agar medium. Solutions of a this compound reference standard and the test sample are placed in wells or cylinders on the agar surface. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. This results in a circular zone of inhibition where the bacterial growth is prevented. The diameter of the inhibition zone is proportional to the logarithm of the antibiotic concentration.[2] By comparing the zone of inhibition produced by the test sample to that of the reference standard, the potency of the test sample can be determined.

Data Presentation

Table 1: Materials and Reagents
ItemSpecification
This compound Reference StandardUSP Grade
Test OrganismBacillus subtilis ATCC 9372[2][4][5]
Culture MediumMedium 1 (USP) or similar nutrient agar
Phosphate (B84403) BufferspH 6.0 ± 0.05[3]
SolventsSterile distilled water
Petri DishesSterile, 100 mm diameter
Cylinders/BorerStainless steel, 8 mm diameter[6]
Incubator37°C ± 1°C[6]
Table 2: Preparation of Standard and Sample Solutions
SolutionConcentration (µg/mL)Preparation
Standard Stock Solution1000Accurately weigh and dissolve this compound RS in sterile distilled water.
Standard S14.0Dilute stock solution with phosphate buffer (pH 6.0).
Standard S28.0Dilute stock solution with phosphate buffer (pH 6.0).
Standard S316.0Dilute stock solution with phosphate buffer (pH 6.0).
Sample Stock SolutionVariesDissolve a known weight of the this compound formulation in a suitable solvent.
Sample U14.0 (Target)Dilute sample stock solution with phosphate buffer (pH 6.0).
Sample U28.0 (Target)Dilute sample stock solution with phosphate buffer (pH 6.0).
Sample U316.0 (Target)Dilute sample stock solution with phosphate buffer (pH 6.0).
Table 3: Example Zone of Inhibition Data for this compound Reference Standard
Concentration (µg/mL)Log of ConcentrationMean Zone of Inhibition (mm) ± RSD
4.00.60219.71 ± 0.19[2]
8.00.90321.51 ± 0.13[2]
16.01.20423.15 ± 0.05[2]

RSD: Relative Standard Deviation

Table 4: Validation Parameters of the Microbiological Assay for this compound
ParameterResult
Linearity (r²)0.9993[2][4][5]
Precision (RSD %)1.14[2][4][5]
AccuracyConfirmed to be accurate[2][4][5]
Range4.0 - 16.0 µg/mL[2][4][5]

Experimental Protocols

Preparation of Media and Test Organism
  • Culture Medium Preparation: Prepare nutrient agar (Medium 1 as per USP or equivalent) according to the manufacturer's instructions. Sterilize by autoclaving.

  • Test Organism Culture: Maintain stock cultures of Bacillus subtilis ATCC 9372 on nutrient agar slants.[7]

  • Inoculum Preparation:

    • Transfer a loopful of the organism from a stock slant to a fresh agar slant and incubate at 37°C for 24 hours.[7]

    • Wash the growth from the new slant with sterile saline solution to create a bacterial suspension.

    • Dilute the suspension with sterile saline to achieve a suitable concentration of microorganisms. The optimal concentration should be determined to yield clear and well-defined zones of inhibition. A common method is to adjust the suspension to a specific light transmission (e.g., 25% at 530 nm).[7]

Preparation of Assay Plates
  • Base Layer: Dispense a layer of sterile, uninoculated agar medium into sterile Petri dishes and allow it to solidify on a level surface.

  • Seed Layer: Cool the remaining sterile agar medium to 40-50°C.[6] Add the prepared inoculum of Bacillus subtilis to the molten agar and mix thoroughly, avoiding the formation of air bubbles.[6]

  • Pouring the Seed Layer: Pour a uniform layer of the seeded agar over the solidified base layer.[8] Allow it to solidify completely.

  • Creating Wells: Using a sterile 8 mm borer, create uniform wells in the solidified agar.[6]

Assay Procedure
  • Preparation of Standard and Sample Solutions: Prepare stock solutions and working dilutions of the this compound reference standard and the test sample as detailed in Table 2.

  • Filling the Wells: Carefully pipette a fixed volume (e.g., 100 µL) of each standard and sample dilution into the wells.[6] Arrange the standards and samples on each plate in a way that minimizes potential errors (e.g., a Latin square design).

  • Pre-diffusion: Allow the plates to stand at room temperature for 1-4 hours to permit the diffusion of the antibiotic into the agar.[6]

  • Incubation: Invert the plates and incubate at 37°C ± 1°C for 18-24 hours.[6]

  • Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a calibrated caliper or a zone reader.

Data Analysis and Potency Calculation
  • Standard Curve: Plot the logarithm of the concentration of the standard solutions against the mean diameter of the zones of inhibition. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A linear relationship is expected between the log of the concentration and the zone diameter.[2]

  • Potency Calculation: Use the regression equation to calculate the concentration of this compound in the sample dilutions from their measured zones of inhibition.

  • Final Potency: Calculate the final potency of the this compound formulation, taking into account the dilution factors used in the sample preparation. The results are typically expressed in µg/mg or as a percentage of the labeled amount.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Media_Prep Media Preparation Plate_Prep Assay Plate Preparation (Base & Seed Layers) Media_Prep->Plate_Prep Inoculum_Prep Inoculum Preparation (B. subtilis ATCC 9372) Inoculum_Prep->Plate_Prep Standard_Sample_Prep Standard & Sample Solution Preparation Filling_Wells Filling Wells with Standards & Samples Standard_Sample_Prep->Filling_Wells Well_Creation Well Creation Plate_Prep->Well_Creation Well_Creation->Filling_Wells Incubation Incubation (37°C, 18-24h) Filling_Wells->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Standard_Curve Generate Standard Curve Measure_Zones->Standard_Curve Calculate_Potency Calculate Sample Potency Standard_Curve->Calculate_Potency Logical_Relationship This compound This compound Concentration Diffusion Diffusion in Agar This compound->Diffusion proportional to Inhibition Inhibition of Bacterial Growth Diffusion->Inhibition leads to Zone Zone of Inhibition Diameter Inhibition->Zone results in Potency Calculated Potency Zone->Potency used to determine

References

Application Notes and Protocols: Gatifloxacin in the Study of Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin (B573), a fourth-generation fluoroquinolone antibiotic, is a broad-spectrum antimicrobial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] Beyond its direct bactericidal effects, there is growing interest in the utility of this compound, particularly at sub-minimum inhibitory concentrations (sub-MICs), as a tool to investigate the complex processes of bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confer increased resistance to antibiotics and host immune responses. Understanding how antimicrobial agents like this compound influence biofilm development is crucial for the development of novel anti-biofilm strategies.

These application notes provide a comprehensive guide to utilizing this compound for studying bacterial biofilm formation, including detailed experimental protocols, data presentation guidelines, and conceptual frameworks for its mechanism of action.

Mechanism of Action

This compound's primary mode of action is the disruption of bacterial DNA synthesis.[1][2] It targets and inhibits two key type II topoisomerase enzymes:

  • DNA Gyrase: Responsible for introducing negative supercoils into bacterial DNA, a process critical for the initiation of DNA replication.

  • Topoisomerase IV: Plays a vital role in the decatenation of newly replicated daughter chromosomes, allowing for proper cell division.

By inhibiting these enzymes, this compound leads to a cessation of DNA replication and repair, ultimately resulting in bacterial cell death.[1]

At sub-MIC levels, the effects of this compound on bacteria are more nuanced and can modulate cellular processes relevant to biofilm formation. While direct evidence specifically linking this compound to the modulation of quorum sensing (QS) and cyclic-di-GMP (c-di-GMP) signaling pathways is still emerging, studies with other fluoroquinolones suggest that these pathways are potential targets. For instance, sub-inhibitory concentrations of ciprofloxacin (B1669076) have been shown to decrease the expression of a range of QS-regulated virulence factors in Pseudomonas aeruginosa.[4][5] It is hypothesized that this compound may exert its anti-biofilm effects at sub-MIC levels through similar mechanisms, such as altering the expression of genes involved in adhesion, EPS production, and motility.

Data Presentation

Quantitative data from biofilm inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of this compound Hydrochloride on Biofilm Formation by Ralstonia solanacearum

This compound HCl Concentration (mg/L)Absorbance (OD570) ± SDBiofilm Inhibition (%)
0 (Control)1.25 ± 0.080
0.06250.87 ± 0.0530.4
0.1250.54 ± 0.0456.8
0.250.21 ± 0.0283.2
0.50.10 ± 0.0192.0

Data adapted from a study on Ralstonia solanacearum. The level of biofilm formation was quantified using a crystal violet assay, and the absorbance was measured at 570 nm. The percentage of inhibition was calculated relative to the control group.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial culture.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of this compound in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will result in a final volume of 200 µL per well.

    • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Biofilm Formation Assay (Crystal Violet Method)

Principle: This assay quantifies the total biofilm biomass by staining the adherent bacterial cells and extracellular matrix with crystal violet.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Growth medium

  • This compound solutions (at MIC and sub-MIC concentrations)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Protocol:

  • Inoculation and Treatment:

    • Add 100 µL of a diluted overnight bacterial culture (adjusted to a 0.5 McFarland standard) to each well of a 96-well plate.

    • Add 100 µL of the desired concentration of this compound (or medium for the control) to each well.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes with gentle shaking.

  • Quantification:

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Gatifloxacin_Mechanism This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Primary antibacterial mechanism of this compound.

Biofilm_Workflow cluster_prep Preparation cluster_assay Assay Bacterial_Culture Bacterial Culture (Overnight) Inoculation Inoculate 96-well plate with bacteria and this compound Bacterial_Culture->Inoculation Gatifloxacin_Dilutions This compound Dilutions (Sub-MIC) Gatifloxacin_Dilutions->Inoculation Incubation Incubate (24-48h, 37°C) for biofilm formation Inoculation->Incubation Washing_1 Wash to remove planktonic cells Incubation->Washing_1 Staining Stain with 0.1% Crystal Violet Washing_1->Staining Washing_2 Wash to remove excess stain Staining->Washing_2 Solubilization Solubilize bound stain Washing_2->Solubilization Quantification Measure Absorbance (OD570) Solubilization->Quantification

Experimental workflow for the Crystal Violet biofilm assay.

Hypothetical_Signaling_Inhibition cluster_qs Quorum Sensing (QS) System cluster_cdigmp c-di-GMP Signaling This compound This compound (Sub-MIC) QS_Gene_Expression QS-regulated Gene Expression This compound->QS_Gene_Expression Potential Inhibition (Hypothesized) DGCs Diguanylate Cyclases (DGCs) This compound->DGCs Potential Inhibition (Hypothesized) PDEs Phosphodiesterases (PDEs) This compound->PDEs Potential Modulation (Hypothesized) QS_Signal_Production Signal Molecule Production (e.g., AHLs) QS_Signal_Production->QS_Gene_Expression Biofilm_Formation Biofilm Formation (Adhesion, EPS production, Motility) QS_Gene_Expression->Biofilm_Formation c_di_GMP Cyclic-di-GMP (c-di-GMP) DGCs->c_di_GMP Synthesize c_di_GMP->PDEs Degraded by c_di_GMP->Biofilm_Formation Promotes

References

Synthesizing Gatifloxacin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of various gatifloxacin (B573) derivatives, targeting researchers, scientists, and professionals in drug development. The following sections outline established and innovative techniques for modifying the this compound scaffold, presenting key quantitative data in structured tables and offering step-by-step experimental methodologies.

This compound, a fourth-generation fluoroquinolone antibiotic, is a valuable scaffold for developing new therapeutic agents.[1] Its broad-spectrum antibacterial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] Modifications to the this compound molecule, particularly at the C-7 piperazinyl ring and the C-3 carboxylic acid group, have been explored to enhance potency, broaden the spectrum of activity, and develop novel therapeutic applications, including anticancer agents.[3][4]

Core Synthetic Strategies

The synthesis of this compound derivatives primarily involves two main approaches:

  • Modification of the C-7 Piperazinyl Ring: This is the most common strategy, allowing for the introduction of various substituents to modulate the compound's physicochemical and pharmacological properties.

  • Derivatization of the C-3 Carboxylic Acid Group: This approach aims to create prodrugs or new chemical entities with altered pharmacokinetic profiles or novel mechanisms of action.

A general workflow for the synthesis of this compound derivatives often starts with the core intermediate, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is then reacted with a substituted piperazine (B1678402).[5][6] Alternatively, derivatives can be synthesized from this compound itself through reactions at the secondary amine of the piperazine ring.[3]

Gatifloxacin_Derivatives_Synthesis_Workflow cluster_start Starting Materials cluster_modification Modification Strategies cluster_products Products Core_Intermediate 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C7_Modification C-7 Piperazinyl Ring Modification Core_Intermediate->C7_Modification Reaction with substituted piperazine Gatifloxacin_Base This compound Gatifloxacin_Base->C7_Modification Reaction at secondary amine C3_Modification C-3 Carboxylic Acid Derivatization Gatifloxacin_Base->C3_Modification Esterification or Amidation Novel_Derivatives Novel this compound Derivatives C7_Modification->Novel_Derivatives C3_Modification->Novel_Derivatives

Caption: General synthetic workflows for this compound derivatives.

I. Synthesis of C-7 Piperazinyl Ring Derivatives

This section details the synthesis of this compound derivatives through modification of the piperazinyl moiety. These modifications have been shown to yield compounds with potent antibacterial and antifungal activities.[3]

A. Synthesis of N-Aroyl/Acyl this compound Derivatives

This protocol describes the synthesis of derivatives by acylating the secondary amine of the this compound piperazinyl ring.

Experimental Protocol:

  • Dissolution: Dissolve 1.0 g (2.66 mmol) of this compound in 30 ml of anhydrous tetrahydrofuran (B95107) (THF) in a 100-ml round-bottom flask with continuous stirring.[3]

  • Addition of Reagents: To this solution, add triethylamine (B128534) (0.55 ml, 3.99 mmol) followed by the dropwise addition of the desired acyl chloride (e.g., benzoyl chloride, 0.31 ml, 2.66 mmol).[3]

  • Reaction: Reflux the reaction mixture in a sand bath for 8-9 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

  • Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure. Suspend the resulting residue in water and extract with ethyl acetate (B1210297) (4 x 10 ml).[3]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

DerivativeR-GroupYield (%)Melting Point (°C)Antibacterial Activity (MIC µg/mL)Antifungal Activity
A Acetyl75180Potent against Gram-negative bacteriaGood
B Propanoyl70176ModerateGood
C Benzoyl68210Potent against P. aeruginosaGood

Data extracted from Sultana et al. (2010).[3]

B. Synthesis of Sulfonamide-Gatifloxacin Conjugates

This protocol outlines the synthesis of this compound analogues by coupling with sulfonamide derivatives via a chloroacetyl chloride linker.[7]

Experimental Protocol:

  • Synthesis of Intermediate (Ia/Ib):

    • Dissolve the respective sulfonamide (sulfanilamide or sulfacetamide) in an appropriate solvent.

    • Add chloroacetyl chloride dropwise at a controlled temperature.

    • Reflux the mixture for 3 hours at 40°C, then continue refluxing for another 3 hours.[7]

    • Allow the reaction to stand overnight at room temperature.

    • Filter, wash, and dry the resulting precipitate to obtain the intermediate.[7]

  • Synthesis of Target Compound (IIa/IIb):

    • Dissolve this compound in a suitable solvent.

    • Add the synthesized intermediate (Ia or Ib) to the solution.

    • Reflux the mixture for a specified period.

    • Cool the reaction mixture and isolate the product by filtration.

    • Wash and dry the final product.

Sulfonamide_Gatifloxacin_Synthesis Sulfonamide Sulfonamide (Sulfanilamide/Sulfacetamide) Intermediate Intermediate (Ia/Ib) Sulfonamide->Intermediate Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Target_Compound Target Compound (IIa/IIb) Intermediate->Target_Compound This compound This compound This compound->Target_Compound Coupling

Caption: Synthesis of sulfonamide-gatifloxacin conjugates.

II. Synthesis of C-3 Carboxamide Derivatives

Modification of the C-3 carboxylic acid group of this compound can lead to derivatives with potential anticancer activity.[4] This section provides a protocol for the synthesis of this compound 3-carboxamide derivatives.

Experimental Protocol:

  • Activation of Carboxylic Acid: Activate the carboxylic acid group of this compound using a suitable coupling agent (e.g., thionyl chloride or a carbodiimide).

  • Amidation: React the activated this compound with the desired primary or secondary amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent like dichloromethane (B109758) (DCM).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating until completion, as monitored by TLC.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary (In Silico Docking Scores):

DerivativeDocking Score (kcal/mol)
Gati I -9.0
Gati-II -8.2
Gati III -8.5
Gati IV -9.3
Gati V -8.9
Gati VI -7.6

Data extracted from Mimouni et al. (2022) and Majalekar & Shirote (2024).[4][8] These in silico studies suggest that these derivatives could act as DNA topoisomerase II inhibitors.[4]

III. Synthesis of this compound Dimers

Process-related impurities during the synthesis of this compound can include dimeric structures.[9] The controlled synthesis of these dimers can be of interest for structure-activity relationship studies.

Synthesis of this compound Dimer-1

Experimental Protocol:

  • Suspension: Suspend 25 g (7.28 mmol) of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate (3) in 275 mL of DMSO.[9]

  • Addition: Add 27.3 g (7.28 mmol) of this compound (1) at room temperature.[9]

  • Reaction: Heat the reaction mass to 80-85°C and stir for 24 hours.[9]

  • Hydrolysis: Cool the reaction mass to room temperature and add triethylamine (7.36 g, 7.28 mmol).[9]

  • Isolation: Isolate the product.

Conclusion

The synthetic methodologies presented here provide a foundation for the development of novel this compound derivatives. By strategically modifying the C-7 and C-3 positions, researchers can create a diverse library of compounds for screening against various therapeutic targets. The provided protocols and quantitative data serve as a valuable resource for initiating and advancing research in this promising area of medicinal chemistry. Further in vitro and in vivo studies are necessary to fully elucidate the therapeutic potential of these novel derivatives.[4]

References

Application Notes and Protocols: In Situ Gelling Systems for Ophthalmic Delivery of Gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conventional ophthalmic drug delivery systems, such as eye drops, often suffer from poor bioavailability due to rapid precorneal elimination and nasolacrimal drainage.[1][2][3] This necessitates frequent administration, leading to poor patient compliance. In situ gelling systems represent a promising alternative by undergoing a sol-to-gel transition upon instillation into the eye's cul-de-sac.[1][2][3] This transition can be triggered by changes in pH, temperature, or the presence of ions in the tear fluid.[4][5] The resulting gel matrix provides a sustained release of the entrapped drug, prolonging its residence time in the eye and enhancing its therapeutic efficacy.[1][6] This compound (B573), a fourth-generation fluoroquinolone antibiotic, is a prime candidate for such advanced delivery systems for the treatment of bacterial conjunctivitis.[4][7]

These application notes provide a comprehensive overview of the formulation strategies and evaluation protocols for developing in situ gelling systems for the ophthalmic delivery of this compound.

Data Presentation

Formulation Composition of this compound In Situ Gelling Systems

The following table summarizes various polymer combinations and their concentrations used in the formulation of this compound in situ gelling systems.

Formulation CodeGelling Agent(s) (% w/v)Viscosity Enhancer (% w/v)Other ExcipientsReference
F1-F3Carbopol 934 (0.1-0.4)HPMC K15M (0.1-0.5)HPMC (0.1), Benzalkonium chloride, Disodium (B8443419) hydrogen phosphate, Citric acid[6]
F1-F4Sodium AlginateHPMC (Methocel E50LV)-[1]
F1-F3Gellan Gum (0.6)HPMC K100M (0.2-0.6)Phenyl mercuric nitrate, Boric acid, EDTA sodium[4]
F3Poloxamer 407 (17), Gellan Gum (0.5)Methylcellulose (0.3)Betamethasone sodium phosphate, Benzalkonium chloride[8]
-Carbopol 940 (0.1-0.5)HPMC E4M (0.2-0.6)-[9]
Physicochemical and In Vitro Release Properties of this compound In Situ Gels

This table presents a comparative summary of the key evaluation parameters for different this compound in situ gelling formulations.

Formulation CodepHViscosity (sol state, cps)Gelling CapacityIn Vitro Drug Release (after 8h)Reference
F1-F3 (Carbopol/HPMC)5-7.415-50Immediate gelation, remains for a few hours to an extended periodSustained release for 8 hours[6]
F4 (Alginate/HPMC)---Sustained release over an 8-hour period[1]
Gellan Gum/HPMC6.055Instantaneous gelationSustained release over an 8-hour period[4]
F3 (Poloxamer/Gellan Gum/MC)--Gelation time of 5 sec at 31°C, remains for 24hSustained release over 10 hours[8]
Carbopol/HPMC6.9-7.0-Gelation above 35°C70.48% - 94.45%[9]

Experimental Protocols

Preparation of In Situ Gelling System

This protocol describes a general method for preparing a pH-triggered in situ gelling system using Carbopol and HPMC.

Materials:

  • This compound

  • Carbopol 934

  • Hydroxypropyl Methylcellulose (HPMC) K15M

  • Benzalkonium Chloride (BKC)

  • Disodium hydrogen phosphate

  • Citric acid

  • Purified water

Procedure:

  • Disperse the required amount of HPMC K15M in a portion of purified water with continuous stirring.

  • To this dispersion, sprinkle Carbopol 934 and allow it to hydrate (B1144303) overnight to form a uniform dispersion.

  • In a separate beaker, dissolve this compound, disodium hydrogen phosphate, and citric acid in purified water.

  • Add the drug solution to the polymer dispersion with gentle stirring.

  • Add benzalkonium chloride (as a preservative) to the formulation.

  • Make up the final volume with purified water and stir until a homogenous solution is obtained.

  • The prepared formulation can be sterilized by autoclaving at 121°C for 20 minutes.[6]

Evaluation of Physicochemical Properties

1. pH Measurement: The pH of the formulated in situ gelling solution is measured using a calibrated digital pH meter at room temperature. The ideal pH for an ophthalmic formulation is between 5 and 7.4 to avoid ocular irritation.[6]

2. Gelling Capacity: The gelling capacity is determined by placing one drop of the formulation in a vial containing 2 mL of simulated tear fluid (STF) and visually observing the time for gelation and the stiffness of the formed gel. The composition of STF typically includes sodium chloride, sodium bicarbonate, and calcium chloride dihydrate in purified water, with the pH adjusted to 7.4.[8]

3. Viscosity Measurement: The viscosity of the formulation in both its sol (pre-gelling) and gel (post-gelling) states is measured using a Brookfield viscometer. The viscosity of the sol form should be low enough to allow for easy instillation as eye drops.[6] After the addition of STF, the viscosity should increase significantly, indicating the sol-to-gel transition.

In Vitro Drug Release Study

This protocol outlines a typical method for assessing the in vitro release of this compound from the in situ gel.

Apparatus:

  • Franz diffusion cell

  • Cellophane membrane (as a diffusion barrier)

  • Simulated Tear Fluid (STF, pH 7.4) as the receptor medium

Procedure:

  • Mount the cellophane membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with STF and maintain the temperature at 37±0.5°C with constant stirring.

  • Place a known amount of the in situ gelling formulation in the donor compartment.

  • At predetermined time intervals, withdraw aliquots of the receptor medium and replace them with an equal volume of fresh STF.

  • Analyze the withdrawn samples for this compound content using a suitable analytical method, such as UV-Visible spectrophotometry.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Characterization and Evaluation cluster_trigger In Situ Gelling Mechanism start Dispersion of Polymers (e.g., Carbopol, HPMC) drug_sol Preparation of This compound Solution mixing Mixing of Polymer Dispersion and Drug Solution start->mixing drug_sol->mixing excipients Addition of Excipients (e.g., Preservatives, Buffers) mixing->excipients final_vol Final Volume Adjustment and Homogenization excipients->final_vol sterilization Sterilization (e.g., Autoclaving) final_vol->sterilization physicochem Physicochemical Evaluation (pH, Viscosity, Gelling Capacity) sterilization->physicochem instillation Instillation of Liquid Formulation into Eye drug_content Drug Content Uniformity physicochem->drug_content in_vitro_release In Vitro Drug Release Study (Franz Diffusion Cell) drug_content->in_vitro_release antimicrobial Antimicrobial Efficacy Testing in_vitro_release->antimicrobial ocular_irritation Ocular Irritation Study (e.g., HET-CAM Test) antimicrobial->ocular_irritation trigger Physiological Trigger (pH, Ions, Temperature) instillation->trigger gelation Sol-to-Gel Transition in Cul-de-sac trigger->gelation release Sustained Drug Release gelation->release

Caption: Experimental workflow for the development and evaluation of this compound in situ gelling systems.

gatifloxacin_moa This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Required for transcription Transcription dna_gyrase->transcription Required for repair Repair dna_gyrase->repair Required for topoisomerase_iv->dna_replication Required for cell_death Bacterial Cell Death

Caption: Mechanism of action of this compound.[6]

References

Application Notes and Protocols for the Analysis of Gatifloxacin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established analytical methodologies for the identification and quantification of gatifloxacin (B573) and its degradation products. The protocols detailed herein are essential for stability testing, quality control, and impurity profiling in the pharmaceutical industry.

Introduction

This compound, a fourth-generation fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments.[1][2][3] Regulatory agencies require the identification and quantification of degradation products to ensure the safety and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and effective technique for this purpose.[1][4][5] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[1][6]

Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation, while also separating the degradation products from the parent drug.[1]

Chromatographic Conditions

A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of this compound and its degradation products is summarized below.

ParameterRecommended Conditions
Column C18 (e.g., Phenomenex Luna ODS C18, 250mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0 - 3.5) in various ratios (e.g., 55:45 v/v or 25:75 v/v)[4][7]
Flow Rate 1.0 mL/min[4][7]
Detection UV at 293 nm[1][3] or 268 nm[7]
Injection Volume 20 µL
Temperature Ambient (25 ± 2 °C)[4]
Method Validation Parameters

The following table summarizes key validation parameters for a typical stability-indicating HPLC method for this compound, demonstrating its reliability and robustness.

ParameterTypical Value/Range
Linearity Range 2-12 µg/mL[7] or 4-40 µg/mL[3][4]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) 0.008 mg/mL[6]
Limit of Quantitation (LOQ) 0.02 mg/mL[6]
Accuracy (% Recovery) 98-102%[7]
Precision (%RSD) < 2%[7]
Retention Time (this compound) Approximately 2.7 to 3.7 min[3][4][7]

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to generate degradation products and demonstrate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of 1 mg/mL.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 15 mL of the stock solution with 15 mL of 1N HCl. Reflux the mixture for 3 hours. Cool and neutralize with 1N NaOH.[1][3]

  • Alkaline Hydrolysis: Mix 15 mL of the stock solution with 15 mL of 1N NaOH. Reflux for 3 hours. Cool and neutralize with 1N HCl.[1][3]

  • Oxidative Degradation: Mix 15 mL of the stock solution with 15 mL of 30% hydrogen peroxide (H₂O₂). Reflux for 3 hours.[1][3]

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 3 hours.[1]

  • Photolytic Degradation: Expose the solid this compound powder to UV light at 254 nm for 8 hours in a photostability chamber.[1]

3. Sample Preparation for HPLC Analysis:

  • After the stress period, dilute the samples with the mobile phase to a final concentration of approximately 12 µg/mL.[1][5]

  • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Protocol 2: HPLC Analysis of this compound and its Degradation Products

1. System Preparation:

  • Prepare the mobile phase as specified (e.g., Acetonitrile:Phosphate Buffer pH 3.5, 55:45 v/v).[7]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

2. Standard Preparation:

  • Prepare a series of standard solutions of this compound in the mobile phase within the linear range (e.g., 2-12 µg/mL).[7]

3. Sample Analysis:

  • Inject 20 µL of the prepared standard and stressed samples into the HPLC system.

  • Record the chromatograms and determine the retention times and peak areas for this compound and any degradation products.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound remaining in the stressed samples using the calibration curve.

  • Calculate the percentage of degradation.

This compound Degradation Summary

The following table summarizes the extent of this compound degradation under various stress conditions as reported in a representative study.

Stress ConditionReagent/ConditionDuration% this compound RecoveryMajor Degradation Products (DP)
Acidic Hydrolysis 1N HCl, Reflux3 hours57.32%DP1, DP2[1][3]
Alkaline Hydrolysis 1N NaOH, Reflux3 hours78.21%DP1[1][3]
Oxidative Degradation 30% H₂O₂, Reflux3 hours96.15%DP1[1][3]
Photolytic Degradation UV light (254 nm)8 hours97.06%DP1[1]
Thermal Degradation Dry Heat (80°C)3 hours98.10%Not Detected[1]

Visualizations

Gatifloxacin_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Sample Preparation & Analysis Stock_Solution This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, reflux, 3h) Stock_Solution->Acid Alkali Alkaline Hydrolysis (1N NaOH, reflux, 3h) Stock_Solution->Alkali Oxidative Oxidative Degradation (30% H2O2, reflux, 3h) Stock_Solution->Oxidative Thermal Thermal Degradation (80°C, 3h) Stock_Solution->Thermal Photo Photolytic Degradation (UV 254nm, 8h) Stock_Solution->Photo Dilution Dilute to ~12 µg/mL with Mobile Phase Acid->Dilution Alkali->Dilution Oxidative->Dilution Thermal->Dilution Photo->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC HPLC Analysis Filtration->HPLC

Experimental workflow for forced degradation studies of this compound.

Gatifloxacin_Degradation_Pathways cluster_pathways Degradation Pathways This compound This compound Piperazine_Oxidation Oxidation of Piperazine Ring This compound->Piperazine_Oxidation Oxidative Stress (e.g., H2O2, O3) Decarboxylation Decarboxylation & Oxidation of Quinolone Moiety This compound->Decarboxylation Acidic/Oxidative Conditions Dealkylation Dealkylation of Six-Membered Ring This compound->Dealkylation Ozonation Substitution Substitution of Piperazine Ring This compound->Substitution Ozonation Methoxy_Depletion Ozone Depletion of Methoxy & Cyclopropyl Groups This compound->Methoxy_Depletion Ozonation DP1 DP1 Piperazine_Oxidation->DP1 DP2 DP2 Decarboxylation->DP2 Various Degradants Various Degradants Dealkylation->Various Degradants Substitution->Various Degradants Methoxy_Depletion->Various Degradants

Proposed degradation pathways of this compound under various stress conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gatifloxacin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods for gatifloxacin (B573) analysis, with a focus on achieving better peak resolution and shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, broadening) for this compound?

Poor peak shape in this compound analysis can stem from several factors. Peak tailing, where a peak has a drawn-out tail, is often caused by strong interactions between this compound, a basic compound, and acidic silanol (B1196071) groups on the silica-based column packing.[1][2] Other causes include using a mobile phase with insufficient buffer capacity or incorrect pH, which can affect the ionization state of the analyte.[2] Peak fronting, the inverse of tailing, may result from sample overload or improper mobile phase composition.[2] Broad peaks can be caused by column inefficiency, excessive system dead volume, or a mobile phase with viscosity that is too high.[2][3]

Q2: How can I improve the resolution between the this compound peak and its impurities or other compounds?

Improving resolution involves manipulating the HPLC system's separation power. Key strategies include:

  • Adjusting Mobile Phase Composition: Modifying the ratio of the organic solvent (like acetonitrile) to the aqueous buffer can significantly impact retention and resolution.[4]

  • Optimizing pH: The pH of the mobile phase buffer is critical. For this compound, an acidic pH (typically around 3.0-3.5) is often used to ensure consistent protonation and good peak shape.[5][6]

  • Changing Flow Rate: Lowering the flow rate generally increases resolution by allowing more time for the analyte to interact with the stationary phase, but it also extends the run time.[4]

  • Selecting a Different Column: Using a column with a smaller particle size, a longer length, or a different stationary phase chemistry (e.g., end-capped C18) can enhance separation efficiency.[4]

Q3: What is a typical mobile phase for this compound analysis?

A common mobile phase for reversed-phase HPLC analysis of this compound consists of a mixture of an aqueous buffer and an organic solvent.[5][6] For example, a frequently used combination is a phosphate (B84403) buffer (e.g., 0.025 M disodium (B8443419) hydrogen phosphate) and acetonitrile, often in a ratio around 75:25 (v/v), with the pH adjusted to approximately 3.3 using orthophosphoric acid.[5][7] Other methods have utilized citrate (B86180) buffers or incorporated ion-pairing agents to improve peak shape.[8]

Q4: What detection wavelength is optimal for this compound?

The optimal UV detection wavelength for this compound is consistently reported to be around 292 nm or 293 nm, which corresponds to one of its absorbance maxima.[5][6][8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: this compound Peak is Tailing
  • Possible Cause 1: Silanol Interactions. Residual, un-capped silanol groups on the C18 column can interact with the basic amine groups of this compound, causing tailing.[1]

    • Solution:

      • Lower the mobile phase pH to around 3.0. This protonates the silanol groups, reducing their interaction with the analyte.[5][6]

      • Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.[10]

      • Use a modern, high-purity, end-capped HPLC column designed to minimize silanol activity.

  • Possible Cause 2: Insufficient Buffer Concentration. The buffer may not be strong enough to maintain a consistent pH on the column surface, leading to inconsistent analyte ionization.

    • Solution: Increase the buffer concentration. A concentration of 20-25 mM is typically sufficient for reversed-phase separations.[5][8][11]

Issue 2: Poor Resolution and Overlapping Peaks
  • Possible Cause 1: Inappropriate Mobile Phase Strength. The organic solvent concentration may be too high, causing analytes to elute too quickly and without adequate separation.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times and provide more opportunity for separation. For instance, changing from a 65:35 to a 75:25 buffer-to-acetonitrile ratio can improve results.[5]

  • Possible Cause 2: Column Degradation. Over time, the stationary phase can degrade, or voids can form at the column inlet, leading to a loss of efficiency.[1]

    • Solution:

      • First, try reversing and flushing the column (if permitted by the manufacturer) to remove any particulate buildup on the inlet frit.[11]

      • Use a guard column to protect the analytical column from contaminants.[11]

      • If performance does not improve, replace the column.

Issue 3: Variable Retention Times for this compound
  • Possible Cause 1: Inconsistent Mobile Phase Preparation. Small variations in pH or solvent ratios can lead to shifts in retention time.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for every run. Always measure components carefully and mix thoroughly. It is also beneficial to prepare fresh mobile phase daily.[3]

  • Possible Cause 2: Temperature Fluctuations. The ambient temperature of the laboratory can affect retention times.[4]

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-35°C). This not only improves retention time consistency but can also enhance peak shape and reduce run times.

Experimental Protocols & Data

Optimized this compound HPLC Method Protocol

This protocol is a synthesis of validated methods for the analysis of this compound in bulk drug and pharmaceutical formulations.[5][7]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: SUPELCO C18, 250 mm x 4.6 mm, 5 µm particle size.[5][7]

    • Software: Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Disodium hydrogen phosphate (analytical grade).[7]

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade).

  • Mobile Phase Preparation (0.025 M Phosphate Buffer:Acetonitrile, 75:25, pH 3.3):

    • Dissolve an appropriate amount of disodium hydrogen phosphate in HPLC-grade water to make a 0.025 M solution.

    • Mix 750 mL of the phosphate buffer with 250 mL of acetonitrile.

    • Adjust the final pH of the mixture to 3.3 using orthophosphoric acid.[5]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5][7]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient (approx. 25°C).[5]

    • Detection Wavelength: 293 nm.[5][7]

  • System Suitability:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[8]

    • Perform five replicate injections of a standard solution.

    • The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is less than 2.0% and the USP tailing factor for the this compound peak is not more than 1.5.[10]

Comparison of Validated HPLC Methods for this compound
Mobile Phase CompositionColumn Type & DimensionsFlow Rate (mL/min)Wavelength (nm)Retention Time (min)Reference
0.025 M Disodium Hydrogen Phosphate Buffer : Acetonitrile (75:25, v/v), pH 3.3SUPELCO C18 (250 x 4.6 mm, 5 µm)1.02932.767[5][7]
25mM Citrate Buffer, 10mM TBAHS, 10mM SDS : Acetonitrile (52:48, v/v), pH 3.5C181.0292Not specified[8]
Acetonitrile : Buffer pH 3.0 (25:75, v/v)Bondapak C18 (250 x 4.6 mm, 5 µm)1.02933.34[6]
3% Sodium Benzoate (hydrotropic solution), pH 6.5Shimadzu ODS-C181.42932.5[9]
Methanol : 0.02M Phosphate Buffer, pH 3.0 + 0.1% TEA (70:30, v/v)Hypersil BDS C81.5Not specified3.202[10]

Visualizations

Gatifloxacin_Troubleshooting_Workflow start Poor Peak Resolution or Shape tailing Peak Tailing start->tailing broadening Peak Broadening start->broadening fronting Peak Fronting start->fronting cause_tail Potential Causes: - Silanol Interactions - Incorrect Mobile Phase pH - Insufficient Buffer Strength tailing->cause_tail Identify cause_broad Potential Causes: - Column Degradation / Void - High Mobile Phase Viscosity - Extra-column Dead Volume broadening->cause_broad Identify cause_front Potential Causes: - Sample Overload - Incorrect Sample Solvent - Column Collapse fronting->cause_front Identify sol_tail Solutions: - Lower Mobile Phase pH (e.g., 3.0-3.5) - Use End-capped Column - Add Competing Base (TEA) - Increase Buffer Concentration cause_tail->sol_tail Implement sol_broad Solutions: - Replace or Flush Column - Use Guard Column - Optimize Temperature - Check Tubing & Fittings cause_broad->sol_broad Implement sol_front Solutions: - Reduce Injection Volume - Dilute Sample - Dissolve Sample in Mobile Phase cause_front->sol_front Implement HPLC_Parameter_Relationships param HPLC Parameters ph Decrease Mobile Phase pH org Decrease % Organic Solvent flow Decrease Flow Rate temp Increase Column Temp rt Retention Time ph->rt May Increase/Decrease res Resolution ph->res Can Improve shape Peak Shape ph->shape Improves Tailing org->rt Increases org->res Increases flow->rt Increases flow->res Increases temp->rt Decreases temp->res May Improve temp->shape Improves

References

Technical Support Center: Gatifloxacin Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with gatifloxacin (B573) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow and showing degradation. What are the primary causes?

A1: The instability of this compound in aqueous solutions is primarily attributed to several factors, including exposure to light (photodegradation), inappropriate pH levels, oxidative stress, and elevated temperatures. Photodegradation is a significant issue, often leading to discoloration and the formation of byproducts.[1][2] The degradation process can be initiated by the absorption of light, leading to photochemical reactions such as defluorination, decarboxylation, and oxidation of the piperazinyl ring.[1][3] Additionally, this compound can undergo hydrolysis at both low and high pH, with optimal stability observed around pH 6.0 for ophthalmic solutions.[4][5][6][7]

Q2: What are the major degradation pathways of this compound in aqueous solutions?

A2: this compound degrades through several pathways, including:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause defluorination, decarboxylation, and oxidation or rearrangement of the piperazinyl ring.[1][3]

  • Hydrolysis: The drug is susceptible to hydrolysis in both acidic and alkaline conditions.[5][6][8]

  • Oxidative Degradation: The presence of oxygen or oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products.[1][8] The piperazine (B1678402) ring is a common site for oxidative attack.[9]

Q3: How can I improve the stability of my this compound formulation?

A3: Several strategies can be employed to enhance the stability of this compound aqueous solutions:

  • pH Optimization: Adjusting the pH to a range of 5.1 to 6.0 is recommended for optimal stability, particularly for ophthalmic solutions.[1][4][5][6][7][10] Phosphate (B84403) buffers have been shown to be effective.[1][5][6]

  • Protection from Light: Using opaque or UV-resistant packaging is a critical measure to prevent photodegradation.[1][11]

  • Use of Excipients:

    • Antioxidants: Adding antioxidants like ascorbic acid (Vitamin C) or tocopherol (Vitamin E) can inhibit oxidative degradation.[1]

    • Chelating Agents: Incorporating chelating agents such as disodium (B8443419) edetate can sequester metal ions that may catalyze degradation reactions.[1][4][5][6][7]

  • Temperature Control: Storing the solution at controlled room temperature (15°C to 30°C) and protecting it from freezing is advised.[12]

Q4: What are the common degradation products of this compound, and are they toxic?

A4: Common degradation pathways lead to byproducts formed through defluorination, decarboxylation, and oxidation or rearrangement of the piperazinyl ring.[1][3] One identified photodegradation product is the N-1-decyclopropyl compound.[11] It is crucial to identify and quantify these degradation products as they may have reduced pharmacological activity and could potentially be toxic.[1] Some studies suggest that certain degradation products of fluoroquinolones can exhibit comparable or even higher antibacterial activity than the parent compound, while others may pose risks of mutagenicity and carcinogenicity.[3][13]

Q5: Which analytical methods are suitable for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for analyzing this compound and its degradation products.[8] A reverse-phase C18 column is frequently used with a mobile phase typically consisting of a phosphate buffer and acetonitrile (B52724).[8][14] UV detection is commonly performed at a wavelength of around 293 nm.[8][14]

Troubleshooting Guide

Issue: Rapid Discoloration (e.g., Yellowing) of the this compound Solution

Potential Cause Troubleshooting Steps
Photodegradation 1. Confirm that the discoloration is due to light exposure by storing a control sample in complete darkness.[1] 2. If the control sample remains stable, implement light-protective measures such as using amber-colored or opaque containers. 3. Consider the addition of UV protectants to the formulation.[1]
Incorrect pH 1. Measure the pH of the solution. 2. Adjust the pH to the optimal range of 5.1-6.0 using appropriate buffers (e.g., phosphate buffer).[1][4][5][6][7][10]
Oxidative Degradation 1. De-gas the solvent to remove dissolved oxygen. 2. Consider adding an antioxidant to the formulation.[1]

Issue: Poor HPLC Peak Shape (e.g., Tailing) for this compound

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase pH Ensure the pH of your mobile phase is optimized. A pH around 3.3 has been shown to be effective for good peak shape.[8][14]
Column Degradation Harsh acidic or basic samples can degrade the HPLC column. Neutralize your samples before injection.[8]
Co-eluting Degradation Products The tailing may be caused by a degradation product that is not fully resolved from the main this compound peak. Adjust the mobile phase composition or gradient to improve separation.

Quantitative Data Summary

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagents and DurationTemperature% DegradationMajor Degradation Products
Acidic Hydrolysis 1N HCl, 3 hoursReflux57.32%DP1 (8.11%), DP2 (34.57%)
Alkaline Hydrolysis 1N NaOH, 3 hoursReflux78.21%DP1 (21.79%)
Oxidative Degradation 30% H₂O₂, 3 hoursReflux96.15%DP1 (3.85%)
Photolytic Degradation UV light (254 nm), 8 hoursAmbient97.06%DP1 (2.94%)
Thermal Degradation Dry Heat80°C, 3 hours98.10%Not Detected
(Data sourced from forced degradation studies)[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound hydrochloride to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., distilled water or methanol) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 1N HCl. Reflux the mixture for 3 hours. After cooling, neutralize the solution with 1N NaOH.[8]

  • Alkaline Hydrolysis: Mix a known volume of the stock solution with an equal volume of 1N NaOH. Reflux the mixture for 3 hours. After cooling, neutralize the solution with 1N HCl.[8]

  • Oxidative Degradation: Mix a known volume of the stock solution with an equal volume of 30% H₂O₂. Reflux the mixture for 3 hours.[8]

  • Thermal Degradation: Place the solid drug powder in a hot air oven maintained at 80°C for 3 hours.[8]

  • Photolytic Degradation: Expose the solid drug powder to UV radiation at 254 nm in a photostability chamber for 8 hours.[8]

3. Sample Preparation for HPLC Analysis:

  • After the specified stress period, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 12 µg/mL).[8]

  • Filter the samples through a 0.45 µm filter before injection into the HPLC system.[8]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8][14]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.025 M disodium hydrogen phosphate) and acetonitrile (e.g., 75:25 v/v). Adjust the pH to around 3.3 with phosphoric acid.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV detector at 293 nm.[8][14]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Visualizations

Gatifloxacin_Degradation_Pathways cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Degradation Products This compound This compound Photodegradation Photodegradation This compound->Photodegradation Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Thermal_Degradation Thermal Degradation This compound->Thermal_Degradation Light Light (UV) Light->Photodegradation pH Acidic/Alkaline pH pH->Hydrolysis Oxidants Oxidizing Agents Oxidants->Oxidation Heat Heat Heat->Thermal_Degradation Defluorination Defluorination Products Photodegradation->Defluorination Decarboxylation Decarboxylation Products Photodegradation->Decarboxylation Piperazinyl_Oxidation Piperazinyl Ring Oxidation/Rearrangement Photodegradation->Piperazinyl_Oxidation Oxidation->Piperazinyl_Oxidation

Caption: this compound degradation pathways under various stress factors.

Troubleshooting_Workflow Start Instability Observed (e.g., Discoloration, Degradation) Check_Light Light Protected? Start->Check_Light Protect_Light Use Opaque/UV-Resistant Packaging Check_Light->Protect_Light No Check_pH pH Optimal (5.1-6.0)? Check_Light->Check_pH Yes Protect_Light->Check_pH Adjust_pH Adjust pH with Phosphate Buffer Check_pH->Adjust_pH No Check_Excipients Excipients Added? Check_pH->Check_Excipients Yes Adjust_pH->Check_Excipients Add_Excipients Add Chelating Agent (e.g., Disodium Edetate) and/or Antioxidant Check_Excipients->Add_Excipients No Check_Temp Proper Storage Temperature? Check_Excipients->Check_Temp Yes Add_Excipients->Check_Temp Adjust_Temp Store at 15-30°C, Protect from Freezing Check_Temp->Adjust_Temp No End Stability Improved Check_Temp->End Yes Adjust_Temp->End Experimental_Workflow Start Start: Stability Study Prep_Solution Prepare this compound Aqueous Solution Start->Prep_Solution Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Light, Heat) Prep_Solution->Forced_Deg Sample_Prep Prepare Samples for Analysis (Dilution, Filtration) Forced_Deg->Sample_Prep HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Method Sample_Prep->HPLC_Analysis Data_Analysis Quantify this compound and Degradation Products HPLC_Analysis->Data_Analysis End End: Assess Stability Profile Data_Analysis->End

References

Technical Support Center: Overcoming Gatifloxacin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome gatifloxacin (B573) resistance in Staphylococcus aureus.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My S. aureus isolates are showing elevated Minimum Inhibitory Concentrations (MICs) for this compound. What are the likely resistance mechanisms?

A1: The primary mechanisms of this compound resistance in S. aureus are:

  • Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA) and topoisomerase IV (grlA or parC). Topoisomerase IV is the primary target for this compound in S. aureus. A single mutation in grlA can lead to a 2- to 4-fold increase in the MIC of this compound. The presence of a double mutation, one in gyrA and one in grlA, can result in a much more significant, up to 32-fold, increase in the MIC.

  • Efflux Pump Overexpression: Increased activity of multidrug resistance (MDR) efflux pumps, such as NorA, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration. However, it's noteworthy that overexpression of the NorA efflux pump has been shown to have a minimal effect on the MIC of this compound in some studies.

Troubleshooting Steps:

  • Sequence the QRDRs: Amplify and sequence the QRDRs of gyrA and grlA to identify known resistance mutations.

  • Perform an Efflux Pump Inhibition Assay: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine (B192253) or verapamil. A significant reduction in MIC in the presence of the EPI suggests the involvement of efflux pumps.

Q2: I am investigating synergistic drug combinations with this compound. How do I interpret the results of my checkerboard assay?

A2: The checkerboard assay is a common method to assess antibiotic synergy. The results are interpreted by calculating the Fractional Inhibitory Concentration (FIC) Index.

The FIC for each drug is calculated as follows:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FIC Index (FICI) is the sum of the individual FICs:

  • FICI = FIC of Drug A + FIC of Drug B

The interpretation of the FICI is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Troubleshooting Common Issues:

  • Inconsistent Readings: Ensure proper mixing of reagents and a standardized inoculum size. Use of a multi-channel pipette can improve consistency.

  • Edge Effects in 96-well plates: To minimize evaporation, fill the outer wells with sterile water or media and do not use them for experimental data.

  • Difficulty in Determining MIC: Use a growth indicator like resazurin (B115843) or visually inspect for turbidity against a standardized background.

Q3: I am screening for potential efflux pump inhibitors (EPIs). My initial screen shows some promising compounds, but how can I validate their activity?

A3: Validation of potential EPIs requires a multi-step approach:

  • Synergy Testing: Perform a checkerboard assay with your candidate EPI and this compound. A significant synergistic effect (FICI ≤ 0.5) is a strong indicator of efflux pump inhibition.

  • Ethidium Bromide (EtBr) Efflux Assay: This is a direct measure of efflux pump activity. Pre-load S. aureus cells with EtBr, a substrate of many efflux pumps. In the presence of an effective EPI, the efflux of EtBr will be inhibited, resulting in higher intracellular fluorescence.

  • Time-Kill Curve Analysis: A time-kill assay can demonstrate that the EPI enhances the bactericidal activity of this compound over time.

Troubleshooting Experimental Problems:

  • High Background Fluorescence in EtBr Assay: Ensure thorough washing of cells to remove extracellular EtBr before measuring fluorescence.

  • Candidate EPI has Intrinsic Antibacterial Activity: Determine the MIC of the EPI alone. For synergy and efflux assays, use the EPI at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of its MIC).

Quantitative Data Summary

Table 1: Impact of Target Site Mutations on this compound MIC in S. aureus

Genotype Mutation(s) Fold Increase in this compound MIC Reference
Wild-TypeNone-
Single MutantgrlA2- to 4-fold
Single MutantgyrANo significant change
Double MutantgyrA and grlA32-fold

Table 2: Interpreting Synergy Studies with the Fractional Inhibitory Concentration (FIC) Index

FIC Index (FICI) Interpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism

Detailed Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

Objective: To determine the synergistic interaction between this compound and a test compound against S. aureus.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • S. aureus inoculum (adjusted to 0.5 McFarland standard)

  • This compound stock solution

  • Test compound stock solution

  • Multichannel pipette

Methodology:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial two-fold dilutions of this compound horizontally (e.g., across columns 1-10).

    • Create serial two-fold dilutions of the test compound vertically (e.g., down rows A-G).

    • Row H should contain only the this compound dilutions (to determine its MIC alone).

    • Column 11 should contain only the test compound dilutions (to determine its MIC alone).

    • Column 12 should serve as a growth control (no antibiotics).

  • Inoculation:

    • Dilute the 0.5 McFarland S. aureus suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial suspension to all wells except for a sterility control well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each drug and the FICI for the combination.

Protocol 2: Time-Kill Kinetic Assay

Objective: To assess the bactericidal activity of this compound alone and in combination with a test compound over time.

Materials:

  • Flasks with MHB

  • S. aureus inoculum

  • This compound and test compound solutions

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

Methodology:

  • Preparation:

    • Prepare flasks containing MHB with:

      • No drug (growth control)

      • This compound at a specified concentration (e.g., MIC)

      • Test compound at a sub-inhibitory concentration

      • This compound and the test compound in combination

  • Inoculation:

    • Inoculate each flask with S. aureus to a starting density of ~10^6 CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions in sterile saline and plate onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Protocol 3: Ethidium Bromide (EtBr) Efflux Assay

Objective: To measure the inhibition of efflux pump activity in S. aureus by a test compound.

Materials:

  • S. aureus strain (ideally one that overexpresses an efflux pump like NorA)

  • Phosphate-buffered saline (PBS)

  • Ethidium Bromide (EtBr) solution

  • Glucose

  • Test compound (potential EPI)

  • Fluorometer and 96-well black microplates

Methodology:

  • Cell Preparation:

    • Grow S. aureus to the mid-logarithmic phase, harvest by centrifugation, and wash with PBS.

    • Resuspend the cells in PBS.

  • EtBr Loading:

    • Incubate the cells with EtBr in the presence of an energy source (glucose) to facilitate active uptake.

  • Efflux Inhibition:

    • Centrifuge the loaded cells, wash, and resuspend in PBS containing the test compound at a sub-inhibitory concentration.

  • Fluorescence Measurement:

    • Monitor the fluorescence of the cell suspension over time using a fluorometer (excitation ~530 nm, emission ~600 nm).

  • Data Analysis:

    • A lower rate of decrease in fluorescence in the presence of the test compound compared to the control (no compound) indicates inhibition of EtBr efflux.

Visualizations

G cluster_resistance This compound Resistance Mechanisms in S. aureus cluster_mutations Target Site Mutations cluster_overexpression Efflux Overexpression This compound This compound Cell S. aureus Cell This compound->Cell Enters Cell Target Topoisomerase IV / DNA Gyrase EffluxPump NorA Efflux Pump Cell->Target Inhibits DNA Replication Cell->EffluxPump Expels this compound GrlA_GyrA grlA/gyrA Mutations GrlA_GyrA->Target Alters Binding Site NorA_OE norA Overexpression NorA_OE->EffluxPump Increases Pump Activity

Caption: Mechanisms of this compound resistance in S. aureus.

G cluster_workflow Experimental Workflow for Synergy Testing Start Start: Isolate this compound-Resistant S. aureus MIC_det Determine MIC of This compound & Test Compound Alone Start->MIC_det Checkerboard Perform Checkerboard Assay MIC_det->Checkerboard FIC_calc Calculate FIC Index Checkerboard->FIC_calc Interpretation Interpret Results FIC_calc->Interpretation Synergy Synergy (FICI <= 0.5) Interpretation->Synergy Yes No_Synergy No Synergy (FICI > 0.5) Interpretation->No_Synergy No Time_Kill Validate with Time-Kill Assay Synergy->Time_Kill End End: Effective Combination Identified Time_Kill->End

Caption: Workflow for evaluating synergistic drug combinations.

G cluster_logic Troubleshooting Logic for this compound Resistance Start High this compound MIC Observed Hypothesis1 Hypothesis: Target Site Mutation? Start->Hypothesis1 Hypothesis2 Hypothesis: Efflux Pump Overexpression? Hypothesis1->Hypothesis2 Or Sequence Sequence gyrA/grlA QRDRs Hypothesis1->Sequence Test EPI_Assay Perform MIC with Efflux Pump Inhibitor Hypothesis2->EPI_Assay Test Mutation_Found Mutation(s) Identified Sequence->Mutation_Found Yes No_Mutation No Known Mutations Sequence->No_Mutation No MIC_Reduced MIC Significantly Reduced EPI_Assay->MIC_Reduced Yes MIC_Not_Reduced MIC Not Reduced EPI_Assay->MIC_Not_Reduced No Conclusion1 Primary Mechanism: Target Alteration Mutation_Found->Conclusion1 No_Mutation->Hypothesis2 Conclusion2 Primary Mechanism: Efflux MIC_Reduced->Conclusion2 Conclusion3 Consider Other Mechanisms MIC_Not_Reduced->Conclusion3

Caption: Logical workflow for troubleshooting resistance mechanisms.

Gatifloxacin Solubility and Preparation for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for researchers utilizing gatifloxacin (B573) in in vitro assays. It addresses common challenges related to the solubility of this compound and offers detailed protocols and troubleshooting advice to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers. Its solubility in water is pH-dependent.[1][2] It is more soluble in acidic conditions and freely soluble in acetic acid.[2] For in vitro assays, it is commonly dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: DMSO and DMF are the most recommended organic solvents for preparing high-concentration stock solutions of this compound.[1] For assays sensitive to organic solvents, it is possible to dissolve this compound in an acidic aqueous buffer (e.g., acetate (B1210297) buffer, pH 5.0) or sterile distilled water, though the achievable concentration will be lower.[3]

Q3: How can I dissolve this compound for use in aqueous buffers or cell culture media?

A3: For maximum solubility in aqueous buffers like PBS or cell culture media, it is recommended to first dissolve this compound in an organic solvent such as DMF to create a concentrated stock solution. This stock solution can then be further diluted with the aqueous buffer of choice to the desired final concentration.[1] It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5% for most cell lines).

Q4: I am observing precipitation after diluting my this compound stock solution in my cell culture medium. What should I do?

A4: Precipitation upon dilution of a this compound stock solution into aqueous media is a common issue due to its limited aqueous solubility. Here are some troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the solvent percentage: If your experimental system allows, you might slightly increase the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO), ensuring it remains below the toxicity threshold for your cells.

  • pH adjustment: Since this compound's solubility is pH-dependent, adjusting the pH of your final solution might help. This compound is more soluble at a lower pH.[4] However, ensure the pH is compatible with your cells or assay.

  • Warm the solution: Gentle warming of the solution may help in dissolving the precipitate. However, be cautious about the temperature stability of this compound and other components in your media.[5]

  • Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for more than a day as precipitation can occur over time.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has low aqueous solubility at neutral pH.Dissolve the powder in a small amount of an organic solvent like DMSO or DMF first to make a concentrated stock solution. Alternatively, try dissolving it in an acidic buffer (e.g., pH 4-5).[3][4]
Precipitate forms immediately upon dilution of the stock solution into media. The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final concentration of this compound. Prepare a more dilute stock solution to minimize the amount of organic solvent added. Perform a serial dilution to reach the final concentration gradually.
The culture medium becomes turbid after adding this compound. This could be due to precipitation of this compound or a reaction with components in the medium.Visually inspect the turbidity under a microscope to differentiate between chemical precipitate and microbial contamination. If it is a precipitate, follow the troubleshooting steps for precipitation. Ensure the stock solution is properly dissolved and filtered before use.
Inconsistent results in cell viability assays. Poor solubility or precipitation of this compound leading to inaccurate dosing. Degradation of the this compound solution.Prepare fresh dilutions for each experiment from a recently prepared stock solution. Ensure complete dissolution before adding to the cells. Include appropriate solvent controls in your assay.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized below. Please note that solubility in complex media like cell culture broths can be influenced by various components and may differ from these values.

SolventConcentrationReference
DMSO~1 mg/mL (with warming)[1][6]
DMF~10 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
Water60 mg/mL (at pH 4)[4]
WaterpH-dependent, sparingly soluble[1][2]
Acetic AcidFreely soluble[2]
EthanolSlightly soluble[2]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate volume of sterile DMSO or DMF to achieve the desired high-concentration stock solution (e.g., 10 mg/mL in DMF or 1 mg/mL in DMSO).[1]

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be required for DMSO.[5]

  • (Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile saline or broth for dilution

  • Micropipettes and sterile tips

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.[3]

This compound's Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound, a fluoroquinolone antibiotic, exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[7]

  • Topoisomerase IV: This enzyme plays a key role in the segregation of replicated daughter chromosomes. After DNA replication, the two circular daughter chromosomes are interlinked. Topoisomerase IV separates these chromosomes, allowing them to be partitioned into the daughter cells during cell division. This compound inhibits the decatenation activity of topoisomerase IV, leading to an inability of the daughter chromosomes to separate, which also results in bacterial cell death.[7][8]

The dual-targeting mechanism of this compound contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7]

Gatifloxacin_Mechanism cluster_gyrase DNA Gyrase Inhibition cluster_topoisomerase Topoisomerase IV Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Gatifloxacin_Gyrase This compound Gatifloxacin_Gyrase->DNA_Gyrase Inhibits re-ligation Replicated_DNA Replicated Catenated Daughter Chromosomes Topo_IV Topoisomerase IV (ParC/ParE) Replicated_DNA->Topo_IV Binds Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Decatenates Cell_Division Bacterial Cell Division Decatenated_DNA->Cell_Division Gatifloxacin_Topo This compound Gatifloxacin_Topo->Topo_IV Inhibits decatenation experimental_workflow Start Start: this compound Powder Dissolve_Organic Dissolve in DMSO or DMF (e.g., 1-10 mg/mL) Start->Dissolve_Organic Stock_Solution High-Concentration Stock Solution (Store at -20°C) Dissolve_Organic->Stock_Solution Dilute_Aqueous Dilute Stock in Assay Buffer or Cell Culture Medium Stock_Solution->Dilute_Aqueous Check_Precipitation Check for Precipitation Dilute_Aqueous->Check_Precipitation No_Precipitate Proceed with In Vitro Assay (e.g., MIC, Cell Viability) Check_Precipitation->No_Precipitate No Precipitate_Troubleshoot Troubleshoot: - Lower final concentration - Adjust pH - Gentle warming Check_Precipitation->Precipitate_Troubleshoot Yes End End: Assay Completion No_Precipitate->End Precipitate_Troubleshoot->Dilute_Aqueous

References

Technical Support Center: Synthesis of High-Purity Gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity gatifloxacin (B573). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound synthesis?

A1: this compound synthesis is susceptible to the formation of several process-related and degradation impurities. The most frequently observed impurities include:

  • Process-Related Impurities: These arise from starting materials or side reactions during synthesis. Common examples are Desmethyl this compound (DesMe-GTF), Hydroxy this compound (OH-GTF), and various piperazine-linked dimers.[1][2] The presence of ethylenediamine (B42938) in the 2-methylpiperazine (B152721) raw material can also lead to the formation of Despropylene this compound.[1]

  • Degradation Impurities: this compound is sensitive to light, heat, and pH extremes, which can lead to the formation of degradation products.[1] Photodegradation, oxidation, and hydrolysis are common degradation pathways.[1]

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as acetonitrile (B52724) and methanol (B129727), may be present in the final product if not adequately removed.[1]

  • Elemental Impurities: Trace metals from catalysts or manufacturing equipment can be present.[1]

Q2: How can I minimize the formation of piperazine-linked dimers during the synthesis?

A2: Piperazine-linked dimers in this compound synthesis typically arise from side reactions.[1] To minimize their formation, consider the following:

  • Control of Starting Material Purity: Ensure the 2-methylpiperazine raw material has a low content of impurities like ethylenediamine, which is recommended to be controlled within a 0.1% limit.[1]

  • Reaction Conditions: The formation of some dimers, such as this compound dimer-1, occurs during the hydrolysis of the this compound borondifluoride chelate.[1] Careful control of hydrolysis conditions (e.g., reagent concentration, temperature, and reaction time) can help minimize these side reactions.

Q3: What analytical techniques are recommended for analyzing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis of this compound. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for identifying and quantifying impurities.[1][3] Reversed-phase HPLC with UV detection is widely used.

  • Gas Chromatography (GC): Used for the detection and quantification of residual solvents.[1]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify the structures of unknown impurities based on their mass-to-charge ratio.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of impurities.[1]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Employed for the detection of elemental impurities.[1]

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using HPLC to ensure it has gone to completion. The reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methyl piperazine (B1678402) in DMSO is typically heated to 55°C for 24 hours.[2][4]
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained between 40°C and 70°C.[4] Lower temperatures may lead to an incomplete reaction, while higher temperatures can increase impurity formation.
Poor Quality of Starting Materials Use high-purity starting materials. Impurities in the quinoline (B57606) carboxylic acid or 2-methylpiperazine can lead to side reactions and lower yields.
Precipitation Issues After the reaction, the addition of an anti-solvent like water or toluene (B28343) followed by cooling is crucial for efficient precipitation of the product.[2][4] Ensure proper cooling and sufficient time for crystallization.

Problem 2: High Levels of Impurities in the Crude Product

Possible Cause Troubleshooting Step
Side Reactions During Synthesis Optimize reaction conditions. For the nucleophilic substitution step, using a dipolar aprotic solvent like DMSO and maintaining the temperature around 55°C can provide good yields with controlled impurity levels.[2][4] The use of a borate (B1201080) intermediate can allow for milder reaction conditions, potentially reducing some impurities.[2]
Degradation of Product Protect the reaction mixture and the isolated product from light. This compound is known to be photosensitive.[1] Avoid unnecessarily high temperatures during workup and drying.
Contaminated Solvents or Reagents Use high-purity, dry solvents and reagents to prevent unwanted side reactions.

Problem 3: Difficulty in Removing a Specific Impurity During Purification

Possible Cause Troubleshooting Step
Co-crystallization of Impurity If a particular impurity is difficult to remove by standard crystallization, consider a pH-based purification method. This compound's solubility is pH-dependent. Dissolving the crude product in an acidic or basic aqueous solution, treating with activated carbon to adsorb impurities, and then precipitating the pure product by adjusting the pH back to neutral can be effective.[5]
Impurity with Similar Solubility Explore different solvent systems for crystallization. A mixture of methanol and water is reported to be effective.[6] Recrystallization from ethyl acetate (B1210297) can also be employed.[5]
Inadequate Analytical Method Ensure your HPLC method has sufficient resolution to separate the impurity from the main peak. Method development may be required to optimize the mobile phase, column, and other chromatographic parameters.

Quantitative Data Summary

Table 1: this compound Synthesis Yields under Various Conditions

Starting MaterialSolventTemperature (°C)Reaction Time (h)Co-solvent/WorkupYield (%)Reference
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acidDMSO5524Toluene addition, cool to 5°C76[2][4]
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acidDMSO5524Water addition, cool to 2°C75.8[2][4]
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acidDMSO5524Dimethylcarbonate addition, cool to 5°C70[2][4]
Boron difluoride chelate of quinoline carboxylic acidAcetonitrile30-3512Hydrolysis with aq. ethanol91 (crude)[7]

Table 2: Purity of this compound After Purification

Purification MethodPurity AchievedImpurity LevelsReference
pH adjustment and crystallization>95%-[5]
Recrystallization from isopropanol (B130326) and waterHPLC: 99.5% - 99.7%demethyl this compound: 0.04% - 0.06%, 2'-methyl this compound: 0.03% - 0.05%
Slurrying with water or water/acetonitrile-desmethyl this compound ≤ 0.07 area-%, 2'-methyl this compound ≤ 0.06 area-%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Borondifluoride Chelate

This protocol is based on a common synthetic route for this compound.

Step 1: Formation of the Borondifluoride Chelate

  • Treat 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with boron trifluoride diethyl etherate in methyl isobutyl ketone.[1]

  • The resulting borondifluoride chelate is then isolated. The yield for this step is typically around 85%.[1]

Step 2: Condensation with 2-Methylpiperazine

  • Condense the borondifluoride chelate from Step 1 with 2-methylpiperazine in acetonitrile.[1]

  • This reaction yields 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid borondifluoride chelate (this compound borondifluoride chelate).[1] The yield for this step is approximately 85%.[1]

Step 3: Hydrolysis to this compound

  • Hydrolyze the this compound borondifluoride chelate from Step 2 using triethylamine (B128534) in methanol.[1]

  • The final product, this compound, is obtained after purification. The yield for this hydrolysis step is around 90%.[1]

Protocol 2: Purification of Crude this compound by pH Adjustment

This protocol is effective for removing various impurities.

  • Suspend the crude this compound in water to create a suspension of about 5 to 50% by weight.[5]

  • Adjust the pH of the suspension to below 4.5 (preferably 2 to 4) by adding an acid such as hydrochloric acid to dissolve the solids.[5]

  • Remove insoluble impurities by filtration.

  • Treat the aqueous solution with activated carbon to adsorb dissolved impurities, followed by filtration to remove the carbon.

  • Raise the pH of the filtrate to a range of 6 to 8 (preferably 6.5 to 7.5) with a base like sodium hydroxide (B78521) to crystallize the pure this compound.[5]

  • Collect the crystals by filtration or centrifugation. This method can achieve yields of over 95%.[5]

Visualizations

Gatifloxacin_Synthesis_Workflow Start Starting Materials (Quinolone Carboxylic Acid Derivative, 2-Methylpiperazine) Reaction Nucleophilic Substitution (e.g., in DMSO at 55°C) Start->Reaction Crude_this compound Crude this compound (Contains impurities) Reaction->Crude_this compound Purification Purification (e.g., pH adjustment, recrystallization) Crude_this compound->Purification Pure_this compound High-Purity this compound Purification->Pure_this compound Analysis Purity Analysis (HPLC, GC, MS) Pure_this compound->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Gatifloxacin_Troubleshooting_Tree Problem Low Purity of this compound Check_Synthesis Review Synthesis Protocol Problem->Check_Synthesis Check_Purification Optimize Purification Problem->Check_Purification Temp_Control Incorrect Temperature? Check_Synthesis->Temp_Control Reagent_Purity Impure Reagents? Check_Synthesis->Reagent_Purity pH_Method Ineffective pH Adjustment? Check_Purification->pH_Method Solvent_Choice Suboptimal Recrystallization Solvent? Check_Purification->Solvent_Choice Adjust_Temp Adjust Temperature (55°C for synthesis) Temp_Control->Adjust_Temp Use_High_Purity Use High-Purity Starting Materials Reagent_Purity->Use_High_Purity Verify_pH Verify Final pH (6.5-7.5 for precipitation) pH_Method->Verify_pH Test_Solvents Test Alternative Solvents (e.g., MeOH/Water) Solvent_Choice->Test_Solvents

Caption: Troubleshooting decision tree for low purity this compound.

References

reducing degradation of gatifloxacin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gatifloxacin (B573) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation under several conditions, primarily:

  • Photodegradation: Exposure to UV and visible light can induce significant degradation.[1] The neutral form of the this compound molecule exhibits the highest apparent photolytic efficiency.[2]

  • pH Extremes: this compound degrades in both acidic and alkaline environments.[1][3] It undergoes hydrolysis at low pH, with optimal stability observed around pH 6.0 for ophthalmic solutions.[4][5]

  • Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation.[1]

  • Temperature: Elevated temperatures can accelerate the degradation process, particularly in solution.[1]

Q2: What are the major degradation pathways of this compound?

A2: The main degradation pathways for this compound involve modifications to its core structure and side chains:

  • Defluorination: Loss of the fluorine atom from the quinolone ring.[2]

  • Decarboxylation: Removal of the carboxylic acid group.[2]

  • Piperazinyl Ring Oxidation and Rearrangement: The piperazine (B1678402) ring is a common site for oxidative attack, leading to various degradation products.[2]

Q3: How can I minimize photodegradation of this compound during my experiments?

A3: To minimize photodegradation, it is crucial to protect the samples from light at all stages of preparation and analysis.

  • Work in a dimly lit environment or use amber-colored glassware and vials.

  • Wrap sample containers in aluminum foil.

  • Store stock solutions and prepared samples in the dark.

  • If possible, use an HPLC autosampler with a cooled, dark sample compartment.

Q4: What is the recommended pH range for storing this compound solutions?

A4: For aqueous solutions, maintaining a pH around 6.0 is recommended for optimal stability, particularly for ophthalmic preparations.[4][5] Both strongly acidic and alkaline conditions should be avoided to prevent hydrolysis.

Q5: Are there any recommended stabilizers or excipients for this compound formulations?

A5: Yes, certain additives can enhance the stability of this compound:

  • Antioxidants/Free Radical Scavengers: To inhibit oxidative degradation.

  • Chelating Agents: Disodium (B8443419) edetate has been shown to create a more stable formulation by sequestering metal ions that can catalyze degradation.[4][5]

  • Buffers: Phosphate (B84403) buffers are commonly used to maintain the optimal pH for stability in ophthalmic solutions.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Inconsistent results in acidic stress testing.
  • Possible Cause: Minor variations in acid concentration, temperature, or inconsistent neutralization.

  • Troubleshooting Steps:

    • Ensure precise control over the molarity of the acid and the temperature during the stress test.

    • Use a calibrated pH meter to ensure consistent and complete neutralization of the sample before HPLC analysis. Residual acidity can affect chromatographic performance.

    • If using a different acid than what is commonly cited (e.g., hydrochloric acid), re-validation of the method may be necessary.[1]

Issue 2: Poor reproducibility in oxidative degradation studies with hydrogen peroxide.
  • Possible Cause: Degradation of the hydrogen peroxide solution or interference from residual peroxide during analysis.

  • Troubleshooting Steps:

    • Always use a fresh, properly stored solution of hydrogen peroxide.

    • Maintain a consistent reaction temperature, for example, by using a reflux setup.

    • Ensure that any excess hydrogen peroxide is completely removed or quenched before injecting the sample into the HPLC system, as it can damage the column and interfere with detection.[1]

Issue 3: No significant degradation observed under photolytic stress.
  • Possible Cause: Insufficient light intensity, incorrect wavelength, or the physical state of the sample.

  • Troubleshooting Steps:

    • Verify that the light source is emitting at the appropriate wavelength (e.g., 254 nm for UV studies) and that the intensity and duration of exposure are adequate to induce degradation.[1]

    • Consider the physical state of the sample. Degradation rates can differ between the solid state and solution.

    • The solvent used can also influence the outcome of photostability studies.

Issue 4: Peak tailing in the chromatogram for the parent this compound peak.
  • Possible Cause: Interaction of this compound with active sites on the HPLC column, column degradation, or co-elution of degradation products.

  • Troubleshooting Steps:

    • Optimize the pH of the mobile phase. A pH of around 3.3 has been shown to be effective for good peak shape.[1][6]

    • Ensure that samples subjected to harsh acidic or basic conditions are fully neutralized before injection to prevent column degradation.[1]

    • If peak tailing persists, consider that it might be due to co-eluting degradation products that are not fully resolved from the main peak. Method optimization, such as changing the gradient or mobile phase composition, may be necessary.

Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various stress conditions and its stability in biological matrices.

Table 1: Forced Degradation of this compound under Different Stress Conditions

Stress ConditionReagents and ConditionsDuration% this compound RecoveredDegradation Products Observed
Acidic Hydrolysis 1 N HCl, reflux3 hours57.32%DP1 (8.11%), DP2 (34.57%)
Alkaline Hydrolysis 1 N NaOH, reflux3 hours78.21%DP1 (21.79%)
Oxidative Degradation 30% H₂O₂, reflux3 hours96.15%DP1 (3.85%)
Photolytic Degradation UV light (254 nm)8 hours97.06%DP1 (2.94%)
Thermal Degradation Dry Heat, 80°C3 hours98.10%Not Detected

Data adapted from a forced degradation study.[1]

Table 2: Stability of this compound in Human Plasma

Storage ConditionDurationStability (%)
Room Temperature5 hoursStable
-20°C7 weeksStable
Freeze-Thaw Cycles3 cyclesStable
Deproteinized Plasma at Room Temperature16 hoursStable
Deproteinized Plasma at -20°C48 hoursStable

Data from a study on the determination of this compound stability in human plasma.[7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., distilled water or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 1N HCl.

    • Reflux the mixture for 3 hours.

    • After cooling, neutralize the solution with 1N NaOH.[1]

  • Alkaline Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 1N NaOH.

    • Reflux the mixture for 3 hours.

    • After cooling, neutralize the solution with 1N HCl.[1]

  • Oxidative Degradation:

    • Mix a known volume of the stock solution with an equal volume of 30% H₂O₂.

    • Reflux the mixture for 3 hours.[1]

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven maintained at 80°C for 3 hours.[1]

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV radiation at 254 nm in a photostability chamber for 8 hours.[1]

3. Sample Preparation for HPLC:

  • After the specified stress period, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 12 µg/mL).

  • Filter the samples through a 0.45 µm filter before injection.[6]

Protocol 2: Extraction of this compound from Human Plasma for HPLC Analysis

This protocol describes a method for extracting this compound from plasma samples prior to HPLC analysis.

1. Materials:

  • Human plasma

  • This compound standard solutions

  • Ciprofloxacin (as internal standard)

  • Acetonitrile (B52724)

  • 0.025 M disodium hydrogen phosphate (pH 3.0)

  • Amicon Centrifree® system (or similar protein precipitation device)

  • HPLC system with UV detection

2. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Spike blank plasma with this compound standard solutions and the internal standard to prepare calibration curve standards and quality control samples.

  • For protein precipitation, use a deproteinizing system such as the Amicon Centrifree® system according to the manufacturer's instructions. This typically involves adding the plasma sample to the device and centrifuging to separate the protein-free ultrafiltrate.[7][8]

3. HPLC Analysis:

  • Column: X Terra MS C18 (3 mm x 50 mm, 5 µm) or equivalent.

  • Mobile Phase: 0.025 M disodium hydrogen phosphate (pH 3.0) and acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 293 nm.[7][8]

Visual Guides

This compound Degradation Pathways

Gatifloxacin_Degradation cluster_degradation Degradation Pathways This compound This compound Defluorination Defluorination Product (Loss of Fluorine) This compound->Defluorination Photolysis / Hydrolysis Decarboxylation Decarboxylation Product (Loss of COOH) This compound->Decarboxylation Photolysis Piperazine_Oxidation Piperazine Ring Oxidation/Rearrangement This compound->Piperazine_Oxidation Oxidation / Photolysis

Caption: Major degradation pathways of this compound.

Experimental Workflow for this compound Analysis in Plasma

Gatifloxacin_Workflow start Start: Plasma Sample Collection spike Spike with Internal Standard (e.g., Ciprofloxacin) start->spike deproteinize Protein Precipitation (e.g., Amicon Centrifree) spike->deproteinize hplc HPLC Analysis deproteinize->hplc data Data Acquisition and Analysis hplc->data

Caption: Workflow for this compound analysis in plasma.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting start Problem: Peak Tailing Observed check_ph Check Mobile Phase pH (Is it optimal, e.g., ~3.3?) start->check_ph neutralize Ensure Complete Sample Neutralization (If from stress studies) check_ph->neutralize pH is optimal solution Solution: Improved Peak Shape check_ph->solution Adjust pH column_health Assess Column Health (Consider flushing or replacement) neutralize->column_health Sample is neutral neutralize->solution Neutralize sample coelution Consider Co-elution of Degradants (Modify separation method) column_health->coelution Column is healthy column_health->solution Flush/Replace column coelution->solution

Caption: Troubleshooting guide for HPLC peak tailing.

References

minimizing matrix effects in LC-MS/MS analysis of gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of gatifloxacin (B573).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how do they affect this compound analysis?

A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] For this compound, a fluoroquinolone antibiotic, accurate quantification in biological matrices like plasma or urine is crucial for pharmacokinetic and bioequivalence studies.[4][5]

Q2: I am observing significant ion suppression for this compound. What are the likely causes and how can I troubleshoot this?

A: Ion suppression is the most common matrix effect and can be caused by several factors:[6]

  • Co-eluting Endogenous Components: Phospholipids from plasma are a major cause of ion suppression.[2]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.

  • Mobile Phase Additives: Certain additives used to improve chromatography can suppress ionization.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2] Consider switching to a more rigorous sample preparation technique. (See Q3 for a comparison).

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components. This can be achieved by:

    • Modifying the mobile phase gradient: A shallower gradient can increase resolution.

    • Changing the stationary phase: A different column chemistry may provide better separation.

    • Adjusting the flow rate: Lower flow rates can sometimes reduce matrix effects in electrospray ionization (ESI).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate quantification by normalizing the signal.[1]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Check for Source Contamination: A dirty ion source can exacerbate matrix effects. Regular cleaning and maintenance are essential.

Q3: Which sample preparation method is best for minimizing matrix effects for this compound in plasma?

A: The choice of sample preparation method depends on the required sensitivity, throughput, and the complexity of the matrix. Here's a general comparison of common techniques:

  • Protein Precipitation (PPT): This is the simplest and fastest method but is often the least effective at removing matrix components, which can lead to significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent. This method is more effective at removing salts and highly polar interferences.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and providing the cleanest extracts.[1][4] It offers high selectivity and can significantly reduce ion suppression.

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects. While specific data for this compound is limited, the provided data for other fluoroquinolones and general comparisons are highly relevant.

Table 1: Comparison of Matrix Effects for Different Sample Preparation Methods

Sample Preparation MethodTypical Matrix Effect (%)*This compound Recovery (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 50 - 80> 90Fast, simple, inexpensiveHigh matrix effects, potential for ion suppression
Liquid-Liquid Extraction (LLE) 80 - 11070 - 90Good removal of salts and polar interferencesMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) 90 - 110> 85[5]Excellent removal of interferences, high selectivityMore expensive, requires method development

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect. Values < 100% indicate ion suppression, and values > 100% indicate ion enhancement.

Table 2: Matrix Effect Data for Fluoroquinolones in Human Plasma using Protein Precipitation

FluoroquinoloneMatrix Effect (%)
Ciprofloxacin103.8
Levofloxacin98.7
Moxifloxacin99.2

(Data adapted from a study on the simultaneous determination of multiple antibacterial drugs)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is based on a validated LC-MS/MS method for this compound in human plasma.[4]

1. Materials:

2. Procedure:

  • Condition the SPE cartridge: Add 1 mL of methanol followed by 1 mL of water.

  • Load the sample: Mix 200 µL of plasma with 20 µL of internal standard solution. Add 200 µL of 2% ammonium hydroxide in water and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash with 1 mL of 5% methanol in water.

  • Elute the analyte: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

1. System Setup:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

2. Procedure:

  • Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the post-column infusion: Infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the eluent stream from the LC column using a tee-union placed between the column and the mass spectrometer's ion source.

  • Equilibrate the system: Allow the infused signal to stabilize, which will appear as a constant baseline in the mass spectrometer.

  • Inject a blank matrix extract: Prepare a blank plasma sample using your established extraction procedure (e.g., PPT or SPE) and inject it onto the LC column.

  • Monitor the this compound signal: Any deviation from the stable baseline during the chromatographic run indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.

  • Compare with the this compound retention time: Determine if the regions of matrix effects co-elute with the this compound peak in your actual analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation plasma Plasma Sample ppt Protein Precipitation plasma->ppt Choose Method lle Liquid-Liquid Extraction plasma->lle Choose Method spe Solid-Phase Extraction plasma->spe Choose Method lcms LC-MS/MS System ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data eval Assess Ion Suppression/Enhancement data->eval

Caption: Workflow for sample preparation and matrix effect evaluation.

troubleshooting_logic cluster_solutions Potential Solutions cluster_verification start Problem: Inaccurate this compound Quantification check_me Suspect Matrix Effect? start->check_me optimize_sp Optimize Sample Prep (e.g., switch to SPE) check_me->optimize_sp Yes optimize_lc Optimize Chromatography (e.g., gradient, column) check_me->optimize_lc Yes use_is Use Stable Isotope-Labeled Internal Standard check_me->use_is Yes dilute Dilute Sample check_me->dilute Yes revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate dilute->revalidate

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Gatifloxacin Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of gatifloxacin (B573) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for analyzing this compound in biological samples?

A1: High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for the analysis of this compound in both pharmaceutical and biological matrices.[1] HPLC methods are often coupled with Ultraviolet (UV) or fluorescence detectors, and for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is employed.[2][3][4]

Q2: Which sample preparation technique is recommended for plasma/serum samples?

A2: The choice of sample preparation technique depends on the desired level of cleanliness and the analytical method's sensitivity. Common methods include:

  • Protein Precipitation (PPT): A simple and rapid method often using acetonitrile (B52724) or methanol. It is suitable for methods where high sensitivity is not the primary concern.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Dichloromethane has been successfully used for the extraction of this compound from plasma.[3]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and is ideal for sensitive analytical methods like LC-MS/MS. Oasis HLB cartridges are a common choice for extracting this compound.[2]

Q3: What are the typical stability concerns for this compound in plasma samples?

A3: this compound has been found to be stable in human plasma for at least 5 hours at room temperature, for 7 weeks at -20°C, and after three freeze-thaw cycles.[5][6] In deproteinized plasma, it is stable for 16 hours at room temperature and 48 hours at -20°C.[5][6]

Q4: What are the common internal standards (IS) used for this compound analysis?

A4: Ciprofloxacin (B1669076) is a frequently used internal standard in HPLC methods for this compound analysis due to its structural similarity.[2][5][6] Other fluoroquinolones can also be considered, provided they do not interfere with the this compound peak and are not present in the samples.

Q5: How can I avoid interference from other drugs in the sample?

A5: Method specificity is crucial. It's important to test for potential interference from commonly co-administered drugs. For example, one study screened for interference from acetaminophen, aspirin, ibuprofen, ranitidine, nicotinic acid, ascorbic acid, caffeine, and omeprazole (B731) and found no co-elution with this compound or the internal standard.[6] Using a highly selective method like LC-MS/MS in Multiple Reaction Monitoring (MRM) mode can also significantly reduce interferences.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological matrices.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Mobile phase pH is not optimal The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. Adjust the pH of the aqueous portion of the mobile phase. A pH of around 3.0, adjusted with phosphoric acid or orthophosphoric acid, has been shown to produce good peak symmetry.[5][6][7]
Column degradation The stationary phase of the column can degrade over time, especially with aggressive mobile phases or improper storage. Try flushing the column with a strong solvent or, if necessary, replace the column.
Sample overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
Interference from matrix components Co-eluting matrix components can distort the peak shape. Improve the sample cleanup procedure (e.g., switch from protein precipitation to SPE) or adjust the chromatographic conditions to better separate the analyte from interferences.
Issue 2: Low Recovery
Possible Cause Recommended Solution
Inefficient extraction The chosen extraction method may not be optimal for the matrix. For liquid-liquid extraction, experiment with different organic solvents and pH adjustments of the aqueous phase. For solid-phase extraction, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely.
Analyte degradation during sample processing This compound can be sensitive to light (phototoxicity).[8] Minimize exposure of samples to light during preparation and storage. Also, process samples in a timely manner and avoid prolonged exposure to room temperature.[5][6]
Improper pH for extraction The extraction efficiency of this compound is pH-dependent. Adjust the pH of the sample to optimize its partitioning into the extraction solvent.
Incomplete elution from SPE cartridge The elution solvent may not be strong enough. Try a different solvent or increase the volume of the elution solvent.
Issue 3: High Background Noise or Matrix Effects in LC-MS/MS
Possible Cause Recommended Solution
Insufficient sample cleanup Complex biological matrices contain numerous endogenous components that can cause ion suppression or enhancement.[9] Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove these interfering substances.[2][9]
Contaminated mobile phase or LC system Use high-purity solvents and additives for the mobile phase. Regularly flush the LC system to remove any accumulated contaminants.
Co-elution with phospholipids Phospholipids from plasma/serum are a common source of matrix effects. Use a sample preparation technique specifically designed to remove phospholipids, such as certain types of SPE cartridges or a phospholipid removal plate.
Suboptimal MS/MS parameters Optimize the MS/MS parameters, including collision energy and fragment ions, to enhance the signal-to-noise ratio for this compound and its internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound determination in biological fluids.

Table 1: HPLC-UV Methods for this compound Analysis in Plasma/Serum

Parameter Method 1[5][6] Method 2[10]
Matrix Human PlasmaHuman Serum
Sample Preparation Deproteinization (Amicon Centrifree)Not Specified
Linearity Range 0.10 - 6.0 µg/mL0.1 - 25 µg/mL
Intra-day Precision (%RSD) ≤ 2.77%0.14 - 1.67%
Inter-day Precision (%RSD) ≤ 4.59%0.32 - 1.80%
Recovery ≥ 85%Not Specified
LOD Not Specified1.73 ng/mL
LOQ Not Specified5.77 ng/mL

Table 2: LC-MS/MS Method for this compound Analysis in Plasma

Parameter Method Details[2]
Matrix Human Plasma
Sample Preparation Solid-Phase Extraction (Oasis HLB)
Linearity Range 10 - 1000 ng/mL
Intra-day Precision (%RSD) < 6.0%
Inter-day Precision (%RSD) < 6.0%
Accuracy (%Error) < 5.4%
LOD 500 pg/mL

Detailed Experimental Protocols

Protocol 1: this compound Analysis in Human Plasma by HPLC-UV[5][6]
  • Internal Standard Preparation: Prepare a stock solution of ciprofloxacin.

  • Sample Preparation (Deproteinization):

    • Thaw plasma samples at room temperature.

    • Use an Amicon Centrifree system for deproteinization following the manufacturer's instructions.

  • Chromatographic Conditions:

    • Column: X Terra MS C18 (3 mm x 50 mm, 5 µm)

    • Mobile Phase: 0.025 M disodium (B8443419) hydrogen phosphate (B84403) (pH 3.0) and acetonitrile (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 293 nm

  • Quantification:

    • Construct a calibration curve by plotting the peak height ratio of this compound to the internal standard against the concentration of this compound.

Protocol 2: this compound Analysis in Human Plasma by LC-MS/MS[2]
  • Internal Standard: Use ciprofloxacin as the internal standard.

  • Sample Preparation (Solid-Phase Extraction):

    • Use Oasis HLB SPE cartridges.

    • Condition the cartridges according to the manufacturer's protocol.

    • Load the plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute this compound and the internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A suitable HPLC system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with a positive ion electrospray ionization (ESI) source.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor and major product ions for both this compound and the internal standard.

  • Data Analysis:

    • Generate linear calibration curves from 10–1000 ng/mL with coefficients of determination greater than 0.99.

Visualized Workflows and Relationships

Gatifloxacin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Matrix (Plasma, Urine, etc.) ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Cleaner Extract spe Solid-Phase Extraction start->spe Cleanest Extract (Recommended for MS) hplc_uv HPLC-UV ppt->hplc_uv lle->hplc_uv lc_msms LC-MS/MS spe->lc_msms quant Quantification hplc_uv->quant lc_msms->quant end Final Concentration quant->end

Caption: General workflow for this compound analysis in biological matrices.

Troubleshooting_Low_Recovery problem Low Recovery Observed cause1 Inefficient Extraction? problem->cause1 cause2 Analyte Degradation? problem->cause2 cause3 Incomplete Elution (SPE)? problem->cause3 solution1 Optimize extraction solvent/pH Change extraction method cause1->solution1 Action solution2 Protect from light Minimize processing time cause2->solution2 Action solution3 Use stronger elution solvent Increase elution volume cause3->solution3 Action

Caption: Troubleshooting logic for low recovery of this compound.

References

addressing poor reproducibility in gatifloxacin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in gatifloxacin (B573) susceptibility testing. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound susceptibility testing.

Quality Control (QC) Failures

Q1: My this compound QC results for E. coli ATCC 25922 are consistently out of range. What should I do?

A1: When QC results for a reference strain like E. coli ATCC 25922 are out of range, do not report any patient or experimental results. Systematically investigate potential causes starting with the most common errors.

  • Troubleshooting Steps:

    • Review Inoculum Preparation: An incorrect inoculum density is a frequent cause of error. An inoculum that is too heavy can lead to smaller inhibition zones in disk diffusion or falsely elevated Minimum Inhibitory Concentrations (MICs), while an inoculum that is too light will have the opposite effect. Ensure the suspension turbidity matches a 0.5 McFarland standard.

    • Check Media Quality: The pH of the Mueller-Hinton Agar (B569324) (MHA) or Broth (MHB) is critical. For fluoroquinolones, a pH that is too low can decrease activity, resulting in smaller zones or higher MICs. The recommended pH is between 7.2 and 7.4. Additionally, ensure the cation (Ca²⁺ and Mg²⁺) concentration of the media is within the recommended range, as excessive cations can also reduce the activity of fluoroquinolones against certain bacteria like P. aeruginosa.

    • Verify Antibiotic Disks/Solutions: Ensure that the this compound disks or stock solutions have been stored correctly (typically at -20°C or as recommended by the manufacturer) and are not expired. Allow disks to come to room temperature before opening the container to prevent condensation, which can affect potency.

    • Examine Incubation Conditions: Confirm that the incubator temperature is maintained at 35°C ± 2°C and that the duration of incubation is correct (typically 16-20 hours for disk diffusion).

    • Review Operator Technique: Ensure standardized procedures are being followed for streaking plates, applying disks, and reading results.

Q2: My zone diameters for S. aureus ATCC 25923 are consistently too large. What does this indicate?

A2: Consistently large zone diameters for your QC strain suggest a systematic error that is causing an overestimation of this compound's activity.

  • Potential Causes:

    • Inoculum Too Light: The most common cause is an inoculum density below the 0.5 McFarland standard.

    • Incorrect Media Depth: If using agar plates for disk diffusion, a depth of less than 4mm can lead to excessively large zones of inhibition.

    • Low Cation Concentration: For certain organism-drug combinations, Mueller-Hinton Agar with low levels of divalent cations (Ca²⁺ and Mg²⁺) can result in larger zones.

    • Expired or Improperly Stored Organism: The QC strain may have lost viability or characteristics. Consider retrieving a fresh culture from frozen stocks.

MIC Value Discrepancies

Q3: We are observing significant well-to-well or day-to-day variability in our this compound MIC results for Gram-positive organisms. What are the likely causes?

A3: Poor reproducibility with MIC testing, especially for Gram-positive bacteria, can stem from several factors.

  • Troubleshooting Steps:

    • Inoculum Preparation: As with disk diffusion, precise standardization of the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the well is critical.

    • Media Composition: Ensure you are using cation-adjusted Mueller-Hinton broth (CAMHB). Variations in cation concentrations can significantly affect fluoroquinolone MICs.

    • Skipped Wells: The phenomenon of "skipped wells" (no growth in a well followed by growth in a well with a higher antibiotic concentration) can lead to interpretation errors. This can be caused by technical errors in pipetting or issues with the bacterial suspension. If observed, the test should be repeated.

    • Reading Endpoints: Ensure a consistent method for reading MIC endpoints. For manual readings, use adequate lighting and a consistent background. Trailing endpoints (reduced growth over a range of concentrations) can make interpretation difficult and may require re-testing.

General Issues

Q4: Can we use this compound susceptibility results to predict susceptibility to other fluoroquinolones?

A4: Surrogate testing, where one drug is used to predict the susceptibility to another, can be complex and is not always reliable, especially with emerging resistance. While there can be high categorical agreement among some fluoroquinolones against certain species like S. pneumoniae, it is generally recommended to test and report the specific fluoroquinolone that is being considered for use. Cross-resistance is common among fluoroquinolones once resistance mutations occur.[1]

Data Presentation

Table 1: this compound Quality Control Ranges (NCCLS/CLSI)

Note: These ranges are based on historical NCCLS guidelines. Users must consult the most current CLSI M100 or EUCAST QC documents for up-to-date ranges.

Quality Control StrainATCC NumberMethodAcceptable Range
Escherichia coli25922Disk Diffusion (5 µg disk)31 - 37 mm
Broth Microdilution0.008 - 0.03 µg/mL
Staphylococcus aureus25923Disk Diffusion (5 µg disk)27 - 33 mm
Staphylococcus aureus29213Broth Microdilution0.03 - 0.12 µg/mL
Pseudomonas aeruginosa27853Disk Diffusion (5 µg disk)21 - 27 mm
Broth Microdilution0.5 - 2 µg/mL
Enterococcus faecalis29212Broth Microdilution0.12 - 1 µg/mL
Streptococcus pneumoniae49619Disk Diffusion (5 µg disk)24 - 31 mm
Broth Microdilution0.12 - 0.5 µg/mL

Data sourced from historical NCCLS documentation.[2]

Table 2: this compound Interpretive Criteria (Breakpoints)

Note: These breakpoints are based on historical NCCLS guidelines and may not be current. Consult the latest CLSI/EUCAST documents.

Organism GroupMethodSusceptibleIntermediateResistant
Enterobacteriaceae, Staphylococcus spp., Pseudomonas aeruginosaDisk Diffusion (5 µg)≥ 18 mm15 - 17 mm≤ 14 mm
MIC≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Streptococcus spp. (including S. pneumoniae)Disk Diffusion (5 µg)≥ 18 mm15 - 17 mm≤ 14 mm
MIC≤ 1 µg/mL2 µg/mL≥ 4 µg/mL

Data sourced from historical NCCLS documentation.[2]

Experimental Protocols

Method 1: Broth Microdilution MIC Testing

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the same morphological type from a non-selective agar plate (e.g., Blood Agar) cultured for 18-24 hours. Transfer colonies to a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a photometric device.

  • Standardize Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculate Plate: Using a multichannel pipette, inoculate each well of the this compound-containing microdilution plate with the standardized bacterial suspension. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: Place the microtiter plate on a reading apparatus. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism as detected by the unaided eye.

Method 2: Kirby-Bauer Disk Diffusion Testing

  • Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of standardizing the inoculum, dip a sterile, non-toxic cotton swab into the suspension. Remove excess fluid by rotating the swab against the inside of the tube above the liquid level. Swab the entire surface of a Mueller-Hinton agar plate (4 mm depth) three times, rotating the plate approximately 60 degrees between each application to ensure even coverage. Finally, swab the rim of the agar.

  • Apply Antibiotic Disk: Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Gently press the disk to ensure complete contact with the agar. Disks should be spaced to prevent overlapping of zones (approx. 24 mm from center to center).

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters using a ruler or calipers. Read the plate from the back, against a dark, non-reflective background.

Mandatory Visualizations

Gatifloxacin_AST_Troubleshooting start Poor Reproducibility Observed qc_check Are QC Strain Results In Range? start->qc_check qc_fail QC Out of Range qc_check->qc_fail No qc_pass QC In Range qc_check->qc_pass Yes stop_reporting STOP Reporting Patient/Test Results qc_fail->stop_reporting investigate_inoculum Check Inoculum Prep (0.5 McFarland) stop_reporting->investigate_inoculum investigate_media Check Media (pH, Cations, Depth) investigate_inoculum->investigate_media investigate_antibiotic Check Antibiotic (Storage, Expiry) investigate_media->investigate_antibiotic investigate_technique Review Operator Technique investigate_antibiotic->investigate_technique investigate_test_sample Investigate Test Sample (Purity, ID) qc_pass->investigate_test_sample review_mic_reading Review MIC Reading (Skipped/Trailing Wells) investigate_test_sample->review_mic_reading consider_resistance Consider Intrinsic/ Acquired Resistance review_mic_reading->consider_resistance proceed Proceed with Caution/Re-test consider_resistance->proceed Kirby_Bauer_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation_reading Incubation & Reading prep_colonies 1. Select 3-5 Colonies prep_suspension 2. Create Saline/Broth Suspension prep_colonies->prep_suspension prep_turbidity 3. Adjust to 0.5 McFarland Standard prep_suspension->prep_turbidity inoc_swab 4. Dip Sterile Swab prep_turbidity->inoc_swab < 15 min inoc_plate 5. Swab MHA Plate for Confluent Lawn inoc_swab->inoc_plate apply_disk 6. Aseptically Apply 5 µg this compound Disk inoc_plate->apply_disk incubate 7. Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone 8. Measure Zone of Inhibition (mm) incubate->measure_zone interpret 9. Interpret Results (S, I, R) via CLSI/EUCAST measure_zone->interpret Broth_Microdilution_Workflow cluster_prep Inoculum Preparation cluster_dilution_inoculation Dilution & Inoculation cluster_incubation_reading Incubation & Reading prep_colonies 1. Select 3-5 Colonies prep_suspension 2. Create Saline/Broth Suspension prep_colonies->prep_suspension prep_turbidity 3. Adjust to 0.5 McFarland Standard prep_suspension->prep_turbidity dilute_inoculum 4. Dilute Suspension in CAMHB to final 5x10^5 CFU/mL prep_turbidity->dilute_inoculum inoculate_plate 5. Inoculate Microdilution Plate Wells (100 µL) dilute_inoculum->inoculate_plate incubate 6. Incubate at 35°C for 16-20 hours read_mic 7. Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

References

Technical Support Center: Optimization of Gatifloxacin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gatifloxacin (B573) in in vivo animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) parameter that correlates with this compound efficacy?

A1: The 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is the PK/PD parameter that best correlates with the efficacy of this compound.[1][2] This has been demonstrated in murine thigh and lung infection models against various pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[1][2][3]

Q2: What are the typical pharmacokinetic parameters of this compound in mice?

A2: In neutropenic murine models, this compound exhibits dose-dependent pharmacokinetics. Following subcutaneous administration, the elimination half-life can range from approximately 0.6 to 1.1 hours, increasing with higher doses.[1][2] Peak serum level to dose (Peak/dose) values are typically between 0.23 and 0.32, and AUC to dose (AUC/dose) values range from 0.47 to 0.62.[1][2]

Q3: What is a recommended starting dose for this compound in a murine infection model?

A3: A starting dose for this compound in murine infection models can vary significantly depending on the pathogen's MIC and the infection site. Doses in studies have ranged from 0.29 to 600 mg/kg of body weight per day.[1][2] For instance, in a murine model of Nocardia brasiliensis infection, a dose of 100 mg/kg every 8 hours was effective.[4] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q4: How does the dosing frequency affect the efficacy of this compound in mice?

A4: Due to the short half-life of this compound in mice, more frequent dosing (e.g., every 3, 6, or 12 hours) is generally more effective than once-daily (every 24 hours) dosing.[1][2] Reduced activity has been observed with 24-hour dosing intervals.[1][2]

Q5: Is this compound effective against antibiotic-resistant strains?

A5: this compound has shown efficacy against various pathogens, including some resistant strains.[2] It has enhanced potency against gram-positive cocci, including multiple-drug-resistant Streptococcus pneumoniae isolates.[1] However, the magnitude of the AUC/MIC ratio required for efficacy may vary.

Q6: Are there any known toxicity concerns with this compound in animal studies?

A6: While oral this compound has been associated with systemic toxicity in humans, topical application in animal studies has shown a good safety profile.[5] Ocular studies in dogs and rabbits with this compound ophthalmic solutions have not shown significant toxicity.[6][7] However, at high oral doses (≥150 mg/kg/day) in rats, fetal skeletal/craniofacial malformations and other adverse reproductive effects have been observed.[8][9] Researchers should carefully monitor animals for any signs of toxicity, especially with systemic administration.

Troubleshooting Guides

Problem: Suboptimal efficacy observed in my in vivo experiment.

Possible Cause Troubleshooting Step
Inadequate Dose The administered dose may be too low to achieve the target AUC/MIC ratio. Review the MIC of your bacterial strain and the published PK/PD data. Consider conducting a dose-escalation study.
Infrequent Dosing The short half-life of this compound in mice may lead to suboptimal drug exposure with infrequent dosing. Try fractionating the total daily dose into more frequent administrations (e.g., every 6 or 12 hours instead of every 24 hours).[1][2]
Incorrect PK/PD Target While AUC/MIC is the primary driver of efficacy, other parameters like Peak/MIC might play a role for certain pathogens. Re-evaluate the PK/PD relationship for your specific model.
Drug Resistance The bacterial strain may have developed resistance to this compound. Confirm the MIC of the isolate recovered from the infected animals.

Problem: High variability in experimental outcomes.

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent administration of this compound. For subcutaneous or oral routes, verify the technique to minimize variability in absorption.
Animal Health Status Underlying health issues in the animal cohort can affect drug metabolism and immune response. Ensure all animals are healthy and of a consistent age and weight.
Variable Inoculum Size Inconsistent bacterial inoculum can lead to variability in infection severity and treatment response. Standardize the inoculum preparation and administration procedure.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal ModelAdministration RouteReference
Elimination Half-life 0.6 - 1.1 hoursNeutropenic Murine Thigh/Lung InfectionSubcutaneous[1][2]
Peak/Dose 0.23 - 0.32Neutropenic Murine Thigh/Lung InfectionSubcutaneous[1][2]
AUC/Dose 0.47 - 0.62Neutropenic Murine Thigh/Lung InfectionSubcutaneous[1][2]
Protein Binding (Mouse Serum) 23%--[1]

Table 2: this compound Efficacy (AUC/MIC Ratios) in Murine Infection Models

PathogenInfection Model24-h AUC/MIC for Static Effect24-h AUC/MIC for 1-log KillReference
Enterobacteriaceae Murine Thigh Infection41 ± 21-[2]
S. pneumoniae Murine Thigh Infection52 ± 20-[2]
S. aureus Murine Thigh Infection36 ± 9-[2]
B. anthracis Murine Inhalation InfectionED₅₀: 11.5, ED₉₀: 15.8, ED₉₉: 30-[10][11]

Experimental Protocols

Murine Thigh Infection Model Protocol (Summarized)

This protocol is based on methodologies described in published studies.[1][2][3]

  • Animal Model: Typically, neutropenic female ICR or BALB/c mice are used. Neutropenia is induced by cyclophosphamide (B585) injections.

  • Infection: Mice are inoculated intramuscularly in the thigh with a standardized suspension of the bacterial strain of interest (e.g., S. aureus, S. pneumoniae, E. coli).

  • Treatment: this compound treatment is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered subcutaneously at various doses and dosing intervals.

  • Outcome Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized. The number of colony-forming units (CFU) per thigh is determined by plating serial dilutions of the homogenate on appropriate agar (B569324) media.

  • Pharmacokinetic Analysis: Parallel satellite groups of infected mice are used for pharmacokinetic studies. Blood samples are collected at multiple time points after this compound administration to determine serum drug concentrations.

Mandatory Visualizations

Gatifloxacin_Dosage_Optimization_Workflow cluster_preclinical Pre-clinical Assessment cluster_invivo In Vivo Study cluster_analysis Data Analysis & Refinement In_Vitro_MIC Determine MIC of this compound against target pathogen Dose_Selection Select initial dose range based on MIC and PK data In_Vitro_MIC->Dose_Selection Literature_Review Review existing PK/PD data for this compound in animal models Literature_Review->Dose_Selection Animal_Model Choose appropriate animal infection model (e.g., thigh, lung) Dose_Selection->Animal_Model Dose_Administration Administer this compound at varying doses and frequencies Animal_Model->Dose_Administration PK_Sampling Collect blood samples for pharmacokinetic analysis Dose_Administration->PK_Sampling Efficacy_Assessment Determine bacterial load (CFU) at study endpoint Dose_Administration->Efficacy_Assessment PK_PD_Analysis Calculate PK parameters (AUC, Cmax) and determine AUC/MIC ratio PK_Sampling->PK_PD_Analysis Efficacy_Assessment->PK_PD_Analysis Dose_Response Establish dose-response relationship and identify optimal dose PK_PD_Analysis->Dose_Response Refine_Dosage Refine dosage regimen for future efficacy studies Dose_Response->Refine_Dosage

Caption: Workflow for optimizing this compound dosage in in vivo animal studies.

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_index PK/PD Indices AUC Area Under the Curve (AUC) Total drug exposure over time AUC_MIC AUC / MIC Primary driver of efficacy for this compound AUC->AUC_MIC Cmax Maximum Concentration (Cmax) Peak drug concentration Cmax_MIC Cmax / MIC Cmax->Cmax_MIC Thalf Half-life (t½) Time for drug concentration to halve T_MIC Time > MIC Thalf->T_MIC MIC Minimum Inhibitory Concentration (MIC) Lowest concentration to inhibit growth MIC->AUC_MIC MIC->Cmax_MIC MIC->T_MIC Efficacy Bacterial Eradication & Clinical Outcome AUC_MIC->Efficacy Strong Correlation Cmax_MIC->Efficacy Weaker Correlation T_MIC->Efficacy Weaker Correlation

References

improving the stability of gatifloxacin ophthalmic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and stability testing of gatifloxacin (B573) ophthalmic formulations.

Troubleshooting Guide

This guide offers solutions to specific problems that may arise during your experiments.

Issue 1: Precipitation or Cloudiness Observed in the Formulation During Storage.

  • Question: My this compound ophthalmic solution appears cloudy or has formed a precipitate after a period of storage. What could be the cause and how can I resolve this?

    Answer: Precipitation in this compound ophthalmic solutions is often related to pH shifts, improper solvent systems, or interactions with other excipients. This compound's solubility is pH-dependent.[1]

    Troubleshooting Steps:

    • Verify pH: Check if the pH of your formulation is within the optimal range for this compound stability, which is generally around pH 6.0.[2][3][4] this compound undergoes hydrolysis at low pH.[2][3] Commercial formulations often have a pH between 5.1 and 6.5.[1][5][6]

    • Buffer System Evaluation: The choice and concentration of the buffer are critical. Phosphate (B84403) buffers have been shown to provide good stability.[2][3] However, be aware that the rate of hydrolysis can increase with higher buffer concentrations.[2][3]

    • Excipient Compatibility: Review all excipients in your formulation for potential incompatibilities. For instance, ensure that any viscosity-enhancing agents or tonicity modifiers are compatible with this compound and the chosen buffer system.

    • Storage Conditions: Ensure the formulation is stored at the recommended temperature, typically between 15°C to 30°C, and protected from freezing.[1]

Issue 2: Discoloration (Yellowing) of the Formulation.

  • Question: The color of my this compound ophthalmic solution has changed to a more intense yellow over time. What is causing this and how can I prevent it?

    Answer: Discoloration, specifically yellowing, is often an indication of degradation, particularly due to light exposure (photodegradation).[2][3] this compound is known to be susceptible to photolytic degradation.[7]

    Troubleshooting Steps:

    • Light Protection: Store the formulation in light-resistant containers. Conduct experiments under controlled lighting conditions to minimize exposure to UV radiation. Studies have shown that this compound can lose potency after prolonged light exposure.[2][3]

    • Consider Antioxidants: While not explicitly detailed in the provided search results for this compound ophthalmic solutions, the inclusion of antioxidants is a common strategy to prevent oxidative degradation in pharmaceutical formulations.

    • Chelating Agents: The use of a chelating agent like disodium (B8443419) edetate (EDTA) can help to sequester metal ions that may catalyze degradation reactions, leading to a more stable formulation.[2][3][4] Commercial formulations often include edetate disodium.[5][8]

Issue 3: Inconsistent Results in Stability-Indicating HPLC Assays.

  • Question: I am performing forced degradation studies on my this compound formulation, but my HPLC results are not reproducible, especially under acidic or oxidative stress. What could be the problem?

    Answer: Inconsistent results in stability-indicating HPLC assays can stem from several factors, including the stability of the stress agents, incomplete reactions, or issues with sample preparation and the chromatographic method itself.

    Troubleshooting Steps:

    • Control of Stress Conditions: For oxidative degradation, always use a fresh solution of hydrogen peroxide as it is prone to degradation.[7] Ensure precise control over temperature and reaction time for all stress conditions (acidic, alkaline, oxidative, thermal).[7][9]

    • Neutralization: When performing acid or alkaline hydrolysis, ensure that the samples are consistently and accurately neutralized to a stable pH before injection into the HPLC system. Residual acid or base can affect peak shape and retention time.[7]

    • Method Validation: Ensure your HPLC method is properly validated for stability-indicating properties. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.[9][10] The mobile phase composition, pH, and flow rate are critical parameters.[9][10]

    • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the main this compound peak is not co-eluting with any degradation products.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in ophthalmic solutions?

A1: The primary degradation pathways for this compound include hydrolysis, particularly at low pH, and photodegradation.[2][3] Forced degradation studies have shown that this compound degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions.[7][9] Degradation can involve modifications to the piperazine (B1678402) ring and decarboxylation.[12][13]

Q2: What is the optimal pH for a stable this compound ophthalmic formulation?

A2: The optimal pH for this compound ophthalmic solution stability is approximately 6.0.[2][3][4] This pH helps to minimize hydrolysis.[2][3]

Q3: What type of buffer is recommended for this compound eye drops?

A3: Phosphate buffer has been shown to be effective in maintaining the pH and stability of this compound ophthalmic solutions.[2][3] However, it is important to optimize the buffer concentration, as higher concentrations can increase the rate of hydrolysis.[2][3]

Q4: How does light affect the stability of this compound ophthalmic formulations?

A4: this compound is sensitive to light. Exposure to light can lead to photodegradation, resulting in a loss of potency.[2][3] One study showed a 10% loss of potency after 10 months of light exposure at room temperature.[2][3] Therefore, it is crucial to protect the formulation from light during manufacturing and storage.

Q5: Are there any specific excipients that can improve the stability of this compound eye drops?

A5: Yes, the inclusion of a chelating agent such as disodium edetate (EDTA) has been shown to result in a more stable formulation by sequestering metal ions that can catalyze degradation.[2][3][4]

Data Presentation

Table 1: Summary of Factors Affecting this compound Ophthalmic Solution Stability

ParameterObservationRecommended ConditionReference
pH This compound undergoes hydrolysis at low pH.Optimum stability at pH 6.0.[2][3][4]
Buffer Type The type of buffer significantly affects the rate of hydrolysis.Phosphate buffer provides good stability.[2][3]
Buffer Concentration The rate of hydrolysis increases with an increase in buffer concentration.Use the lowest effective concentration (e.g., 0.1M).[2][3]
Ionic Strength The rate of hydrolysis increases as ionic strength increases.Minimize ionic strength where possible while maintaining tonicity.[2][3]
Light Exposure Significant degradation occurs upon exposure to light.Protect from light using amber-colored containers.[2][3][14]
Chelating Agents The addition of disodium edetate improves stability.Include 0.01% disodium edetate in the formulation.[2][3][4]

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent and Conditions% this compound RecoveryReference
Acid Hydrolysis 1N HCl, refluxed for 3 hours57.32%[9]
Alkaline Hydrolysis 1N NaOH, refluxed for 3 hours68.14%[9]
Oxidative Degradation 30% H₂O₂, refluxed for 3 hours74.52%[9]
Thermal Degradation Dry heat at 80°C for 3 hours81.27%[9]
Photolytic Degradation UV light at 254 nm for 8 hours85.33%[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method for the analysis of this compound in ophthalmic preparations.[9][10]

  • Chromatographic Conditions:

    • Column: Reverse phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

    • Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (B52724) (e.g., 75:25, v/v).[9][10] The pH of the buffer should be adjusted to around 3.3 with orthophosphoric acid.[9][10]

    • Flow Rate: 1.0 mL/min.[9][10]

    • Detection: UV detector at 293 nm.[9][10]

    • Temperature: Ambient (e.g., 25 ± 2 °C).[9]

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., distilled water or mobile phase) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 4-40 µg/mL).[9]

  • Preparation of Sample Solution:

    • Dilute the this compound ophthalmic formulation with the mobile phase to obtain a theoretical concentration within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter before injection.[7]

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Protocol 2: Forced Degradation Study

This protocol outlines the procedure for conducting forced degradation studies to assess the stability-indicating nature of an analytical method.[7][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in distilled water at a concentration of 1 mg/mL.[7]

  • Acid Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 1N HCl.[7]

    • Reflux the mixture for a specified period (e.g., 3 hours).[7]

    • Cool the solution and neutralize it with 1N NaOH.[7]

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.[7]

  • Alkaline Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 1N NaOH.[7]

    • Reflux the mixture for a specified period (e.g., 3 hours).[7]

    • Cool the solution and neutralize it with 1N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix a known volume of the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂).[7]

    • Reflux the mixture for a specified period (e.g., 3 hours).[7]

    • Cool the solution.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined duration (e.g., 3 hours).[7]

    • Dissolve the heat-stressed powder in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV radiation at 254 nm in a photostability chamber for a specified duration (e.g., 8 hours).[7]

    • Dissolve the photo-stressed powder in the mobile phase to a suitable concentration for HPLC analysis.

Visualizations

Gatifloxacin_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Low pH) This compound->Hydrolysis Photodegradation Photodegradation (UV/Light Exposure) This compound->Photodegradation Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Degradation_Products Degradation Products (e.g., Piperazine ring cleavage, Decarboxylation) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products

Caption: Major degradation pathways for this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Formulation Prepare this compound Ophthalmic Formulation Acid Acid Hydrolysis Formulation->Acid Alkali Alkaline Hydrolysis Formulation->Alkali Oxidation Oxidation Formulation->Oxidation Thermal Thermal Formulation->Thermal Photo Photolytic Formulation->Photo Method_Dev Develop & Validate Stability-Indicating HPLC Method HPLC_Analysis HPLC Analysis of Stressed Samples Method_Dev->HPLC_Analysis Acid->HPLC_Analysis Alkali->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile & Method Specificity HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Logic Start Instability Observed Precipitation Precipitation / Cloudiness? Start->Precipitation Discoloration Discoloration? Precipitation->Discoloration No Check_pH Check pH (Optimal ~6.0) Precipitation->Check_pH Yes Protect_Light Protect from Light Discoloration->Protect_Light Yes Eval_Buffer Evaluate Buffer System (Type & Concentration) Check_pH->Eval_Buffer Add_EDTA Consider Chelating Agent (e.g., EDTA) Protect_Light->Add_EDTA

Caption: Troubleshooting logic for formulation instability.

References

Gatifloxacin Stock Solutions: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of gatifloxacin (B573) in stock solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and efficacy of your experimental solutions.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation in your this compound stock solution can compromise experimental results. This guide will help you diagnose and resolve common causes of precipitation.

Problem: My this compound solution has formed a precipitate.

Follow this troubleshooting workflow to identify the cause and find a solution:

Gatifloxacin_Troubleshooting start Precipitation Observed check_ph 1. Check Solution pH start->check_ph ph_cause Is the pH outside the optimal range of 5.0-6.5? check_ph->ph_cause adjust_ph Adjust pH to 5.0-6.5 using dilute HCl or NaOH. ph_cause->adjust_ph Yes check_solvent 2. Review Solvent System ph_cause->check_solvent No resolved Precipitate Dissolved adjust_ph->resolved solvent_cause Was an aqueous buffer used directly for a high concentration stock? check_solvent->solvent_cause use_organic Dissolve this compound in an organic solvent (e.g., DMSO, DMF) first, then dilute with aqueous buffer. solvent_cause->use_organic Yes check_concentration 3. Verify Concentration solvent_cause->check_concentration No use_organic->resolved concentration_cause Does the concentration exceed the solubility limit in the chosen solvent? check_concentration->concentration_cause reduce_concentration Lower the concentration or use a solvent with higher solubility. concentration_cause->reduce_concentration Yes check_storage 4. Examine Storage Conditions concentration_cause->check_storage No reduce_concentration->resolved storage_cause Was the aqueous solution stored for >24 hours or at an inappropriate temperature? check_storage->storage_cause prepare_fresh Prepare fresh aqueous solutions daily. Store stock solutions at recommended temperatures (-20°C for organic stocks). storage_cause->prepare_fresh Yes unresolved Precipitation Persists (Consider cation chelation or different buffer) storage_cause->unresolved No prepare_fresh->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for dissolving this compound in aqueous solutions?

The solubility of this compound in water is highly pH-dependent.[1] Ophthalmic solutions are typically formulated at a pH between 5.1 and 6.5 to maintain solubility and stability.[2][3][4][5][6] Hydrolysis can occur at low pH, while at basic pH, the fluorescence of this compound is inhibited.[7][8] For optimal stability in an aqueous solution, a pH of 6.0 is recommended.[7]

2. Which solvents should I use to prepare a this compound stock solution?

This compound is sparingly soluble in aqueous buffers.[9] For preparing high-concentration stock solutions, it is recommended to first dissolve this compound in an organic solvent.

  • Dimethylformamide (DMF): Solubility of approximately 10 mg/mL.[9]

  • Dimethyl sulfoxide (B87167) (DMSO): Solubility of approximately 1 mg/mL.[9]

  • Water: Can be used for lower concentrations, with solubility being pH-dependent.[1][10] Using ultrasonic treatment can aid in dissolving this compound in water.[10]

  • Acetic Acid: this compound is freely soluble in acetic acid.[1][2]

  • Alcohols (Methanol, Ethanol, Propanols): this compound has varying degrees of solubility in different alcohols, which generally increases with temperature.[11][12]

For experiments requiring an aqueous final solution, first dissolve this compound in DMF or DMSO and then dilute with the aqueous buffer of choice.[9]

3. What is the recommended storage procedure for this compound stock solutions?

The appropriate storage depends on the solvent used:

  • Organic Stock Solutions (in DMSO or DMF): These solutions are more stable and can be stored at -20°C for extended periods.[9][13] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[10]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[9] If storage is necessary, keep the solution at 15°C to 25°C and protect it from light.[1][2][3][14] Do not freeze aqueous solutions.[2][3][14]

4. Can I dissolve this compound directly in my cell culture medium?

Directly dissolving this compound in cell culture medium is not recommended, especially at high concentrations, due to its limited aqueous solubility. The complex composition of media, including salts and proteins, can further decrease its solubility and lead to precipitation. Prepare a concentrated stock in an appropriate organic solvent first, and then dilute it to the final working concentration in the cell culture medium.

5. Why did my this compound precipitate after adding it to a buffer containing divalent cations?

Fluoroquinolones, including this compound, can chelate divalent and trivalent cations such as Ca²⁺, Mg²⁺, Al³⁺, and Fe²⁺.[15][16] This interaction can lead to the formation of insoluble complexes and subsequent precipitation. If your buffer contains high concentrations of these cations, consider using a chelating agent like edetate disodium (B8443419) (EDTA) in your formulation or preparing the solution in a cation-free buffer if experimentally feasible.[4][7]

Data Summary

Solvent SystemSolubilityReference
Dimethylformamide (DMF)~10 mg/mL[9]
Dimethyl Sulfoxide (DMSO)~1 mg/mL[9]
Water10 mg/mL (with ultrasonic treatment)[10]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[9]
Acetic AcidFreely Soluble[1][2]
EthanolSlightly Soluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMF

  • Weighing: Accurately weigh the desired amount of this compound crystalline solid.

  • Dissolution: In a sterile environment, add the appropriate volume of high-purity DMF to the this compound solid to achieve a final concentration of 10 mg/mL.

  • Mixing: Vortex or gently agitate the solution until the this compound is completely dissolved. Purging with an inert gas before sealing can enhance stability.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thawing: Thaw a single aliquot of the this compound stock solution (from Protocol 1) at room temperature.

  • Dilution: Serially dilute the stock solution with your desired sterile aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration.

  • Mixing: Gently mix the solution by inversion or pipetting. Avoid vigorous vortexing, which may introduce air bubbles.

  • Usage: Use the freshly prepared aqueous solution immediately or within the same day for optimal results.[9]

Logical Relationships in Solution Preparation

The following diagram illustrates the decision-making process for preparing a stable this compound solution.

Gatifloxacin_Prep_Logic start Start: Prepare this compound Solution concentration_check Is a high concentration stock needed (>1 mg/mL)? start->concentration_check organic_solvent Choose an organic solvent (e.g., DMF, DMSO). concentration_check->organic_solvent Yes low_conc_aqueous Prepare a low concentration solution directly in an acidic aqueous buffer (pH 5.0-6.5). concentration_check->low_conc_aqueous No dissolve_organic Dissolve this compound in the chosen organic solvent. organic_solvent->dissolve_organic aqueous_check Is the final application in an aqueous system? dissolve_organic->aqueous_check dilute_aqueous Dilute the organic stock into the final aqueous buffer just before use. aqueous_check->dilute_aqueous Yes use_directly Use the organic stock solution directly. aqueous_check->use_directly No final_solution Final Working Solution dilute_aqueous->final_solution low_conc_aqueous->final_solution use_directly->final_solution

Caption: Decision logic for preparing this compound solutions.

References

Validation & Comparative

A Comparative Analysis of Gatifloxacin and Moxifloxacin: In Vitro Efficacy Against Ocular Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fourth-generation fluoroquinolones, including gatifloxacin (B573) and moxifloxacin (B1663623), are pivotal in ophthalmic anti-infective therapy due to their broad-spectrum activity.[1] These antibiotics are effective against a wide range of Gram-positive, Gram-negative, and atypical bacteria responsible for serious eye infections such as keratitis and endophthalmitis.[1][2][3] While both are highly effective, their in vitro potencies against specific ocular pathogens exhibit notable differences. This guide provides an objective comparison of their in vitro antibacterial efficacy, supported by experimental data, to inform research and development in ophthalmic pharmaceuticals.

Generally, moxifloxacin demonstrates greater potency against Gram-positive bacteria, whereas this compound is often more potent against Gram-negative bacteria.[4][5] Both have shown enhanced activity against bacterial isolates resistant to earlier generation fluoroquinolones.[4][6]

Quantitative Data Presentation

The antibacterial efficacy of this compound and moxifloxacin is quantitatively assessed by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value signifies greater antibacterial activity. The following table summarizes the MIC₉₀ (the concentration required to inhibit 90% of isolates) for this compound and moxifloxacin against key ocular pathogens.

Table 1: In Vitro Efficacy (MIC₉₀ in µg/mL) Against Ocular Pathogens

Bacterial SpeciesThis compound (µg/mL)Moxifloxacin (µg/mL)Key Findings
Gram-Positive Bacteria
Staphylococcus aureus0.50.5Both drugs exhibit similar efficacy.[1]
Staphylococcus epidermidis0.50.5This compound and moxifloxacin show comparable activity.[1][2][3]
Streptococcus pneumoniae0.50.25Moxifloxacin is more potent against this pathogen.[1]
Streptococcus viridans0.220.73This compound demonstrates significantly greater potency.[2][3]
Gram-Negative Bacteria
Pseudomonas aeruginosa1.282.60This compound shows greater activity against this common pathogen.[2][3]
Klebsiella pneumoniae4-5x lower than Moxifloxacin-This compound is considerably more potent.[2][3][7]
Enterobacter aerogenes4-5x lower than Moxifloxacin-This compound is considerably more potent.[2][3][7]
Atypical Bacteria
Nocardia asteroides4x lower than Moxifloxacin-This compound demonstrates superior activity.[2][3][7]
Mycobacterium chelonae4x lower than Moxifloxacin-This compound demonstrates superior activity.[2][3][7]

Note: Data is compiled from multiple in vitro studies.[1][2][3][7] MIC values can vary based on the specific isolates and testing methodologies.

Experimental Protocols

The determination of in vitro susceptibility of ocular pathogens to antibiotics like this compound and moxifloxacin follows standardized laboratory procedures to ensure reproducibility and accuracy. The most common methodologies are broth microdilution and agar (B569324) gradient diffusion (E-test).

Bacterial Isolates
  • Source: Bacterial strains are typically isolated from patients with clinically suspected cases of ocular infections, such as bacterial keratitis and endophthalmitis.[2][3] Samples are collected from the cornea or conjunctiva.[8]

  • Identification: The isolates are identified using standard microbiological techniques, including colony morphology, Gram staining, and biochemical tests.

Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid medium.

  • Preparation: A standardized inoculum of the bacterial isolate is prepared to a specific density (e.g., 0.5 McFarland standard).

  • Procedure: The bacterial suspension is inoculated into multi-well microtiter plates containing serial twofold dilutions of the antibiotic (this compound or moxifloxacin) in a suitable broth medium.

  • Incubation: The plates are incubated under specific conditions (e.g., 37°C for 24 hours).[9]

  • Analysis: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth. This is often performed in triplicate to ensure accuracy, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][10]

Susceptibility Testing: E-test (Epsilometer Test)

The E-test is an agar diffusion method that also determines the MIC.

  • Preparation: A standardized bacterial inoculum is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).[9]

  • Procedure: A plastic strip impregnated with a predefined gradient of the antibiotic (the E-test strip) is placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions until bacterial growth is evident.

  • Analysis: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the in vitro antibiotic susceptibility of ocular pathogens.

G cluster_collection Specimen Collection & Isolation cluster_testing Susceptibility Testing cluster_analysis Data Analysis A Ocular Sample Collection (e.g., Corneal Scraping) B Culture on Media A->B C Isolate and Identify Bacterial Pathogen B->C D Prepare Standardized Bacterial Inoculum C->D E Inoculate on Test Medium (Broth or Agar) D->E F Introduce Antibiotic (Dilutions or E-test Strip) E->F G Incubate under Controlled Conditions F->G H Read Results: Observe Zone of Inhibition or Lack of Turbidity G->H I Determine MIC Value (µg/mL) H->I J Determine Relative Potency I->J Compare MICs (this compound vs. Moxifloxacin)

Caption: Workflow for In Vitro Antibiotic Susceptibility Testing.

Summary of In Vitro Activity

The compiled data indicates distinct advantages for each agent depending on the target pathogen.

  • Gram-Positive Bacteria: Moxifloxacin generally shows greater or equal potency against key Gram-positive pathogens like Streptococcus pneumoniae.[1][11] However, this compound is notably more active against Streptococcus viridans.[2][3] For Staphylococcus species, including S. aureus and S. epidermidis, their activity is largely comparable.[1][2][3]

  • Gram-Negative Bacteria: this compound consistently demonstrates superior in vitro activity against the Gram-negative ocular pathogens tested.[4][5] Its potency is significantly higher against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacter aerogenes.[2][3][7]

  • Atypical Bacteria: this compound also shows more potent activity against the atypical organisms Nocardia asteroides and Mycobacterium chelonae.[2][3][7]

Conclusion

In vitro susceptibility data reveals that while both this compound and moxifloxacin are effective broad-spectrum antibiotics for ophthalmic use, they have different strengths. Moxifloxacin is a potent option against many Gram-positive bacteria, while this compound provides a significant advantage against challenging Gram-negative organisms and certain atypical pathogens.[2][3][4][5] These findings are crucial for guiding the development of new anti-infective therapies and for selecting appropriate treatment strategies in clinical practice, although clinical studies are essential to confirm these in vitro results.[4]

References

A Comparative Analysis of Gatifloxacin and Ciprofloxacin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance mechanisms to gatifloxacin (B573) and ciprofloxacin (B1669076), two broad-spectrum fluoroquinolone antibiotics. The development of bacterial resistance to these widely used drugs is a significant public health concern. Understanding the nuances of how resistance emerges and the comparative efficacy of these agents against resistant strains is crucial for guiding clinical use and developing novel antimicrobial strategies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the primary resistance pathways.

Core Resistance Mechanisms: A Head-to-Head Comparison

Bacterial resistance to fluoroquinolones, including this compound and ciprofloxacin, is primarily driven by three key mechanisms:

  • Target-Site Mutations: Alterations in the genes encoding the primary bacterial targets of fluoroquinolones, DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), prevent effective drug binding.

  • Efflux Pumps: The overexpression of bacterial efflux pumps actively transports the antibiotics out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels.

  • Plasmid-Mediated Resistance: The acquisition of resistance-conferring genes on mobile genetic elements (plasmids) can lead to the production of proteins that protect the bacterial targets or inactivate the antibiotic.

While both this compound and ciprofloxacin are susceptible to these resistance mechanisms, there are notable differences in their interactions with bacterial targets and their susceptibility to efflux systems.

Quantitative Analysis of Resistance

The following tables summarize key quantitative data comparing the impact of various resistance mechanisms on the activity of this compound and ciprofloxacin.

Table 1: Impact of Target-Site Mutations on Minimum Inhibitory Concentrations (MICs) in Staphylococcus aureus

Bacterial Strain / Mutation This compound MIC (µg/mL) Fold Increase in MIC Ciprofloxacin MIC (µg/mL) Fold Increase in MIC
Wild-Type (ISP794)0.125-0.25-
Single grlA or grlB Mutation0.25 - 0.52-41.0 - 2.04-8
Single gyrA Mutation0.1251 (silent)0.251
Double Mutation (gyrA and grlA)4.03232.0128

Data sourced from a comparative study on S. aureus.[1][2]

Table 2: Impact of Efflux Pump Overexpression on MICs in Staphylococcus aureus

Resistance Mechanism This compound MIC (µg/mL) Fold Increase in MIC Ciprofloxacin MIC (µg/mL) Fold Increase in MIC
NorA Efflux Pump Overexpression0.2521.0 - 2.04-8

This data highlights that while NorA overexpression impacts both drugs, the effect is more pronounced for ciprofloxacin.[1][2]

Table 3: Frequency of Single-Step Resistant Mutant Selection in Staphylococcus aureus

Selection Concentration This compound Frequency Ciprofloxacin Frequency
2 x MIC10⁻⁸ - 10⁻⁹10⁻⁶ - 10⁻⁷
4 x MIC< 10⁻⁹ (rarely selected)10⁻⁷ - 10⁻⁸

This compound demonstrates a significantly lower frequency of resistance development at concentrations just above the MIC compared to ciprofloxacin.[1][2]

Visualizing Resistance Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of resistance to this compound and ciprofloxacin.

ResistanceMechanisms cluster_target_mutation Target-Site Mutations cluster_efflux Efflux Pump Overexpression cluster_plasmid Plasmid-Mediated Resistance gyrA gyrA Altered DNA Gyrase Altered DNA Gyrase gyrA->Altered DNA Gyrase mutation parC parC Altered Topoisomerase IV Altered Topoisomerase IV parC->Altered Topoisomerase IV mutation efflux_pump Efflux Pump Drug Expulsion Drug Expulsion efflux_pump->Drug Expulsion plasmid Plasmid (qnr, aac(6')-Ib-cr) Target Protection Target Protection plasmid->Target Protection Drug Inactivation Drug Inactivation plasmid->Drug Inactivation Fluoroquinolone Fluoroquinolone Fluoroquinolone->gyrA inhibits Fluoroquinolone->parC inhibits Fluoroquinolone->efflux_pump is expelled by Fluoroquinolone->plasmid is affected by ExperimentalWorkflow cluster_mic MIC Determination cluster_mutation Mutation Analysis cluster_efflux Efflux Pump Assay Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Prepare Inoculum Prepare Inoculum Prepare Antibiotic Dilutions->Prepare Inoculum Inoculate Plates Inoculate Plates Prepare Inoculum->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read MIC Read MIC Incubate->Read MIC Visualize Fluorescence Visualize Fluorescence Incubate->Visualize Fluorescence Extract Genomic DNA Extract Genomic DNA PCR Amplification of gyrA/parC PCR Amplification of gyrA/parC Extract Genomic DNA->PCR Amplification of gyrA/parC Agarose Gel Electrophoresis Agarose Gel Electrophoresis PCR Amplification of gyrA/parC->Agarose Gel Electrophoresis DNA Sequencing DNA Sequencing Agarose Gel Electrophoresis->DNA Sequencing Sequence Analysis Sequence Analysis DNA Sequencing->Sequence Analysis Prepare EtBr-Agar Plates Prepare EtBr-Agar Plates Inoculate Bacteria Inoculate Bacteria Prepare EtBr-Agar Plates->Inoculate Bacteria Inoculate Bacteria->Incubate

References

A Comparative Guide to Stability-Indicating HPLC Methods for Gatifloxacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of gatifloxacin (B573) in pharmaceutical formulations. The stability of a drug product, its ability to remain within established specifications to ensure identity, strength, quality, and purity, is a critical attribute. Stability-indicating methods are essential for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, providing confidence in the drug's safety and efficacy throughout its shelf life.

Comparative Analysis of Chromatographic Conditions

A successful stability-indicating HPLC method must achieve adequate separation of the parent drug from its degradation products. This is largely dependent on the chromatographic conditions. Below is a comparison of different HPLC methods developed for this compound analysis.

ParameterMethod 1[1][2]Method 2[3][4]Method 3[5]Method 4[6]
Column SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm)Phenomenex LiChrosphere 5 µm RP-18 (125 x 4.6 mm)Hypersil BDS C8 (250 X 4.6 mm, 5 µm)Phenomenex EVO-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Disodium hydrogen phosphate (B84403) buffer:acetonitrile (B52724) (75:25, v/v), pH 3.3 with orthophosphoric acidWater:acetonitrile:triethylamine (80:20:3 v/v/v), pH 3.3 with phosphoric acid20 mM phosphate buffer (pH 3.0):methanol (B129727) (30:70 v/v)10 mM phosphate buffer (pH 3.5) and a mixture of acetonitrile and methanol (60:40 v/v)
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3][4]Not Specified1.0 mL/min[6]
Detection Wavelength 293 nm[1][2]293 nm[3][4]254 nm[5]267 nm[6]
Retention Time (this compound) 2.767 min[1][2]3.6 min[3][4]3.202 min[5]Not Specified

Method Validation Parameters: A Comparative Overview

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. Key validation parameters for stability-indicating HPLC methods are summarized below.

ParameterMethod 1[1][2]Method 2[3][4]Method 3[5]Method 4[6]
Linearity Range 4.0-40 µg/mL[1][2]30-70 µg/mL[3][4]15-105 µg/mL[5]25-175% of target concentration
Correlation Coefficient (r²) 0.9998[1][2]0.9991[3][4]> 0.998[5]> 0.99[6]
Accuracy (% Recovery) 99.91-100.42%100.63%[3]Not Specified99.8%[6]
Precision (% RSD) < 2%1.65%[3]Not Specified< 2.5%[6]
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified0.04 µg/mL[6]
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot Specified0.132 µg/mL[6]

Forced Degradation Studies: Evaluating Method Specificity

Forced degradation studies are undertaken to demonstrate the stability-indicating nature of the HPLC method. The drug substance is subjected to various stress conditions to produce degradation products. The ability of the method to separate the intact drug from these degradants is a measure of its specificity.

Stress ConditionMethod 1[7]Method 2Method 3[5]
Acid Hydrolysis 1 N HCl, refluxed2M HCl, 60°C for 1 hourStable
Base Hydrolysis 1 N NaOH2M NaOH, 60°C for 1 hourHighly Stable
Oxidative Degradation 30% H₂O₂, heated10% v/v H₂O₂, 60°C for 1 hourDegraded by up to 8.45%
Thermal Degradation Dry heatNot SpecifiedHighly Stable
Photolytic Degradation UV light (254 nm)UV light at 200 watt hours/m² for 7 daysHighly Stable

Experimental Protocols

General Sample Preparation for Analysis

A stock solution of this compound is typically prepared by dissolving the pure drug in a suitable solvent, such as distilled water or the mobile phase.[7] Working standard solutions are then prepared by diluting the stock solution to the desired concentrations within the linear range of the method. For the analysis of pharmaceutical formulations like eye drops, the sample is diluted with the mobile phase to achieve a concentration within the calibration range and then filtered through a 0.45 µm filter before injection into the HPLC system.[5]

Forced Degradation Study Protocol (Based on Method 1)
  • Acid Degradation: To a stock solution of this compound, an equal volume of 1 N HCl is added. The mixture is then refluxed.[7]

  • Base Degradation: To a stock solution of this compound, an equal volume of 1 N NaOH is added.[7]

  • Oxidative Degradation: To a stock solution of this compound, an equal volume of 30% v/v H₂O₂ is added. The solution is heated in a boiling water bath for 10 minutes.[7]

  • Thermal Degradation: The solid drug is exposed to dry heat.

  • Photolytic Degradation: The drug solution is exposed to UV light at 254 nm.

Following the stress treatment, the solutions are neutralized (for acid and base degradation) and diluted with the mobile phase to the target concentration for HPLC analysis.

Visualizing the Workflow

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Analysis prep_standards Prepare Standard Solutions optimize_params Optimize Chromatographic Parameters prep_standards->optimize_params prep_samples Prepare Sample Solutions prep_samples->optimize_params hplc_analysis HPLC Analysis optimize_params->hplc_analysis linearity Linearity & Range data_analysis Data Analysis linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision precision->data_analysis specificity Specificity (Forced Degradation) specificity->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis hplc_analysis->linearity hplc_analysis->accuracy hplc_analysis->precision hplc_analysis->specificity hplc_analysis->lod_loq hplc_analysis->robustness

Caption: Workflow for the validation of a stability-indicating HPLC method.

Logical Relationship of Forced Degradation Studies

Forced Degradation Logic cluster_stress Stress Conditions drug_substance This compound Drug Substance acid Acid Hydrolysis drug_substance->acid base Base Hydrolysis drug_substance->base oxidation Oxidation drug_substance->oxidation thermal Thermal drug_substance->thermal photolytic Photolytic drug_substance->photolytic hplc_analysis Stability-Indicating HPLC Analysis drug_substance->hplc_analysis degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photolytic->degradation_products degradation_products->hplc_analysis separation Separation of Drug & Degradants hplc_analysis->separation

Caption: Logical flow of forced degradation studies for method specificity.

References

A Comparative Analysis of In Vitro Susceptibility: Gatifloxacin vs. Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotics, gatifloxacin (B573) and levofloxacin (B1675101) have been subjects of extensive research to delineate their antimicrobial efficacy. This guide provides a detailed comparison of the in vitro susceptibility of these two agents against a range of clinically relevant bacterial pathogens, supported by experimental data and standardized methodologies.

Quantitative Susceptibility Comparison

The in vitro potency of an antimicrobial agent is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for this compound and levofloxacin against various bacterial isolates, representing the concentrations required to inhibit 50% and 90% of the tested strains, respectively.

Bacterial SpeciesAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Gram-Positive Aerobes
Streptococcus pneumoniaeThis compound0.25[1]0.5[1]
Levofloxacin1.0[1]1.0 - 2.0[1][2]
Staphylococcus aureusThis compound0.50.5
Levofloxacin0.5>128
Gram-Negative Aerobes
Haemophilus influenzaeThis compound≤0.06≤0.06
Levofloxacin≤0.06≤0.06
Moraxella catarrhalisThis compound≤0.06≤0.06
Levofloxacin≤0.060.12
Pseudomonas aeruginosaThis compound0.55 (Mean MIC)[3]-
Levofloxacin0.63 (Mean MIC)[3]-
Escherichia coli (Fluoroquinolone-Resistant)This compound-10
Levofloxacin-200
Anaerobic Bacteria
Bacteroides fragilis groupThis compound0.5[4]4[4]
Levofloxacin1[5]8[5]

Note: MIC values can vary between studies depending on the specific isolates tested and the methodology used.

Experimental Protocols

The determination of in vitro susceptibility of this compound and levofloxacin is primarily conducted using standardized methods as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[3][6] The two most common methods are:

1. Broth Dilution Method:

This method involves preparing a series of tubes with two-fold serial dilutions of the antibiotic in a liquid growth medium. Each tube is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity.

2. Agar (B569324) Dilution Method:

In this technique, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. Following incubation, the MIC is read as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria. The agar dilution method was used to compare the activities of this compound against 351 anaerobic bacteria.[4]

3. E-test (Epsilometer Test):

The E-test is a gradient diffusion method.[3][6] It utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an agar plate that has been uniformly inoculated with the test bacterium. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the scale on the E-test strip.[3][6]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in susceptibility testing and the mechanism of action of these fluoroquinolones, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Data Analysis Bacterial_Isolate Bacterial Isolate Standardized_Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Isolate->Standardized_Inoculum Inoculation Inoculation of Media Standardized_Inoculum->Inoculation Antibiotic_Dilutions Serial Antibiotic Dilutions Antibiotic_Dilutions->Inoculation Incubation Incubation (e.g., 35-37°C for 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Interpretation Interpretation of Results (Susceptible, Intermediate, Resistant) MIC_Determination->Interpretation

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Fluoroquinolone_Mechanism cluster_gram_positive Gram-Positive Bacteria cluster_gram_negative Gram-Negative Bacteria Fluoroquinolone This compound / Levofloxacin Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase DNA_Replication_GP Inhibition of DNA Replication Topoisomerase_IV->DNA_Replication_GP Primary Target Cell_Death_GP Bacterial Cell Death DNA_Replication_GP->Cell_Death_GP DNA_Replication_GN Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_GN Primary Target Cell_Death_GN Bacterial Cell Death DNA_Replication_GN->Cell_Death_GN

Caption: Mechanism of action of fluoroquinolones against bacterial DNA replication.

Discussion of In Vitro Activity

Overall, both this compound and levofloxacin demonstrate broad-spectrum activity against many common pathogens.

Gram-Positive Bacteria: this compound generally exhibits greater potency against Streptococcus pneumoniae compared to levofloxacin, as indicated by its lower MIC50 and MIC90 values.[1][2] Newer fluoroquinolones like this compound have shown enhanced activity against Gram-positive bacteria.[7][8] For Staphylococcus aureus, while MIC50 values are comparable, levofloxacin has a significantly higher MIC90, suggesting the presence of more resistant strains. Studies have shown that fourth-generation fluoroquinolones, including this compound, demonstrated increased susceptibility for Staphylococcus aureus isolates that were resistant to levofloxacin.[6][9]

Gram-Negative Bacteria: Against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis, both this compound and levofloxacin show excellent in vitro activity.[2] For Pseudomonas aeruginosa, this compound showed a slightly lower mean MIC than levofloxacin in one study.[3] In cases of fluoroquinolone-resistant Escherichia coli, this compound MICs were found to be lower than those of levofloxacin.[10][11]

Anaerobic Bacteria: this compound has demonstrated good in vitro activity against a variety of anaerobic organisms, with MICs generally lower than or comparable to other fluoroquinolones.[4][5] One study comparing several fluoroquinolones found that this compound had bactericidal action against Bacteroides fragilis strains with high levofloxacin MICs (≥ 8.0 µg/ml) when used at higher concentrations.[12]

Conclusion

Based on the available in vitro data, this compound often demonstrates equal or greater potency compared to levofloxacin, particularly against key respiratory pathogens like Streptococcus pneumoniae and certain resistant Gram-negative isolates. Both agents exhibit excellent activity against Haemophilus influenzae and Moraxella catarrhalis. The choice between these two fluoroquinolones for clinical use should be guided by specific susceptibility patterns of the infecting organism, clinical evidence, and safety profiles. Clinical studies are essential to confirm these in vitro findings.[6][9]

References

Gatifloxacin vs. Ofloxacin: A Head-to-Head Comparison for Bacterial Keratitis Isolates

Author: BenchChem Technical Support Team. Date: December 2025

In the management of bacterial keratitis, a serious ocular infection that can lead to significant vision loss, the choice of topical antibiotic is critical. Both gatifloxacin (B573), a fourth-generation fluoroquinolone, and ofloxacin (B1677185), a second-generation fluoroquinolone, have been utilized for their broad-spectrum antibacterial activity. This guide provides a detailed, data-driven comparison of their efficacy against bacterial isolates implicated in keratitis, tailored for researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Clear Generational Advantage

The in vitro potency of an antibiotic is a key predictor of its clinical success. This is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Across multiple studies, this compound consistently demonstrates lower MIC values compared to ofloxacin, particularly against Gram-positive bacteria.

Fourth-generation fluoroquinolones, including this compound, generally exhibit superior activity against Gram-positive organisms compared to their second-generation counterparts.[1][2][3] For fluoroquinolone-resistant Staphylococcus aureus, a common causative agent in bacterial keratitis, the MIC90 (the concentration required to inhibit 90% of isolates) for this compound has been reported to be significantly lower than that for ofloxacin.[2][3] Specifically, one study noted MIC90 values of 3.0 µg/mL for this compound versus 64.0 µg/mL for ofloxacin against fluoroquinolone-resistant S. aureus.[2]

While both generations of fluoroquinolones maintain activity against Gram-negative bacteria, some second-generation agents like ciprofloxacin (B1669076) have shown very low MICs for organisms such as Pseudomonas aeruginosa.[1][2] However, this compound also demonstrates potent activity against a range of Gram-negative isolates.[1][3] One study found that 99% of Gram-positive and 92% of Gram-negative bacterial strains were susceptible to this compound in vitro.[4]

Table 1: Comparative In Vitro Susceptibility Data (MIC in µg/mL)
Bacterial SpeciesThis compound (Fourth Generation)Ofloxacin (Second Generation)Key Findings
Gram-Positive Bacteria
Staphylococcus aureus (Fluoroquinolone-Resistant)3.0 (MIC90)[2]64.0 (MIC90)[2]This compound is significantly more potent against resistant Gram-positive isolates.[1][2]
Overall Gram-Positive IsolatesStatistically Lower MICs[1][3]Higher MICs[1][3]Fourth-generation fluoroquinolones show enhanced activity against Gram-positive bacteria.[1][3]
Gram-Negative Bacteria
Pseudomonas aeruginosa0.38 (MIC90)[2]1.5 (MIC90)[2]While effective, other fluoroquinolones like ciprofloxacin may have lower MICs for P. aeruginosa.[2]
Overall Gram-Negative IsolatesLower MICs for most isolates[1][3]Generally higher MICs compared to this compoundThis compound maintains broad-spectrum activity against Gram-negative bacteria.[1][3]

Clinical Efficacy

Clinical trial data further supports the in vitro advantages of this compound. In a prospective, randomized clinical trial comparing 0.3% this compound to 0.3% ciprofloxacin (another second-generation fluoroquinolone similar to ofloxacin) for the treatment of bacterial keratitis, a significantly higher proportion of ulcers in the this compound group achieved complete healing (95.1%) compared to the ciprofloxacin group (80.9%).[5] The study highlighted that this compound had a markedly better action against Gram-positive cocci both in vitro and in vivo.[5] Given that Gram-positive bacteria are a leading cause of bacterial keratitis, this presents a strong case for the use of this compound as a first-line monotherapy.[5] Another study showed this compound had a sensitivity of 87.65% against both Gram-positive and Gram-negative isolates from patients with acute bacterial keratitis.[6]

Table 2: Clinical Trial Outcomes
ParameterThis compound 0.3%Ciprofloxacin 0.3% (as a proxy for Ofloxacin)
Complete Ulcer Healing 95.1% of patients[5]80.9% of patients[5]
Efficacy against Gram-Positive Cocci Significantly better in vivo action[5]Less effective compared to this compound[5]
Mean Healing Time No significant difference[5]No significant difference[5]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. This compound's dual-targeting mechanism contributes to its broad-spectrum activity and potentially lower propensity for resistance development compared to older agents.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolones This compound / Ofloxacin DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) Fluoroquinolones->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive) Fluoroquinolones->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Topo_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to

Mechanism of action for fluoroquinolones.

Experimental Protocols

The data presented is derived from established and validated experimental methodologies.

In Vitro Susceptibility Testing
  • Isolate Collection: Bacterial isolates are obtained from corneal scrapings of patients diagnosed with bacterial keratitis.

  • Culture and Identification: Isolates are cultured on appropriate media (e.g., blood agar (B569324), chocolate agar) and identified using standard microbiological techniques.

  • Minimum Inhibitory Concentration (MIC) Determination: The E-test method is a common and reliable technique used.[1][3] This involves placing a plastic strip with a predefined gradient of antibiotic concentrations onto an agar plate inoculated with the bacterial isolate. After incubation, the MIC is read where the elliptical zone of inhibition intersects the E-test strip.

MIC_Determination_Workflow Isolate Bacterial Isolate from Keratitis Patient Inoculation Inoculate Agar Plate Isolate->Inoculation Etest Apply E-test Strip (this compound or Ofloxacin) Inoculation->Etest Incubation Incubate at 37°C Etest->Incubation Reading Read MIC Value at Zone of Inhibition Incubation->Reading

Workflow for MIC determination using E-tests.
Clinical Trials

  • Study Design: Prospective, randomized, double-masked clinical trials are the gold standard.[5]

  • Patient Population: Patients with clinically suspected bacterial keratitis are recruited.

  • Randomization: Patients are randomly assigned to receive either this compound or ofloxacin ophthalmic solutions.

  • Treatment Regimen: A standardized dosing schedule is followed, for instance, hourly instillation of the antibiotic, which is then tapered based on clinical response.[7]

  • Outcome Measures: The primary outcome is typically the complete healing of the corneal ulcer. Secondary outcomes may include time to healing and microbiological eradication confirmed by culture.

Logical_Comparison_Framework Objective Compare this compound vs. Ofloxacin for Bacterial Keratitis InVitro In Vitro Studies (MIC Testing) Objective->InVitro InVivo Clinical Trials (In Vivo Studies) Objective->InVivo GramPos Gram-Positive Isolates InVitro->GramPos GramNeg Gram-Negative Isolates InVitro->GramNeg HealingRate Ulcer Healing Rate InVivo->HealingRate Safety Safety & Tolerability InVivo->Safety Conclusion Conclusion on Efficacy GramPos->Conclusion GramNeg->Conclusion HealingRate->Conclusion Safety->Conclusion

Logical framework for the comparative evaluation.

Conclusion

The available experimental data strongly indicates that this compound offers significant advantages over ofloxacin for the treatment of bacterial keratitis, particularly against Gram-positive bacteria, which are the predominant causative agents. Its lower MIC values against a broad range of pathogens, including resistant strains, and superior clinical healing rates in comparative studies, position this compound as a more potent therapeutic option. While both drugs are effective, the evidence suggests that this compound's enhanced spectrum of activity and clinical performance make it a preferred choice for empirical monotherapy in bacterial keratitis.

References

Navigating the Landscape of Fluoroquinolone Cross-Resistance: A Comparative Guide to Gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of bacterial resistance to fluoroquinolones, a critical class of broad-spectrum antibiotics, presents a significant challenge in clinical practice. Understanding the nuances of cross-resistance—where resistance to one fluoroquinolone confers resistance to others—is paramount for effective antimicrobial stewardship and the development of new therapeutic agents. This guide provides a comprehensive comparison of cross-resistance between gatifloxacin (B573) and other key fluoroquinolones, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a key measure of a drug's effectiveness against a specific bacterium. An increase in MIC indicates reduced susceptibility. The following tables summarize MIC data from various studies, illustrating the impact of specific genetic mutations on the activity of this compound compared to other fluoroquinolones.

Table 1: this compound vs. Ciprofloxacin (B1669076) Cross-Resistance in Staphylococcus aureus
Strain / MutantGenotypeThis compound MIC (μg/mL)Ciprofloxacin MIC (μg/mL)Fold Increase in MIC (this compound)Fold Increase in MIC (Ciprofloxacin)
Wild-TypeISP7940.1250.5--
Single MutantgrlA0.25 - 0.52 - 42-44-8
Single MutantgyrA0.125112
Double MutantgyrA + grlA46432128

Data compiled from studies on S. aureus.[1][2]

Table 2: Cross-Resistance in Fluoroquinolone-Resistant Escherichia coli Clinical Isolates
FluoroquinoloneMIC for Susceptible Strain (ATCC 25922) (μg/mL)Range of MICs for Resistant Isolates (μg/mL)Maximum Fold Increase in MIC
This compound0.015up to 10>660
Levofloxacin (B1675101)0.03up to >32>1060
Ciprofloxacin0.015up to >1000>66,000
Norfloxacin (B1679917)0.06up to >1000>16,000

This table showcases the variability in MICs for different fluoroquinolones against resistant E. coli isolates, with this compound and levofloxacin generally showing lower MICs than ciprofloxacin and norfloxacin for many resistant strains.[3][4]

Table 3: Impact of gyrA and parC Mutations on Fluoroquinolone Activity in Streptococcus pneumoniae
Mutation StatusThis compound MIC (μg/mL)Levofloxacin MIC (μg/mL)Ciprofloxacin MIC (μg/mL)
Wild-Type0.2512
parC (first-step)0.5 - 12 - 44 - 8
gyrA + parC (second-step)4 - 168 - 3216 - 64

Data synthesized from studies on S. pneumoniae, demonstrating the stepwise increase in resistance with accumulating mutations.[5][6][7]

Mechanisms of Cross-Resistance

Fluoroquinolone resistance primarily arises from mutations in the genes encoding their target enzymes: DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[8] These regions are often referred to as the quinolone resistance-determining regions (QRDRs).

  • Primary Target Variation: For many gram-negative bacteria like E. coli, DNA gyrase is the primary target. In contrast, for gram-positive bacteria such as S. pneumoniae, topoisomerase IV is often the primary target.[7]

  • Stepwise Mutations: Resistance typically develops in a stepwise manner. A single mutation in the primary target gene leads to a low level of resistance. Subsequent mutations in the secondary target gene, or additional mutations in the primary target, result in higher levels of resistance to a broader range of fluoroquinolones.[8]

  • Efflux Pumps: Another mechanism involves the overexpression of efflux pumps, which actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.[6]

This compound, an 8-methoxyfluoroquinolone, has shown greater activity against gram-positive bacteria compared to older fluoroquinolones like ciprofloxacin. This is partly because mutations in both topoisomerase IV and DNA gyrase are often required to confer significant resistance to this compound.[1][2]

Experimental Protocols

Accurate assessment of cross-resistance relies on standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

a) Broth Microdilution Method (Following CLSI Guidelines)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the test bacterium from an 18- to 24-hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of each fluoroquinolone (e.g., this compound, ciprofloxacin, levofloxacin) in CAMHB in a 96-well microtiter plate. The typical final volume in each well is 100 µL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or using a plate reader.

b) Etest (Epsilometer Test)

The Etest provides a quantitative MIC value through a predefined, stable gradient of antibiotic on a plastic strip.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the agar surface to dry for 10-15 minutes.

  • Application of Etest Strip:

    • Using sterile forceps, apply the Etest strip to the agar surface with the MIC scale facing upwards. Ensure the entire strip is in complete contact with the agar.

  • Incubation and Reading:

    • Incubate the plate at 35°C ± 2°C for 16 to 20 hours.

    • After incubation, an elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value is recorded.

Genetic Analysis of Quinolone Resistance-Determining Regions (QRDRs)

This protocol outlines the steps to identify mutations in the gyrA and parC genes.

  • Genomic DNA Extraction:

    • Culture the bacterial isolate overnight in an appropriate broth medium.

    • Harvest the bacterial cells by centrifugation.

    • Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification of QRDRs:

    • Design or obtain primers specific to the QRDRs of the gyrA and parC genes of the target bacterial species.

    • Perform a polymerase chain reaction (PCR) to amplify these regions from the extracted genomic DNA. A typical PCR reaction mixture includes the DNA template, forward and reverse primers, dNTPs, PCR buffer, MgCl₂, and Taq DNA polymerase.

    • The PCR cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Purification of PCR Products:

    • Visualize the amplified PCR products on an agarose (B213101) gel to confirm the correct size.

    • Purify the PCR products using a PCR purification kit to remove primers, dNTPs, and other components of the PCR mixture.

  • DNA Sequencing:

    • Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained DNA sequences with the wild-type sequences of the gyrA and parC genes from a susceptible reference strain.

    • Identify any nucleotide changes that result in amino acid substitutions within the QRDRs.

Visualizing Resistance Mechanisms and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

cross_resistance_pathway cluster_exposure Initial Exposure to Fluoroquinolone cluster_resistance Development of Resistance Wild_Type_Bacterium Susceptible Bacterium (Wild-Type gyrA/parC) First_Step_Mutation Low-Level Resistance (e.g., parC mutation in S. pneumoniae) Wild_Type_Bacterium->First_Step_Mutation Selective Pressure Second_Step_Mutation High-Level Resistance (e.g., additional gyrA mutation) First_Step_Mutation->Second_Step_Mutation Continued Exposure Cross_Resistance Cross-Resistance to Multiple Fluoroquinolones Second_Step_Mutation->Cross_Resistance Broad-Spectrum Resistance

Caption: Stepwise development of fluoroquinolone cross-resistance.

experimental_workflow Start Bacterial Isolate MIC_Determination MIC Determination (Broth Microdilution / Etest) - this compound - Ciprofloxacin - Levofloxacin Start->MIC_Determination DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Data_Analysis Data Analysis - Compare MICs - Identify Mutations MIC_Determination->Data_Analysis PCR_Amplification PCR Amplification of gyrA and parC QRDRs DNA_Extraction->PCR_Amplification Sequencing DNA Sequencing PCR_Amplification->Sequencing Sequencing->Data_Analysis Conclusion Determine Cross-Resistance Profile Data_Analysis->Conclusion

Caption: Experimental workflow for assessing fluoroquinolone cross-resistance.

References

Gatifloxacin Ophthalmic Formulations: A Comparative Efficacy Analysis of Solution vs. Gel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of gatifloxacin (B573) ophthalmic solution versus its gel formulation. The following analysis is based on available experimental data to inform research and development in ophthalmic drug delivery.

This compound, a fourth-generation fluoroquinolone antibiotic, is widely used to treat bacterial conjunctivitis and other ocular infections.[1] Its efficacy is delivered through two primary topical formulations: a solution and a gel. The choice between these formulations often depends on factors such as desired drug concentration at the target site, patient compliance, and comfort. This guide evaluates the performance of both formulations based on pharmacokinetic data and discusses their respective clinical implications.

Pharmacokinetic Profile: Aqueous Humor Concentration

A key determinant of an ophthalmic antibiotic's efficacy is its ability to penetrate the corneal layers and achieve therapeutic concentrations in the aqueous humor. A comparative study provides critical insights into the bioavailability of this compound in both its solution and gel forms.

A clinical trial involving 150 patients undergoing cataract surgery demonstrated that the 0.3% this compound ophthalmic gel achieves significantly higher drug concentrations in the human aqueous humor compared to the 0.3% this compound ophthalmic solution at all measured time points.[2] The gel formulation not only reached a higher maximum concentration (Cmax) but also exhibited a longer residence time, indicating superior bioavailability.[2]

Specifically, the area under the concentration-time curve (AUC), a measure of total drug exposure, was approximately two-fold greater for the gel compared to the solution.[3] The peak concentration of the this compound gel was observed at 120 minutes post-instillation, whereas the solution peaked at 60 minutes.[2] These findings suggest that the gel formulation provides a more sustained and potent antibacterial effect in the anterior chamber of the eye.

FormulationPeak Concentration (Cmax) (mg/L)Time to Peak Concentration (Tmax) (min)Area Under the Curve (AUC) (mg·min·L-1)
0.3% this compound Gel 3.61 ± 1.41120482.1
0.3% this compound Solution 1.62 ± 0.5760238.8
Data sourced from a clinical study on human aqueous humor.[2][3]

Experimental Protocols

Human Aqueous Humor Pharmacokinetic Study

This study aimed to determine and compare the concentrations of this compound in the human aqueous humor following the administration of 0.3% this compound ophthalmic gel and 0.3% this compound ophthalmic solution.

Methodology:

  • Patient Recruitment: 150 adult patients scheduled for phacoemulsification cataract surgery were enrolled and randomly divided into two groups of 50.

  • Drug Administration: One group received a single drop of 0.3% this compound ophthalmic gel, while the other received a single drop of 0.3% this compound ophthalmic solution. The drops were administered at 15-minute intervals for a total of four doses before surgery.

  • Sample Collection: Aqueous humor samples (approximately 0.1 mL) were collected at various time points (e.g., 60, 120, and 180 minutes) after the final dose was administered.

  • Sample Analysis: The concentration of this compound in the aqueous humor samples was quantified using High-Pressure Liquid Chromatography (HPLC).

  • Statistical Analysis: A one-way ANOVA was used to analyze the differences in drug concentrations between the two groups at each time point.[2]

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment PatientRecruitment Patient Recruitment (n=100 for two groups) Randomization Randomization PatientRecruitment->Randomization GroupA Group A: this compound Gel Randomization->GroupA GroupB Group B: this compound Solution Randomization->GroupB DrugAdminA Drug Administration (4 doses, 15-min intervals) GroupA->DrugAdminA DrugAdminB Drug Administration (4 doses, 15-min intervals) GroupB->DrugAdminB SampleCollection Aqueous Humor Sample Collection (Multiple Time Points) DrugAdminA->SampleCollection DrugAdminB->SampleCollection HPLC HPLC Analysis SampleCollection->HPLC Stats Statistical Analysis (ANOVA) HPLC->Stats Results Results Interpretation Stats->Results G This compound This compound DNAGyrase DNA Gyrase (Subunit A) This compound->DNAGyrase TopoIV Topoisomerase IV (Subunit B) This compound->TopoIV Replication DNA Replication & Transcription Inhibition DNAGyrase->Replication Segregation Chromosome Segregation Inhibition TopoIV->Segregation CellDeath Bacterial Cell Death Replication->CellDeath Segregation->CellDeath

References

comparative study of gatifloxacin degradation by different advanced oxidation processes

Author: BenchChem Technical Support Team. Date: December 2025

The widespread use of fluoroquinolone antibiotics, such as gatifloxacin (B573), has led to their emergence as environmental contaminants. Their persistence in aquatic environments necessitates the development of effective degradation technologies. Advanced Oxidation Processes (AOPs) have shown significant promise in the removal of these recalcitrant compounds. This guide provides a comparative study of different AOPs for the degradation of this compound, supported by experimental data from various studies.

Quantitative Comparison of this compound Degradation

The efficiency of various AOPs in degrading this compound is summarized in the table below. The data highlights the percentage of this compound removal and the time required to achieve this reduction under specified experimental conditions.

Advanced Oxidation Process (AOP)This compound Removal (%)Reaction Time (minutes)Key Experimental ConditionsReference
Ozonation (O₃) 99%4pH 10[1][2]
76.9%4pH 7[1]
64.1%4pH 3[1]
Ozone/Sulfite (O₃/S(IV)) 87.4%5pH 7.0, [S(IV)]/[O₃] = 0.4[3]
Electro-Fenton ~100%60pH 3, [Fe²⁺] = 0.1 mM, I = 400 mA[4]
Photo-Fenton (UV/H₂O₂/Fe²⁺) High degradation efficiencyNot specifiedpH 3, 10 mM H₂O₂, 0.5 mM Fe²⁺, 8.5 mg L⁻¹ O₃[5]
Photocatalysis (UV/TiO₂) >90%40TiO₂-PC500 catalyst (>10 mg L⁻¹)[6]
Photodegradation (Simulated Sunlight) Slower than other AOPsNot specifiedpH dependent, fastest around isoelectric point[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key AOPs discussed.

1. Ozonation:

  • Reactor Setup: A semi-batch reactor is typically used, equipped with an ozone generator, a gas diffuser to bubble ozone into the this compound solution, and a system to monitor the ozone concentration in the gas and liquid phases.[8]

  • Procedure: A solution of this compound with a known initial concentration (e.g., 500 μg L⁻¹) is prepared in ultrapure water.[2] The pH of the solution is adjusted to the desired value (e.g., 3, 7, or 10) using acids or bases like H₂SO₄ or NaOH.[1][2] Ozone is then continuously bubbled through the solution at a constant flow rate. Samples are withdrawn at specific time intervals to analyze the residual this compound concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometry (MS).[1] The temperature is maintained at a constant value, for instance, 25 ± 1 °C.[8]

2. Electro-Fenton:

  • Reactor Setup: An undivided electrochemical cell with a carbon felt cathode and a platinum anode is commonly employed.[4][9] A DC power supply is used to apply a constant current.

  • Procedure: An aqueous solution of this compound (e.g., 0.1 mM) is prepared with a supporting electrolyte like Na₂SO₄ (e.g., 0.05 M) and a catalyst, typically Fe²⁺ (e.g., 0.1 mM).[4] The pH of the solution is adjusted to 3.[4][9] A specific current (e.g., 100-500 mA) is applied to the electrodes. The solution is continuously stirred, and samples are collected at different time points to measure the this compound concentration and, in some cases, the Chemical Oxygen Demand (COD) to assess mineralization.[4][9]

3. Photocatalysis (UV/TiO₂):

  • Reactor Setup: A photocatalytic reactor equipped with a UV lamp (e.g., UVA or UVC) is used. The reaction vessel is typically made of quartz to allow UV light penetration.[6]

  • Procedure: A suspension containing the this compound solution and the photocatalyst (e.g., TiO₂-P25 or TiO₂-PC500) is prepared.[6] The mixture is stirred in the dark for a period to ensure adsorption-desorption equilibrium. The UV lamp is then turned on to initiate the photocatalytic reaction. Samples are taken at regular intervals, filtered to remove the catalyst, and analyzed for the remaining this compound concentration.[6] The influence of parameters such as catalyst loading, pH, and initial this compound concentration is often investigated.[6]

Experimental Workflow and Signaling Pathways

The general workflow for a comparative study of this compound degradation by different AOPs can be visualized as follows:

G cluster_prep Preparation cluster_exp Experimental Setup cluster_analysis Analysis cluster_results Results & Comparison A Prepare this compound Stock Solution C Select AOP (Ozonation, Fenton, etc.) A->C B Prepare Reagents (Catalysts, Oxidants, Buffers) B->C D Set Experimental Conditions (pH, Temp, Concentration) C->D E Run Degradation Experiment D->E F Sample Collection at Intervals E->F G Analyze this compound Concentration (HPLC) F->G H Analyze Mineralization (TOC/COD) F->H I Calculate Degradation Efficiency G->I H->I J Determine Reaction Kinetics I->J K Compare AOPs' Performance J->K

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated analytical methods for the quantification of gatifloxacin (B573) and its related compounds in bulk drug, pharmaceutical formulations, and biological fluids. The information presented is compiled from a comprehensive review of published research, offering a valuable resource for selecting the most suitable analytical technique for your specific needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of this compound, offering high resolution and sensitivity.[1][2][3] Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound alone or in combination with other drugs.[1][2][3][4]

Comparative Data of Validated HPLC Methods
ParameterMethod 1[1]Method 2[2]Method 3[5]Method 4[6]Method 5[7]
Stationary Phase SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm)BDS Hypersil C8 (250 X 4.6 mm, 5 µm)X Terra MS C18 (3 mm x 50 mm, 5 µm)Shimadzu ODS-C18Phenomenex EVO-C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase Disodium (B8443419) hydrogen phosphate (B84403) buffer:acetonitrile (B52724) (75:25, v/v), pH 3.320 mM phosphate buffer (pH 3.0):methanol (B129727) (30:70 v/v)0.025 M disodium hydrogen phosphate (pH 3.0):acetonitrile (80:20 v/v)3% sodium benzoate (B1203000) (pH 6.5)10 mM phosphate buffer (pH 3.5):acetonitrile:methanol (60:40 v/v)
Flow Rate 1.0 mL/minNot Specified1.0 ml/min1.4 ml/min1.0 mL/min
Detection Wavelength 293 nm254 nm293 nm293 nm267 nm
Linearity Range 4.0–40 μg/mL15-105 µg/mL0.10-6.0 µg/ml0.5-30 μg/mlNot Specified
Retention Time 2.767 minNot Specified< 7.5 min2.5 minNot Specified
Accuracy (% Recovery) > 99.91%Not Specified≥ 85%Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot SpecifiedIntra-day: ≤ 2.77%, Inter-day: ≤ 4.59%Not SpecifiedNot Specified
Experimental Protocol: Stability-Indicating RP-HPLC Method[1]

This method is designed for the quantitative determination of this compound in bulk drug and pharmaceutical preparations and is capable of separating the drug from its degradation products.

1. Materials and Reagents:

  • This compound working standard

  • Disodium hydrogen phosphate

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Distilled water

2. Chromatographic Conditions:

  • Column: SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm)

  • Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 293 nm

  • Injection Volume: 20 μL

  • Temperature: Ambient (25 ± 2 °C)

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 mg in 100 mL distilled water).

  • From the stock solution, prepare working standards in the concentration range of 4.0–40 μg/mL by appropriate dilution with the mobile phase.

4. Sample Preparation (for Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable amount of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase to achieve a concentration within the linearity range.

  • Filter the solution through a 0.45 µm filter before injection.

5. Forced Degradation Studies: [1][8]

  • Acid Degradation: Reflux the drug solution with 1 N HCl.[1]

  • Base Degradation: Reflux the drug solution with 1 N NaOH.[1]

  • Oxidative Degradation: Reflux the drug solution with 30% H₂O₂.[1][8]

  • Thermal Degradation: Expose the solid drug to dry heat at 80°C.[1][8]

  • Photolytic Degradation: Expose the solid drug to UV radiation at 254 nm.[1][8]

  • After degradation, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to a suitable concentration for analysis.[8]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standard Solutions HPLC Inject into HPLC System (C18 Column, Mobile Phase, Flow Rate, UV Detection) Standard->HPLC Sample Prepare Sample (e.g., from Tablets) Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Peak Identify and Integrate This compound Peak Chromatogram->Peak Quantify Quantify this compound Concentration Peak->Quantify

Caption: Workflow for the quantitative analysis of this compound using HPLC.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a simple, rapid, and cost-effective method for the analysis of this compound.[9][10] It allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for high-throughput screening.

Comparative Data of Validated HPTLC Methods
ParameterMethod 1[9]Method 2Method 3[11]
Stationary Phase Silica (B1680970) gel 60 F254 TLC platesSilica gel 60F254 TLC platesNot Specified
Mobile Phase n-butanol:methanol:ammonia (6 M) (5:1:2 v/v)methanol:chloroform:ammonia solution [25%] (8.5:1:0.4 v/v/v)chloroform:methanol:ethanol:ammonia (4:2:2:2% v/v/v/v)
Detection Wavelength 292 nm297.86 nm291 nm
Linearity Range 400-1200 ng/spot100-600 ng/band50-400 µg/ml
Rf Value 0.47 ± 0.03This compound: 0.28, Ornidazole: 0.77This compound: 0.70, Paracetamol: 0.90
LOD 10 ng/spotNot SpecifiedNot Specified
LOQ 50 ng/spotNot Specified50 ng/spot
Accuracy (% Recovery) 93.3% to 99.4%Not SpecifiedNot Specified
Precision (%RSD) Intra-day: 1.3-3.2%, Inter-day: 3.9-5.0%Not SpecifiedIntra-day and Inter-day < 15%
Experimental Protocol: HPTLC Method for this compound in Tablets[9]

1. Materials and Reagents:

  • This compound working standard

  • Silica gel 60 F254 TLC plates

  • n-Butanol, Methanol, Ammonia solution (AR grade)

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates (20x20 cm)

  • Mobile Phase: n-butanol:methanol:ammonia (6 M) (5:1:2 v/v/v)

  • Chamber Saturation: 30 minutes

  • Development Distance: 40 mm

  • Detection: Densitometric scanning at 292 nm

3. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to get a concentration of 1 mg/mL.

  • Further dilute 1 mL of this solution to 10 mL with methanol to obtain a final concentration of 100 µg/mL.

4. Sample Preparation:

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 10 mg of this compound and dissolve it in 5 mL of methanol.

  • Sonicate for a few minutes and then dilute to 10 mL with methanol.

  • Filter the solution before application.

5. Chromatographic Development:

  • Apply 6 µL of the standard and sample solutions as bands on the HPTLC plate.

  • Develop the plate in a pre-saturated twin-trough chamber with the mobile phase.

  • Dry the plate in the air.

  • Scan the plate at 292 nm.

HPTLC Experimental Workflow

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Solutions Prepare Standard and Sample Solutions Application Apply Samples and Standards to Plate Solutions->Application Plate_Prep Activate HPTLC Plate Plate_Prep->Application Development Develop Plate in Saturated Chamber Application->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning at 292 nm Drying->Scanning Quantification Quantify this compound Scanning->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPTLC.

Spectrophotometry

Spectrophotometric methods are simple, rapid, and economical for the determination of this compound in bulk and pharmaceutical dosage forms.[12][13][14] These methods are often based on the formation of colored complexes or the measurement of UV absorbance.

Comparative Data of Validated Spectrophotometric Methods
ParameterMethod 1[12]Method 2[14] (BCG)Method 3[14] (BCP)Method 4[14] (BPB)Method 5[15]
Principle Formation of an orange-colored chromogen with ferric nitrate (B79036)Ion-pair complex formation with Bromocresol GreenIon-pair complex formation with Bromocresol PurpleIon-pair complex formation with Bromophenol BlueDirect UV measurement
λmax 470 nm415 nm412 nm417 nm286 nm
Linearity Range 20-200 µg/ml2.0-20 µg/mL2.0-14 µg/mL2.0-16 µg/mL4 – 12 µg/mL
Molar Absorptivity 1.991×10³ l/mol.cmNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Sandell's Sensitivity 0.1878 µg/cm²/0.001 absorbance unitNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified100.21%
Precision (%RSD) 0.0016 (for six replicates)Not SpecifiedNot SpecifiedNot Specified< 5%
Experimental Protocol: Spectrophotometric Method using Ferric Nitrate[13]

1. Materials and Reagents:

  • This compound working standard

  • Ferric nitrate reagent solution

  • Distilled water

2. Instrument:

  • UV-Visible Spectrophotometer with 1 cm matched cuvettes

3. Standard Solution Preparation:

  • Prepare a standard stock solution of this compound in distilled water.

  • From the stock solution, prepare a series of dilutions to cover the concentration range of 20-200 µg/ml.

4. Procedure:

  • To a series of 10 ml test tubes, add aliquots of the standard solutions.

  • Add 0.5 ml of ferric nitrate reagent to each test tube.

  • Allow the reaction to complete for 2 minutes.

  • Adjust the volume in each test tube to 10 ml with distilled water.

  • Measure the absorbance of the solutions at 470 nm against a reagent blank.

  • Construct a calibration curve of absorbance versus concentration.

5. Sample Analysis:

  • Prepare a sample solution from the pharmaceutical formulation in distilled water.

  • Follow the same procedure as for the standard solutions and measure the absorbance.

  • Determine the concentration of this compound in the sample from the calibration curve.

Spectrophotometry Experimental Workflow

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Color Development cluster_measurement Measurement & Analysis Standard Prepare Standard This compound Solutions Reagent Add Reagent (e.g., Ferric Nitrate) Standard->Reagent Sample Prepare Sample Solution Sample->Reagent Incubate Allow for Color Development Reagent->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate for standards Quantify Determine Sample Concentration Measure->Quantify for sample Calibrate->Quantify

Caption: Workflow for the spectrophotometric analysis of this compound.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC methods offer the highest resolution and are ideal for stability-indicating assays and the analysis of complex mixtures. HPTLC provides a rapid and cost-effective alternative for routine quality control. Spectrophotometric methods are the simplest and most economical, suitable for the analysis of bulk drug and simple formulations. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most appropriate method for their analytical challenges.

References

assessing the synergistic effects of gatifloxacin with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics to enhance their efficacy is a critical area of research. This guide provides a comprehensive assessment of the synergistic effects of gatifloxacin (B573), a fourth-generation fluoroquinolone, with other antibiotic classes. The data presented here, compiled from various in vitro studies, offers valuable insights for researchers, scientists, and drug development professionals exploring novel combination therapies.

Key Findings in this compound Synergy

Extensive research has demonstrated that this compound exhibits significant synergistic activity when combined with β-lactams and aminoglycosides against a range of Gram-negative and Gram-positive pathogens. This synergy is particularly pronounced against clinically relevant organisms such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).

Synergy Against Pseudomonas aeruginosa

Studies utilizing time-kill assays have consistently shown that the combination of this compound with various β-lactams and aminoglycosides results in a significant reduction in bacterial viability compared to the individual agents. Synergy is often defined as a ≥2 log10 decrease in colony-forming units (CFU)/mL after 24 hours of incubation with the antibiotic combination compared to the most active single agent.

Table 1: Summary of Time-Kill Assay Results for this compound Combinations Against P. aeruginosa

Combination Percentage of Synergistic Interactions Observed Key Findings
This compound + Piperacillin (B28561) ≥75% Synergistic killing observed against a majority of strains.[1]
This compound + Cefepime 50-70% Demonstrated synergy in a significant portion of isolates.[2]
This compound + Imipenem ≥75% High frequency of synergistic activity reported.[1]
This compound + Ceftazidime ~40-60% Synergistic effects observed in a notable number of strains.[1]
This compound + Aztreonam ≥75% Potent synergistic interactions were frequently noted.[1]

| this compound + Amikacin | 50-75% | A reliable synergistic combination against numerous isolates.[3] |

Synergy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The checkerboard method, which determines the Fractional Inhibitory Concentration Index (FICI), has been instrumental in quantifying the synergistic potential of this compound combinations against MRSA. A FICI of ≤ 0.5 is typically indicative of synergy.

Table 2: Summary of Checkerboard (FICI) Assay Results for this compound Combinations Against MRSA

Combination FICI Range Interpretation
This compound + Vancomycin 0.008 - 0.125 (with BAK) Synergistic

| this compound + Cefuroxime | MIC values reduced | Suggests potential for synergy |

Note: The presence of benzalkonium chloride (BAK), a preservative, has been shown to enhance the in vitro activity of this compound against MRSA.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of these findings, detailed experimental methodologies are crucial. The following are generalized protocols for the two primary methods used to assess antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FICI.

  • Preparation of Antibiotic Solutions: Serial twofold dilutions of this compound and the combination antibiotic are prepared in Mueller-Hinton Broth (MHB).

  • Microtiter Plate Setup: The diluted antibiotics are dispensed into a 96-well microtiter plate in a checkerboard pattern. Each well contains a unique combination of concentrations of the two drugs.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the bactericidal activity of antibiotic combinations over time.

  • Bacterial Culture Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in a suitable broth medium (e.g., MHB).

  • Antibiotic Addition: this compound and the partner antibiotic are added to the bacterial cultures at predetermined concentrations (often based on their MICs). A growth control (no antibiotic) and controls for each antibiotic alone are included.

  • Incubation and Sampling: The cultures are incubated with shaking at 35-37°C. Aliquots are removed at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: Serial dilutions of the samples are plated on appropriate agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (usually 24 hours).

Visualizing the Mechanisms and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams.

G cluster_exp Experimental Workflow for Synergy Testing start Start prep_culture Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_culture checkerboard Checkerboard Assay (FICI Determination) prep_culture->checkerboard time_kill Time-Kill Assay (Log Reduction Measurement) prep_culture->time_kill plate_setup Set up 96-well plate with serial dilutions of antibiotics checkerboard->plate_setup add_antibiotics_tk Add antibiotics to broth cultures time_kill->add_antibiotics_tk add_inoculum_cb Inoculate plates plate_setup->add_inoculum_cb incubate_cb Incubate 18-24h add_inoculum_cb->incubate_cb read_mic Read MICs and calculate FICI incubate_cb->read_mic end End read_mic->end incubate_tk Incubate and sample at 0, 4, 8, 12, 24h add_antibiotics_tk->incubate_tk plate_samples Plate serial dilutions incubate_tk->plate_samples count_colonies Count CFUs plate_samples->count_colonies analyze_tk Analyze log reduction count_colonies->analyze_tk analyze_tk->end

Caption: Workflow for assessing antibiotic synergy.

The primary mechanism underlying the synergy between this compound and β-lactam antibiotics is believed to involve the inhibition of bacterial efflux pumps. β-lactams can disrupt the bacterial cell wall, which may in turn impair the function of efflux pumps responsible for expelling fluoroquinolones like this compound from the bacterial cell. This leads to an increased intracellular concentration of this compound, enhancing its ability to inhibit DNA gyrase and topoisomerase IV, ultimately leading to bacterial cell death.

G cluster_mech Proposed Mechanism of Synergy: this compound and β-Lactams beta_lactam β-Lactam Antibiotic cell_wall Bacterial Cell Wall beta_lactam->cell_wall Disrupts synthesis This compound This compound efflux_pump Efflux Pump This compound->efflux_pump Is expelled by dna_gyrase DNA Gyrase / Topoisomerase IV This compound->dna_gyrase Inhibits cell_wall->efflux_pump Inhibition of function efflux_pump->this compound Increased intracellular concentration cell_death Bacterial Cell Death dna_gyrase->cell_death Leads to

Caption: Synergy via efflux pump inhibition.

Conclusion

The synergistic combinations of this compound with other antibiotics, particularly β-lactams and aminoglycosides, represent a promising avenue for combating drug-resistant bacteria. The data and protocols presented in this guide are intended to support further research and development in this critical field. By leveraging these synergistic interactions, it may be possible to extend the clinical utility of existing antibiotics and develop more effective treatment regimens for challenging infections.

References

A Comparative Analysis of Gatifloxacin Pharmacokinetics Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Gatifloxacin's Pharmacokinetic Profiles in Rats, Dogs, and Rabbits, Supported by Experimental Data.

This compound (B573), a fourth-generation fluoroquinolone antibiotic, has been a subject of extensive research due to its broad-spectrum activity against a variety of pathogens. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—in different preclinical animal models is crucial for predicting its efficacy and safety in humans. This guide provides a comparative overview of the pharmacokinetics of this compound in three commonly used animal models: rats, dogs, and rabbits, presenting key experimental data and methodologies to aid in translational research and drug development.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound exhibit notable variations across different animal species. These differences are critical for extrapolating preclinical data to clinical scenarios. The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and rabbits following intravenous (IV) and oral (PO) administration.

Table 1: Systemic Pharmacokinetics of this compound in Rats and Dogs
ParameterRatDog
Route of Administration IV PO
Dose (mg/kg)3.75, 7.5, 157.5, 15, 30
Absorption
Tmax (h)-~1[1]
Distribution
Vd (L/kg)4.71 (oral)[1]4.71[1]
Elimination
Cmax (µg/mL)--
t1/2 (h)-2.11[1]
CL (L/h/kg)-1.42 (oral)[1]
Bioavailability
F (%)-60.48 - 78.86[1]

Note: Some parameters are reported for a specific dose or as a range. Please refer to the cited sources for detailed experimental conditions.

Table 2: Ocular Pharmacokinetics of this compound in Rabbits

The primary focus of this compound pharmacokinetic studies in rabbits has been on its distribution within ocular tissues following topical administration, which is a key application for this antibiotic.

Parameter0.3% this compound Eye Gel
Route of Administration Topical Ocular
Ocular Tissue Cmax
Tears94880 ng/g[2]
Cornea7340 ng/g[2]
Conjunctiva3652 ng/g[2]
Aqueous Humor1310 ng/mL[2]
Iris1806 ng/g[2]
Sclera1745.8 ng/g[2]
Systemic Exposure
Plasma Cmax23.5 ng/mL[2]

Experimental Protocols

The methodologies employed in pharmacokinetic studies are fundamental to the interpretation of the results. Below are detailed descriptions of the typical experimental protocols used to generate the data presented above.

Systemic Pharmacokinetic Studies in Rats and Dogs
  • Animals: Sprague-Dawley rats (180-250 g) and Beagle dogs (9-11 kg) are commonly used.[1] Animals are typically fasted overnight before the experiment with free access to water.

  • Drug Administration:

    • Intravenous (IV): this compound is administered as a bolus injection, usually through a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs).

    • Oral (PO): The drug is administered via oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. For rats, this is often done via the tail vein or cardiac puncture at the end of the study. In dogs, blood is typically drawn from a peripheral vein.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Analytical Method: this compound concentrations in plasma are determined using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL.

Ocular Pharmacokinetic Studies in Rabbits
  • Animals: New Zealand white rabbits are the standard model for ophthalmic studies.[2]

  • Drug Administration: A precise volume (e.g., 50 µL) of the this compound ophthalmic formulation (e.g., 0.3% gel or solution) is instilled into the conjunctival sac of the rabbit's eye.[2]

  • Sample Collection: At various time points after instillation, animals are euthanized, and ocular tissues (cornea, aqueous humor, conjunctiva, etc.) and blood are collected.[2]

  • Sample Processing: Ocular tissues are homogenized, and proteins are precipitated. This compound is then extracted from the supernatant.

  • Analytical Method: Due to the low concentrations expected, a highly sensitive method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is typically used for the quantification of this compound in ocular tissues and plasma.[2]

  • Pharmacokinetic Analysis: The concentration of this compound in different ocular compartments is plotted against time to determine the Cmax and assess the drug's penetration and distribution within the eye.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process, the following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Selection Animal Model Selection (Rat, Dog, Rabbit) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Health_Check Veterinary Health Check Acclimatization->Health_Check Dosing Drug Administration (IV, PO, Topical) Health_Check->Dosing Sample_Collection Timed Sample Collection (Blood, Tissues) Dosing->Sample_Collection Sample_Processing Sample Processing (Centrifugation, Extraction) Sample_Collection->Sample_Processing Analysis Bioanalytical Method (HPLC, LC-MS/MS) Sample_Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Final_Report Comparative Report Generation

Caption: Experimental workflow for a comparative pharmacokinetic study.

Discussion and Conclusion

The comparative analysis of this compound pharmacokinetics reveals significant species-dependent differences. Dogs exhibit higher oral bioavailability and a much longer elimination half-life compared to rats, suggesting slower elimination and greater systemic exposure in dogs.[1] In contrast, rats show faster elimination. These variations can be attributed to differences in drug metabolism and excretion pathways among species.

In rabbits, the focus on ocular pharmacokinetics demonstrates that topical this compound can achieve high concentrations in anterior segment tissues, which is desirable for treating local eye infections, while systemic absorption remains low.[2]

This guide underscores the importance of conducting pharmacokinetic studies in multiple animal species during preclinical drug development. The data presented here provides a valuable resource for researchers to understand the comparative ADME properties of this compound, aiding in the selection of appropriate animal models and the interpretation of preclinical efficacy and toxicology data for translation to human clinical trials. Future research should aim to fill the gap in systemic pharmacokinetic data for this compound in rabbits to provide a more complete cross-species comparison.

References

Safety Operating Guide

Proper Disposal of Gatifloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of gatifloxacin (B573), a fluoroquinolone antibiotic. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound, like other fluoroquinolone antibiotics, requires careful handling.[1] When managing this compound waste, it is crucial to use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and protective clothing.[1] In case of a spill, use dry clean-up procedures to avoid dust generation and contain the material in a suitable, labeled container for disposal.[1][2] Prevent the substance from entering drains or water courses.[1]

Disposal Procedures for this compound

The primary and most recommended method for the disposal of pharmaceutical waste, including this compound, is incineration by a licensed waste management facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient, minimizing environmental impact.

Regulatory Framework: The disposal of pharmaceutical waste is regulated by multiple federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous pharmaceutical waste.[4] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the flushing of these substances down drains.[4][5]

While systemic use of this compound has been restricted in some countries due to side effects, its ophthalmic form is still in use.[6][7] It is important to note that historically, Tequin (a brand name for this compound tablets) was listed on the FDA's "flush list".[8][9] However, current best practices and regulations strongly discourage the flushing of most pharmaceuticals to prevent water pollution.[10][11][12]

Disposal Options Summary:

Disposal MethodEnvironmental ImpactRegulatory ComplianceAccessibilityBest Practice
Incineration Low - Complete destruction of APIHigh - EPA recommended methodRequires licensed facilityRecommended
Drug Take-Back Programs Low - Ensures proper disposalHigh - DEA-endorsedVaries by locationRecommended for unused household medication
Disposal in Trash (with precautions) Moderate - Potential for leachingVaries by state and local regulationsHighNot recommended for laboratory waste
Flushing High - Water contaminationNot compliant with current EPA regulations for hazardous wasteHighStrongly Discouraged

Experimental Protocols

The search of publicly available scientific literature and safety documentation did not yield specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. The standard industry practice relies on high-temperature incineration by licensed waste management facilities.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

GatifloxacinDisposal cluster_start Start: this compound Waste Generated cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal cluster_documentation Documentation start This compound Waste for Disposal is_hazardous Is the waste classified as hazardous under RCRA? start->is_hazardous hazardous_waste Dispose as Hazardous Pharmaceutical Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_waste No incineration Licensed Incineration Facility hazardous_waste->incineration take_back DEA-Registered Reverse Distributor or Take-Back Program hazardous_waste->take_back non_hazardous_waste->incineration document Maintain Disposal Records incineration->document take_back->document

References

Essential Safety and Logistical Information for Handling Gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols when handling Gatifloxacin is paramount to ensure personal safety and prevent environmental contamination. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is crucial. The following PPE is recommended to minimize exposure:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile, polychloroprene, butyl rubber, or fluorinated rubber gloves are suitable options.[3] It is good practice to wear two pairs of gloves, especially when compounding, administering, or disposing of the substance.[4] Gloves should be inspected for any signs of degradation before use and changed regularly or immediately if contaminated.[3][4]

  • Body Protection: A lab coat or a protective disposable gown made of low-permeability fabric should be worn.[4][5][6] An apron may also be used.[3] Ensure that the gown has a solid front, long sleeves, and tight-fitting cuffs.[4]

  • Respiratory Protection: In situations where dust may be generated or when working in poorly ventilated areas, a NIOSH/MSHA-approved respirator is necessary.[1][7]

Operational Plans for Handling

Safe handling of this compound involves a series of procedural steps designed to prevent accidental exposure and contamination:

  • Preparation: Before handling, ensure that the work area is clean and that all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.[8]

  • Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood or other containment system, to minimize the inhalation of dust or aerosols.[1][5]

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5] Avoid all personal contact with the substance, including inhalation.[3] Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Spill Management:

    • Minor Spills: For small spills, use dry clean-up procedures to avoid generating dust.[3] The spilled material should be collected and placed in a suitable, labeled container for disposal.[3]

    • Major Spills: In the event of a large spill, alert personnel in the area and, if necessary, emergency responders.[3] Prevent the substance from entering drains or water courses.

Disposal Plan

The proper disposal of this compound and its waste is critical to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[1][7]

  • Primary Disposal Method: The recommended method for the disposal of pharmaceutical waste, including this compound, is high-temperature incineration by a licensed waste management facility.

  • Prohibited Disposal Methods: Do not dispose of this compound in the regular trash unless specifically permitted by local regulations. Flushing the substance down the drain is also not recommended as it can lead to contamination of water supplies.

  • Container Disposal: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.[3] Do not cut, drill, grind, or weld such containers.[3]

Quantitative Safety Data

The following table summarizes the available toxicological data for this compound. It is important to note that publicly available safety documentation does not provide specific, universally recognized occupational exposure limits (OELs) from bodies such as OSHA, NIOSH, or ACGIH.

Data ParameterValueSpeciesSource
Oral LD50>2000 mg/kgRat[1]
Oral LD50>1000 mg/kgDog[1]
Oral TDLO8.57 ml/kgHuman
Allergan OEL400 µg/m³N/A[9]

LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose; OEL: Occupational Exposure Limit.

Experimental Protocols

A review of publicly available scientific literature and safety documentation did not yield specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. The standard industry practice relies on high-temperature incineration.

This compound Handling Workflow

Gatifloxacin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Decontamination cluster_disposal Waste Management & Disposal prep_area Designate & Prepare Work Area gather_ppe Gather Required PPE prep_area->gather_ppe wear_ppe Wear Appropriate PPE gather_ppe->wear_ppe use_controls Use Engineering Controls (e.g., Fume Hood) wear_ppe->use_controls weigh_handle Weighing & Handling of this compound use_controls->weigh_handle decontaminate_area Decontaminate Work Area & Equipment weigh_handle->decontaminate_area segregate_waste Segregate this compound Waste weigh_handle->segregate_waste spill Spill Occurs? weigh_handle->spill remove_ppe Remove PPE Correctly decontaminate_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_waste Label Waste Container Clearly segregate_waste->label_waste store_waste Store Waste in a Designated Area label_waste->store_waste incinerate Dispose via High-Temperature Incineration store_waste->incinerate minor_spill Minor Spill: Dry Clean-up spill->minor_spill major_spill Major Spill: Evacuate & Notify EHS spill->major_spill minor_spill->segregate_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。